molecular formula C5H13NO B144490 5-Aminopentan-1-ol CAS No. 2508-29-4

5-Aminopentan-1-ol

Cat. No.: B144490
CAS No.: 2508-29-4
M. Wt: 103.16 g/mol
InChI Key: LQGKDMHENBFVRC-UHFFFAOYSA-N
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Description

5-Amino-1-pentanol undergoes facile intramolecular cyclocondensation with piperidine and methyl or ethyl piperidine in the presence of methanol or ethanol over zeolite catalyst.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopentan-1-ol
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InChI

InChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LQGKDMHENBFVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10179771
Record name 5-Aminopentan-1-ol
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Molecular Weight

103.16 g/mol
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Physical Description

White or pale yellow solid; mp = 34-37 deg C; [Alfa Aesar MSDS]
Record name 5-Aminopentan-1-ol
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CAS No.

2508-29-4
Record name 5-Amino-1-pentanol
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Foundational & Exploratory

From Biomass to Building Block: A Technical Guide to the Synthesis of 5-Aminopentan-1-ol from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition towards sustainable chemical production necessitates the use of renewable feedstocks. Biomass-derived furfural is a key platform molecule with the potential to replace petroleum-based starting materials in the synthesis of valuable chemicals. This technical guide provides an in-depth overview of a promising pathway for the synthesis of 5-aminopentan-1-ol, a versatile bifunctional molecule with applications in pharmaceuticals and polymer chemistry, directly from furfural.

A Multi-Step Catalytic Approach to this compound

A recently developed green catalytic system outlines a three-step reaction pathway for the synthesis of this compound from furfural.[1][2] This process achieves a notable overall yield of 48.7% and involves the sequential conversion of furfural to 2-furonitrile, followed by hydrogenation to furfurylamine, and finally, hydrogenolysis to the target molecule, this compound.[1]

G Furfural Furfural Furfuronitrile 2-Furonitrile Furfural->Furfuronitrile Ionic Liquid Hydroxylamine Salt Furfurylamine Furfurylamine Furfuronitrile->Furfurylamine Hydrogenation (Ru/g-C3N4) APO This compound Furfurylamine->APO Hydrogenolysis (Pt/ZrO2)

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of the reaction conditions and performance.

Table 1: Synthesis of 2-Furonitrile from Furfural

ParameterValueReference
ReactantFurfural, Ionic Liquid Hydroxylamine Salt[1]
CatalystIonic Liquid (co-solvent and catalyst)[1]
YieldHigh (not specified)[1]

Table 2: Hydrogenation of 2-Furonitrile to Furfurylamine

ParameterValueReference
CatalystRu/g-C3N4[1]
YieldHigh (not specified)[1]

Table 3: Hydrogenolysis of Furfurylamine to this compound

ParameterValueReference
CatalystPt/ZrO2[1]
Overall Yield (from Furfural)48.7%[1]

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of this compound from furfural.

Synthesis of 2-Furonitrile from Furfural

This initial step involves the conversion of furfural to 2-furonitrile utilizing an ionic liquid hydroxylamine salt. The ionic liquid serves a dual role as a co-solvent and catalyst, and also acts as a stabilizer for the hydroxylamine.[1]

Protocol:

  • An ionic liquid hydroxylamine salt, (NH2OH)2·[HSO3-b-mim]·HSO4, is prepared.[1]

  • Furfural is reacted with the ionic liquid hydroxylamine salt.

  • The ionic liquid facilitates the reaction and can be recovered and reused.[1]

Hydrogenation of 2-Furonitrile to Furfurylamine

The second step involves the hydrogenation of the nitrile group of 2-furonitrile to an amine, yielding furfurylamine. This reaction is carried out using a highly efficient ruthenium-based catalyst.

Protocol:

  • A Ru/g-C3N4 catalyst is prepared.[1]

  • 2-Furonitrile is subjected to hydrogenation in the presence of the Ru/g-C3N4 catalyst.

  • The reaction is carried out under a hydrogen atmosphere at a suitable temperature and pressure to ensure complete conversion.

Hydrogenolysis of Furfurylamine to this compound

The final and crucial step is the ring-opening hydrogenolysis of furfurylamine to produce the target this compound. A platinum-based catalyst supported on zirconia is employed for this transformation.[1]

Protocol:

  • A high-efficiency Pt/ZrO2 catalyst is prepared.[1]

  • Furfurylamine is subjected to hydrogenolysis in the presence of the Pt/ZrO2 catalyst.

  • The reaction is conducted under a hydrogen atmosphere at elevated temperature and pressure to facilitate the cleavage of the furan ring.

  • Upon completion of the reaction, the catalyst is separated, and the this compound is purified from the reaction mixture.

Experimental Workflow and Logical Relationships

The overall experimental workflow can be visualized as a sequence of synthesis and purification steps.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrogenation cluster_3 Step 3: Hydrogenolysis Furfural Furfural Reaction1 Reaction Furfural->Reaction1 IL-Hydroxylamine Purification1 Purification Reaction1->Purification1 Work-up Furonitrile Furonitrile Purification1->Furonitrile Reaction2 Reaction Furonitrile->Reaction2 H2, Ru/g-C3N4 Purification2 Purification2 Reaction2->Purification2 Catalyst Filtration Furfurylamine Furfurylamine Purification2->Furfurylamine Reaction3 Reaction Furfurylamine->Reaction3 H2, Pt/ZrO2 Purification3 Purification3 Reaction3->Purification3 Catalyst Filtration Product This compound Purification3->Product Purification

This technical guide provides a comprehensive overview of a state-of-the-art method for synthesizing this compound from biomass-derived furfural. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of green chemistry, catalysis, and pharmaceutical development, enabling further exploration and optimization of this sustainable synthetic route.

References

Spectroscopic characterization of 5-Aminopentan-1-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 5-aminopentan-1-ol, a bifunctional primary amine and alcohol. The document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring this data and visualizes key experimental and logical workflows.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64Triplet2H-CH₂-OH (C1)
~2.70Triplet2H-CH₂-NH₂ (C5)
~1.57Quintet2H-CH₂- (C2)
~1.49Quintet2H-CH₂- (C4)
~1.38Sextet2H-CH₂- (C3)
(variable)Singlet3H-OH, -NH₂

Note: The chemical shifts of the -OH and -NH₂ protons are variable and depend on solvent, concentration, and temperature. The integration value of 3H for the exchangeable protons is an idealized representation.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
~62.8-CH₂-OH (C1)
~42.3-CH₂-NH₂ (C5)
~32.8-CH₂- (C2)
~32.5-CH₂- (C4)
~23.5-CH₂- (C3)
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3350-3450 (broad)O-H stretchAlcohol
3250-3400 (broad)N-H stretchPrimary Amine
2850-2960C-H stretchAliphatic
1550-1650N-H bendPrimary Amine
1450-1470C-H bendAliphatic
1050-1070C-O stretchPrimary Alcohol
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound [2]

m/zRelative Intensity (%)Proposed Fragment
103Low[M]⁺ (Molecular Ion)
85Moderate[M - H₂O]⁺
72Moderate[M - CH₂OH]⁺
56Moderate[M - CH₂OH - NH₃]⁺
44High[CH₂=CH-OH]⁺ or [CH₂=NH₂]⁺ + C₂H₄
30Base Peak (100)[CH₂=NH₂]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The sample is then placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For a neat analysis of this compound, a thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr). A drop of the compound is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer. The assembled plates are then mounted in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is recorded first and subtracted from the sample spectrum to eliminate any interference from the plates.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small molecules like this compound. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Sample (Thin Film) Sample->IR_Prep MS_Prep Direct Inlet Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR IR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Experimental Workflow for Spectroscopic Characterization.

fragmentation_pathway M [C₅H₁₃NO]⁺˙ m/z = 103 F1 [C₅H₁₁N]⁺˙ m/z = 85 M->F1 - H₂O F2 [C₄H₁₀N]⁺ m/z = 72 M->F2 - •CH₂OH F3 [C₄H₈]⁺˙ m/z = 56 F2->F3 - NH₃ F4 [C₂H₄O]⁺˙ / [C₃H₈N]⁺ m/z = 44 F2->F4 - C₂H₄ F5 [CH₄N]⁺ m/z = 30 F2->F5 - C₃H₆

Proposed Mass Spectrometry Fragmentation Pathway.

References

In-Depth Technical Guide: Crystal Structure Analysis of 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-aminopentan-1-ol, a bifunctional aliphatic amino alcohol. The information contained herein is intended to support research and development activities where the precise solid-state conformation and intermolecular interactions of this molecule are of interest.

Introduction

This compound (C₅H₁₃NO) is a versatile chemical intermediate with applications as a linker molecule in medicinal chemistry, a monomer for the synthesis of biodegradable polymers, and in carbon dioxide capture technologies.[1][2] Its structural simplicity, possessing both a primary amine and a primary hydroxyl group, allows for a variety of chemical modifications.[2] Understanding its three-dimensional structure and packing in the crystalline state is crucial for predicting its physical properties, reactivity, and potential interactions in various applications.

This guide details the crystallographic parameters of this compound, outlines the experimental procedures for its structure determination, and illustrates the key intermolecular interactions that govern its crystal packing.

Crystallographic Data

The crystal structure of this compound was determined by Betz, Gerber, and Schalekamp in 2011.[3] The compound crystallizes in the orthorhombic space group Pccn. The key crystallographic data and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical FormulaC₅H₁₃NO
Formula Weight103.16 g/mol
Temperature100 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemOrthorhombic
Space GroupPccn
Unit Cell Dimensions
a10.0973 (2) Å
b17.4145 (4) Å
c7.0564 (1) Å
α90°
β90°
γ90°
Volume1240.79 (4) ų
Z8
Calculated Density1.105 Mg/m³
Absorption Coefficient0.08 mm⁻¹
F(000)456
Crystal Size0.57 x 0.54 x 0.51 mm

Data sourced from Betz et al. (2011).[3]

Table 2: Data Collection and Refinement Statistics
ParameterValue
DiffractometerBruker APEXII CCD
Theta range for data collection2.5 to 28.3°
Index ranges-13<=h<=13, -23<=k<=23, -9<=l<=9
Reflections collected10385
Independent reflections1530 [R(int) = 0.030]
Completeness to theta = 25.00°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1530 / 0 / 76
Goodness-of-fit on F²1.06
Final R indices [I>2sigma(I)]R1 = 0.032, wR2 = 0.089
R indices (all data)R1 = 0.035, wR2 = 0.091
Largest diff. peak and hole0.38 and -0.18 e.Å⁻³

Data sourced from Betz et al. (2011).[3]

Molecular and Crystal Structure

In the crystalline state, the this compound molecule adopts a nearly planar conformation, with the exception of the hydroxyl group.[3] The non-hydrogen atoms of the carbon chain and the nitrogen atom are essentially coplanar.

The most significant feature of the crystal structure is the extensive network of intermolecular hydrogen bonds. The amino and hydroxyl groups act as both hydrogen bond donors and acceptors, leading to a three-dimensional network that connects adjacent molecules.[3] Specifically, O—H···N and N—H···O hydrogen bonds are observed, creating a robust supramolecular assembly.[3]

cluster_0 Hydrogen Bonding Network Molecule_A This compound (A) Molecule_B This compound (B) Molecule_A->Molecule_B O-H···N Molecule_B->Molecule_A N-H···O Molecule_C This compound (C) Molecule_B->Molecule_C O-H···N Molecule_C->Molecule_B N-H···O

Caption: Intermolecular Hydrogen Bonding in this compound Crystal.

Experimental Protocols

General Crystallization Workflow for Small Organic Molecules

While the specific crystallization procedure for the sample in the cited study is not detailed, a general workflow for obtaining single crystals of a small organic molecule like this compound is presented below.

Start Purified this compound Solvent_Screening Solvent Screening Start->Solvent_Screening Dissolution Dissolution in Suitable Solvent Solvent_Screening->Dissolution Crystallization_Method Crystallization Method Selection Dissolution->Crystallization_Method Slow_Evaporation Slow Evaporation Crystallization_Method->Slow_Evaporation Volatile Solvent Vapor_Diffusion Vapor Diffusion Crystallization_Method->Vapor_Diffusion Binary Solvent System Cooling Slow Cooling Crystallization_Method->Cooling Temperature Dependent Solubility Crystal_Harvesting Crystal Harvesting and Mounting Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Cooling->Crystal_Harvesting End Crystal Ready for Diffraction Crystal_Harvesting->End

Caption: Generalized Workflow for Crystallization of this compound.

X-ray Diffraction Data Collection and Structure Solution

The following protocol is based on the information provided by Betz et al. (2011).[3]

  • Crystal Mounting: A suitable single crystal of this compound was selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data were collected at 100 K using a Bruker APEXII CCD area-detector diffractometer equipped with a graphite monochromator and Mo Kα radiation.

  • Data Processing: The collected diffraction images were processed using the SAINT software package for integration of the reflection intensities and cell refinement.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods with the SIR97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a mixture of independent and constrained refinement.

Start Mounted Crystal Data_Collection X-ray Diffraction Data Collection (Bruker APEXII CCD) Start->Data_Collection Data_Processing Data Processing and Reduction (SAINT) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods - SIR97) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares on F² - SHELXL97) Structure_Solution->Structure_Refinement Validation Structure Validation (PLATON) Structure_Refinement->Validation End Final Crystal Structure Validation->End

Caption: Experimental Workflow for Crystal Structure Determination.

Relevance in Drug Development and Research

While this compound itself is not an active pharmaceutical ingredient, its structural features make it a valuable component in drug design and development. As a linker, it can be used to connect a pharmacophore to a carrier molecule or to another functional group to modulate properties such as solubility, stability, and bioavailability. The well-defined geometry and hydrogen bonding capabilities revealed by its crystal structure can inform the design of these linker strategies.

Furthermore, in materials science, the understanding of its crystal packing is essential for the rational design of novel polymers with desired physical and biodegradable properties.

Conclusion

The crystal structure of this compound has been well-characterized, revealing an orthorhombic crystal system with an extensive three-dimensional hydrogen-bonding network. This detailed structural information is fundamental for its application in various scientific and industrial fields, including medicinal chemistry and materials science. The provided data and experimental workflows serve as a valuable resource for researchers working with this versatile molecule.

References

Thermochemical Properties of 5-Aminopentan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of 5-Aminopentan-1-ol. Due to a lack of specific experimental thermochemical data for this compound in publicly accessible literature, this guide also presents data for analogous compounds to offer valuable context and estimations. Furthermore, detailed experimental protocols for determining key thermochemical properties are provided to support future research endeavors.

Introduction to this compound

This compound is a bifunctional organic molecule containing a primary amine and a primary hydroxyl group. This structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis and of interest in various fields, including the development of novel pharmaceuticals and materials. A thorough understanding of its thermochemical properties is crucial for process design, safety assessments, and computational modeling.

Physical Properties of this compound

A summary of the known physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

PropertyValue
Molecular Formula C₅H₁₃NO
Molar Mass 103.16 g/mol
Melting Point 33-35 °C
Boiling Point 120-122 °C at 16 mmHg
Density 0.949 g/mL at 25 °C

Thermochemical Data of Analogous Compounds

PropertyValue for 1-Pentanol
Standard Enthalpy of Formation (liquid, 298.15 K) -351.8 ± 0.7 kJ/mol
Standard Enthalpy of Combustion (liquid, 298.15 K) -3329.4 ± 0.6 kJ/mol
Standard Molar Entropy (liquid, 298.15 K) 258.9 J/(mol·K)
Molar Heat Capacity (liquid, 298.15 K) 196.4 J/(mol·K)
Enthalpy of Vaporization (298.15 K) 52.4 ± 0.1 kJ/mol

Note: The presence of the amino group in this compound is expected to significantly influence its thermochemical properties compared to 1-pentanol, primarily due to hydrogen bonding capabilities.

Experimental Protocols for Thermochemical Property Determination

The following sections detail standard experimental methodologies that can be employed to determine the key thermochemical properties of this compound.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound can be determined indirectly from its enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for measuring the heat released during the complete combustion of a substance in a constant-volume environment.[1][2][3]

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured.

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh a precise mass of this compound prep2 Place the sample in a crucible prep1->prep2 prep3 Attach a fuse wire prep2->prep3 setup1 Place the crucible in the bomb prep3->setup1 setup2 Seal the bomb setup1->setup2 setup3 Pressurize with excess pure oxygen setup2->setup3 setup4 Place the bomb in the calorimeter containing a known volume of water setup3->setup4 meas1 Allow the system to reach thermal equilibrium setup4->meas1 meas2 Record the initial temperature (Ti) meas1->meas2 meas3 Ignite the sample via the fuse wire meas2->meas3 meas4 Record the temperature at regular intervals until a maximum is reached (Tf) meas3->meas4 ana1 Calculate the heat absorbed by the calorimeter (q_cal) meas4->ana1 ana2 Correct for the heat of combustion of the fuse wire ana1->ana2 ana3 Calculate the enthalpy of combustion (ΔcH°) of the sample ana2->ana3 ana4 Use Hess's Law with known enthalpies of formation of CO2 and H2O to determine the enthalpy of formation (ΔfH°) of this compound ana3->ana4

Diagram 1: Experimental workflow for determining the enthalpy of combustion using a bomb calorimeter.

Calculation:

  • Heat absorbed by the calorimeter (q_cal):

    • q_cal = C_cal * ΔT

    • Where C_cal is the heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid) and ΔT is the change in temperature (Tf - Ti).

  • Heat of combustion at constant volume (ΔU_comb):

    • ΔU_comb = - (q_cal - q_fuse) / n

    • Where q_fuse is the heat released by the combustion of the fuse wire and n is the number of moles of the sample.

  • Enthalpy of combustion (ΔH_comb):

    • ΔH_comb = ΔU_comb + Δn_gas * R * T

    • Where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

  • Enthalpy of formation (ΔfH°):

    • The enthalpy of formation of this compound can be calculated using Hess's Law from the balanced combustion equation: C₅H₁₃NO(l) + (31/4)O₂(g) → 5CO₂(g) + (13/2)H₂O(l) + (1/2)N₂(g)

    • ΔcH° = [5 * ΔfH°(CO₂, g) + (13/2) * ΔfH°(H₂O, l)] - [ΔfH°(C₅H₁₃NO, l) + (31/4) * ΔfH°(O₂, g)]

    • Since the standard enthalpy of formation of O₂(g) is zero, the equation can be rearranged to solve for ΔfH°(C₅H₁₃NO, l).

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance at a specific temperature (e.g., 298.15 K) can be determined using two primary methods: calorimetric measurements based on the third law of thermodynamics, and statistical mechanics calculations using spectroscopic data.

4.2.1. Calorimetric Method:

This method involves measuring the heat capacity of the substance from a temperature approaching absolute zero up to the desired temperature.[4]

Principle: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a temperature T can be determined by integrating the heat capacity divided by the temperature, accounting for the entropy changes during phase transitions.

Experimental Protocol:

  • Low-Temperature Heat Capacity Measurement: The heat capacity (Cp) of a solid sample of this compound is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point.

  • Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔfusH) at the melting point (Tm) is measured using a differential scanning calorimeter (DSC).

  • Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid sample is measured from the melting point up to the desired temperature (e.g., 298.15 K).

Calculation:

The standard molar entropy at 298.15 K is calculated as follows: S°(298.15 K) = ∫₀ᵀm (Cp(s)/T) dT + ΔfusH/Tm + ∫ᵀm²⁹⁸.¹⁵ (Cp(l)/T) dT

4.2.2. Spectroscopic Method:

For molecules in the gaseous state, entropy can be calculated using statistical mechanics if the molecular parameters are known from spectroscopic measurements (e.g., infrared and Raman spectroscopy).[5]

Principle: The total entropy is the sum of translational, rotational, vibrational, and electronic contributions. These contributions can be calculated from the molecular mass, moments of inertia, vibrational frequencies, and electronic energy levels.

Experimental Protocol:

  • Spectroscopic Analysis: Obtain the infrared (IR) and Raman spectra of this compound to determine its fundamental vibrational frequencies.

  • Structural Analysis: Determine the molecular geometry and moments of inertia, typically through microwave spectroscopy or computational chemistry methods.

Calculation:

The total entropy is calculated as the sum of its components: S° = S°_trans + S°_rot + S°_vib + S°_elec

Each component is calculated using standard statistical mechanics formulas.

Logical Relationships in Thermochemical Calculations

The determination of the standard enthalpy of formation from experimental combustion data involves a clear logical progression, as illustrated in the diagram below.

logical_relationship A Experimental Measurement: Temperature Change (ΔT) in Bomb Calorimeter B Calculation: Heat of Combustion at Constant Volume (ΔcU) A->B using heat capacity of calorimeter C Calculation: Enthalpy of Combustion (ΔcH°) B->C correcting for change in moles of gas E Final Calculation: Standard Enthalpy of Formation of this compound (ΔfH°) C->E using Hess's Law D Known Data: Standard Enthalpies of Formation of CO2 and H2O D->E as input for Hess's Law

Diagram 2: Logical flow from experimental data to the enthalpy of formation.

Conclusion

While specific experimental thermochemical data for this compound remains to be determined, this guide provides a solid foundation for researchers. The tabulated physical properties offer essential baseline information, and the data for analogous compounds serve as a useful reference for estimations. The detailed experimental protocols for calorimetry and spectroscopy provide a clear roadmap for future studies to elucidate the precise thermochemical properties of this important bifunctional molecule. Such data will be invaluable for advancing its applications in various scientific and industrial domains.

References

Solubility of 5-Aminopentan-1-ol in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5-Aminopentan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (CAS No: 2508-29-4), a bifunctional organic compound, possesses both a primary amine and a primary hydroxyl group.[1] This structure makes it a valuable building block and linker in organic and biochemical synthesis.[1][2] It serves as an intermediate in the derivatization of drug molecules and bioactive compounds and is used in the synthesis of radiopharmaceutical imaging agents.[2] Given its utility, understanding its solubility profile in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the known solubility of this compound and outlines a general experimental protocol for its quantitative determination.

Solubility Profile of this compound

This compound is a white crystalline solid at room temperature with a melting point between 33-35 °C.[3][4][5] Its bifunctional nature, containing both a polar hydroxyl group and a basic amino group, allows it to interact with a wide range of solvents. While specific quantitative solubility data (e.g., g/100 mL at a given temperature) is not extensively available in publicly accessible literature, qualitative solubility has been reported in several common organic solvents. The following table summarizes the available qualitative data.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventTypeSolubilitySource(s)
WaterProtic, PolarMiscible[2][3][6]
EthanolProtic, PolarSoluble[3]
AcetoneAprotic, PolarSoluble[3]
ChloroformAprotic, PolarSoluble[5][6][7]
Dichloromethane (DCM)Aprotic, PolarSoluble[2]
Ethyl AcetateAprotic, PolarSoluble[2][5][6][7]
N,N-Dimethylformamide (DMF)Aprotic, PolarSoluble[2]
Diethyl EtherAprotic, NonpolarSoluble[8]

Generally, amines with low molecular weights are soluble in water and also tend to be soluble in organic solvents.[8][9][10] The solubility of this compound in polar organic solvents is expected due to the presence of the polar -OH and -NH2 groups, which can participate in hydrogen bonding.[11]

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the quantitative determination of the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with Teflon-lined caps

  • Thermostatic shaker or water bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or LC-MS)

3.2 Procedure

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess is crucial to ensure saturation. b. Accurately pipette a known volume of the desired organic solvent into the vial.[12] c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). e. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Initial studies can confirm the time required to achieve maximum solubility.[13]

  • Sample Clarification: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle. b. To ensure complete removal of undissolved solid, centrifuge the vial at a moderate speed. c. Carefully withdraw a known volume of the supernatant using a pipette. For accuracy, ensure the pipette tip is well above the solid sediment.

  • Sample Preparation for Analysis: a. Filter the collected supernatant through a syringe filter compatible with the solvent (e.g., PTFE for organic solvents) into a clean, pre-weighed vial to remove any remaining microscopic particles. b. Accurately dilute the filtered, saturated solution with a known volume of the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification: a. Prepare a series of calibration standards of this compound in the same solvent. b. Analyze the calibration standards and the diluted sample solution using a suitable, validated analytical method (e.g., GC-FID). c. Construct a calibration curve by plotting the instrument response against the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

G cluster_prep Phase 1: Saturation cluster_sampling Phase 2: Clarification cluster_analysis Phase 3: Quantification cluster_calc Phase 4: Result A Add excess this compound to a vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Centrifuge to clarify D->E F Withdraw and filter supernatant E->F H Dilute filtered sample with known factor F->H G Prepare calibration standards I Analyze standards and sample via GC/HPLC G->I H->I J Determine concentration from calibration curve I->J K Calculate final solubility (e.g., g/L) J->K

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound exhibits broad solubility in a range of common polar organic solvents, a characteristic attributed to its primary amine and hydroxyl functional groups. While quantitative data remains sparse in the literature, the qualitative profile suggests its suitability for various applications in organic synthesis and pharmaceutical development. For precise formulation and process design, it is imperative that researchers determine the quantitative solubility in their specific solvent systems of interest. The detailed experimental protocol provided in this guide offers a reliable framework for obtaining such critical data, ensuring reproducibility and accuracy in research and development settings.

References

Green Synthesis of 5-Aminopentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentan-1-ol (5-APO) is a valuable bifunctional molecule serving as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Traditional synthetic routes to 5-APO often rely on petroleum-based feedstocks and harsh reaction conditions, raising environmental and sustainability concerns. The principles of green chemistry encourage the development of cleaner, more efficient, and renewable pathways to such important chemical intermediates. This technical guide provides an in-depth overview of the core green synthesis routes for this compound, focusing on chemo-catalytic methods from biomass-derived feedstocks and biocatalytic approaches utilizing renewable resources. Detailed experimental protocols, comparative quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Chemo-Catalytic Routes from Biomass-Derived Feedstocks

Renewable platform molecules derived from biomass, such as furfural and its derivatives, offer a sustainable starting point for the synthesis of this compound. These routes typically involve heterogeneous catalysis under milder conditions than traditional methods, enhancing the green profile of the synthesis.

Reductive Amination of 2-Hydroxytetrahydropyran (2-HTHP) from Dihydropyran

A highly efficient and green process for the synthesis of this compound involves the reductive amination of 2-hydroxytetrahydropyran (2-HTHP), which can be produced from dihydropyran, a derivative of bio-based furfural. This route offers high yields under relatively mild conditions.

The synthesis proceeds in two main steps: the hydration of 3,4-dihydro-2H-pyran to 2-hydroxytetrahydropyran, followed by reductive amination in the presence of ammonia and a heterogeneous catalyst.

G DHP 3,4-Dihydro-2H-pyran HTHP 2-Hydroxytetrahydropyran DHP->HTHP Hydration (H₂O) APO This compound HTHP->APO Reductive Amination (NH₃, H₂, Catalyst)

Figure 1: Synthesis of this compound from Dihydropyran.
CatalystTemperature (°C)Pressure (MPa H₂)Reaction Time (h)Yield of 5-APO (%)Reference
50Ni-Al₂O₃602Not Specified91.3[1]
Ni/ZrO₂802Not Specified90.8[2]
40Ni-Mg₃AlOₓ602Not Specified85 (from dihydropyran)[3]
Ni and/or Co catalyst≤120≤31-6up to 93[4]

Catalyst Preparation (50Ni-Al₂O₃): The 50Ni-Al₂O₃ catalyst is prepared by a co-precipitation method. An aqueous solution of Ni(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O is precipitated with an aqueous solution of Na₂CO₃ at a constant pH. The resulting precipitate is filtered, washed, dried, and then calcined. Before the reaction, the catalyst is reduced in a hydrogen flow.[1]

Reductive Amination of 2-Hydroxytetrahydropyran: In a typical procedure, an aqueous solution of 2-hydroxytetrahydropyran is loaded into a high-pressure autoclave with the pre-reduced Ni-based catalyst and aqueous ammonia. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction. After cooling and depressurization, the catalyst is separated by filtration, and the product is purified from the liquid phase.[2][5]

Hydrogenolysis of Furfurylamine from Furfural

Furfural, a key biomass-derived platform chemical, can be converted to this compound through a multi-step process. This involves the formation of furfurylamine, followed by its catalytic hydrogenolysis.

This green catalytic system involves three main reactions: the conversion of furfural to 2-furonitrile, the hydrogenation of 2-furonitrile to furfurylamine, and finally, the hydrogenolysis of furfurylamine to this compound.

G Furfural Furfural Furonitrile 2-Furonitrile Furfural->Furonitrile Reaction with hydroxylamine salt Furfurylamine Furfurylamine Furonitrile->Furfurylamine Hydrogenation (Ru/g-C₃N₄) APO This compound Furfurylamine->APO Hydrogenolysis (Pt/ZrO₂)

Figure 2: Multi-step synthesis of 5-APO from Furfural.
CatalystSubstrateTemperature (°C)Pressure (MPa H₂)Overall Yield of 5-APO (%)Reference
Pt/ZrO₂FurfurylamineNot SpecifiedNot Specified48.7 (from furfural)[4]

Catalyst Preparation (Pt/ZrO₂): The Pt/ZrO₂ catalyst is typically prepared by an impregnation method. Zirconium dioxide is impregnated with an aqueous solution of a platinum precursor, such as chloroplatinic acid. The mixture is then dried and calcined at a high temperature. Before use, the catalyst is reduced in a hydrogen atmosphere.[6]

Hydrogenolysis of Furfurylamine: The hydrogenolysis of furfurylamine is carried out in a high-pressure reactor. Furfurylamine, a solvent, and the Pt/ZrO₂ catalyst are loaded into the reactor. The reactor is then sealed, purged with hydrogen, and pressurized. The reaction is conducted at a specific temperature and stirring speed for a set duration. After the reaction, the catalyst is filtered off, and the product is isolated and purified from the reaction mixture.[4][6]

Biocatalytic Route from L-Lysine

The use of renewable feedstocks like the amino acid L-lysine, which is produced on a large scale by fermentation, provides a very attractive green route to this compound. This approach utilizes engineered microorganisms or enzymatic cascades to perform the desired chemical transformations under mild, aqueous conditions.

Direct Biosynthesis in Engineered Escherichia coli

A de novo biosynthetic pathway for the production of this compound from L-lysine has been developed in Escherichia coli. This whole-cell bioconversion approach leverages a multi-enzyme cascade to convert L-lysine into the target amino alcohol.

The engineered pathway consists of three key enzymatic steps:

  • Decarboxylation: L-lysine is decarboxylated to cadaverine by lysine decarboxylase (LdcC).

  • Transamination: Cadaverine is converted to 5-aminopentanal by putrescine aminotransferase (PatA).

  • Reduction: 5-aminopentanal is reduced to this compound by an aldehyde reductase (e.g., YqhD).

G Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LdcC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Putrescine Aminotransferase (PatA) APO This compound Aminopentanal->APO Aldehyde Reductase (e.g., YqhD)

Figure 3: Biosynthetic pathway of 5-APO from L-Lysine.
Engineered Strain / SystemKey EnzymesSubstrateProduct Titer (mM)Molar Yield (mol/mol)Reference
Engineered E. coliLdcC, PatA, YqhDL-lysine44.5 ± 2.60.44 ± 0.03[7]
Optimized E. coli (dual-plasmid)LdcC, PatA, YqhDL-lysine60.7 ± 5.8Not specified[7]
Further optimized E. coli (increased PatA)LdcC, PatA, YqhDL-lysine68.5 ± 4.20.69[7]
Final optimized E. coli (cofactor regeneration)LdcC, PatA, YqhDL-lysine78.5 ± 1.2Not specified[7]

Strain Engineering and Cultivation: E. coli strains are engineered to express the genes encoding the enzymes of the biosynthetic pathway (e.g., ldcC, patA, and yqhD) using expression plasmids. The engineered strains are typically grown in a suitable culture medium at 37°C. When the optical density reaches a certain point (e.g., OD₆₀₀ of 0.6), protein expression is induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is further incubated at a lower temperature (e.g., 16°C) for an extended period to allow for protein expression.[7]

Whole-Cell Bioconversion: The cultured cells are harvested by centrifugation and resuspended in a reaction buffer. The whole-cell bioconversion is initiated by adding L-lysine to the cell suspension. The reaction is carried out at a controlled temperature (e.g., 30°C) and pH with shaking. Samples are taken at different time points to monitor the concentration of this compound using methods like high-performance liquid chromatography (HPLC). To improve the yield, strategies such as cofactor regeneration through the addition of a co-substrate like glucose may be employed.[7]

Potential Route from Glutaric Acid

Glutaric acid, which can be produced from renewable resources, is another potential green starting material. A plausible, though less documented, green route to this compound from glutaric acid would involve the formation of glutaric acid diamide followed by its catalytic reduction.

G GlutaricAcid Glutaric Acid Diamide Glutaric Acid Diamide GlutaricAcid->Diamide Amidation (2 NH₃) APO This compound Diamide->APO Catalytic Reduction (e.g., Ru-based catalyst)

Figure 4: Hypothesized route from Glutaric Acid.

While the direct catalytic hydrogenation of dicarboxylic acids to diols is known, the selective reduction of a diamide to an amino alcohol in a green manner is an area that requires further research to establish efficient and selective catalytic systems.

Conclusion

The synthesis of this compound from renewable resources is achievable through several promising green routes. Chemo-catalytic methods starting from biomass-derived dihydropyran or furfural offer high yields and utilize heterogeneous catalysts that can be recycled. The biocatalytic pathway from L-lysine in engineered E. coli represents a highly sustainable approach, operating under mild conditions with high selectivity. While the route from glutaric acid is conceptually viable, it requires further development to become a competitive green alternative. The choice of the optimal synthesis route will depend on factors such as feedstock availability, catalyst cost and stability, and the desired scale of production. The detailed protocols and comparative data presented in this guide are intended to support the advancement of green and sustainable manufacturing of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biocatalytic Production of 5-Aminopentan-1-ol from Lysine

The burgeoning field of biotechnology offers sustainable and green alternatives to conventional chemical synthesis for the production of valuable platform chemicals. This compound (5-APO), a precursor for polymers like nylon-5, is a key example where biocatalysis is paving the way for more environmentally friendly production methods.[1] This technical guide provides a comprehensive overview of the biocatalytic production of 5-APO from L-lysine, focusing on the core enzymatic pathways, metabolic engineering strategies, and detailed experimental protocols.

Introduction to Biocatalytic 5-APO Production

Traditionally, this compound has been produced through chemical methods that often rely on metal-based catalysts and petroleum-based feedstocks, raising environmental and health concerns.[1] Biocatalytic routes, utilizing enzymes or whole microbial cells, offer high specificity, operate under mild conditions, and use renewable feedstocks like L-lysine, which can be produced in large quantities via fermentation.[2][3] The primary strategy involves the development of engineered microorganisms, typically Escherichia coli, to host a multi-step enzymatic pathway that converts lysine into 5-APO.[1][4]

The Core Enzymatic Pathway

The most common biocatalytic route from L-lysine to this compound is a three-step enzymatic cascade. This pathway is constructed within a microbial host, creating a "cell factory" for 5-APO synthesis.[5][6]

The key enzymatic steps are:

  • Lysine Decarboxylation: L-lysine is converted to cadaverine (1,5-diaminopentane). This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) . In E. coli, two main LDCs exist, CadA and LdcC, with CadA generally showing higher catalytic activity.[7][8][9] This step is crucial as it commits the lysine molecule to the pathway.

  • Cadaverine Deamination: The terminal amino group of cadaverine is removed to produce 5-aminopentanal. This can be achieved by two main classes of enzymes:

    • Transaminases (TAs): These enzymes transfer the amino group from cadaverine to an amino acceptor, typically α-ketoglutarate (α-KG).[1] ω-Transaminases are particularly suitable as they can act on substrates without a carboxyl group.[10]

    • Monoamine Oxidases (MAOs): These enzymes catalyze the oxidative deamination of monoamines using oxygen, producing an aldehyde, ammonia, and hydrogen peroxide.[11][12][13]

  • Aldehyde Reduction: The intermediate, 5-aminopentanal, is reduced to the final product, this compound.[14] This step is catalyzed by an aldehyde reductase (AR) or an alcohol dehydrogenase, which often requires a nicotinamide cofactor like NADPH.[1][15]

Biocatalytic_Pathway_Lysine_to_5APO Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) e.g., CadA, LdcC CO2 CO2 Lysine->CO2 Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Transaminase (TA) e.g., PatA Glu Glutamate Cadaverine->Glu APO This compound Aminopentanal->APO Aldehyde Reductase (AR) e.g., YqhD, YahK NADP NADP+ Aminopentanal->NADP aKG α-Ketoglutarate aKG->Cadaverine NADPH NADPH NADPH->Aminopentanal Workflow_Whole_Cell_Biocatalyst cluster_0 Design & Construction cluster_1 Optimization & Production cluster_2 Analysis A Pathway Design (Select Enzymes) C Genetic Engineering (Plasmid Construction) A->C B Host Selection (e.g., E. coli) B->C D Strain Construction (Transformation) C->D E Cultivation & Induction D->E F Whole-Cell Bioconversion E->F G Metabolic Engineering (e.g., improve NADPH supply) F->G Iterative Optimization H Product Quantification (e.g., HPLC/GC-MS) F->H G->F

References

An In-depth Technical Guide to 5-Aminopentan-1-ol: Properties, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentan-1-ol, a bifunctional linear C5 amino alcohol, is a versatile building block in organic synthesis with growing significance in the fields of materials science and pharmacology. Possessing both a primary amino group and a primary hydroxyl group, this compound offers two reactive centers for a variety of chemical transformations. Its utility is particularly pronounced in the synthesis of polymers, such as polyesteramides, and as a precursor to valuable chemical intermediates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in research and drug development.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature, exhibiting good solubility in water and polar organic solvents. An aqueous solution of this compound is strongly alkaline.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₅H₁₃NO[1]
Molar Mass103.16 g/mol [1]
Melting Point33-35 °C[2]
Boiling Point222.4 °C at 760 mmHg[2]
120-122 °C at 16 mmHg[2]
Density0.949 g/mL at 25 °C[2]
Refractive Index (n20/D)1.4615[2]
Flash Point66 °C (closed cup)[3]
Water SolubilityMiscible[2]
pKa15.16 ± 0.10 (Predicted)[2]
LogP-0.3[1]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
CAS Number2508-29-4[1]
PubChem CID75634[1]
EC Number219-718-2[1]
InChIInChI=1S/C5H13NO/c6-4-2-1-3-5-7/h7H,1-6H2[1]
InChIKeyLQGKDMHENBFVRC-UHFFFAOYSA-N[1]
SMILESC(CCN)CCO[1]

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ would be expected to show the following signals: a triplet corresponding to the methylene group adjacent to the hydroxyl group, a triplet for the methylene group adjacent to the amino group, and a complex multiplet for the central methylene groups. The protons of the -OH and -NH₂ groups would appear as broad singlets, the chemical shifts of which can be concentration-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit five distinct signals corresponding to the five carbon atoms in the pentyl chain. The carbon attached to the hydroxyl group will be the most downfield, followed by the carbon attached to the amino group, with the other three methylene carbons appearing at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. The C-H stretching of the alkyl chain is observed around 2850-2950 cm⁻¹. The C-O stretching vibration appears near 1050 cm⁻¹, and the N-H bending vibration can be seen around 1600 cm⁻¹.[4]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 103. The fragmentation pattern would likely involve the loss of water (M-18) and cleavage adjacent to the amino and hydroxyl groups.[1]

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common and efficient method for the synthesis of this compound involves the reductive amination of 2-hydroxytetrahydropyran. The following protocol is adapted from a patented procedure.

Experimental Workflow: Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Active Catalyst reactor 600mL Reaction Kettle catalyst->reactor ammonia 25% Ammonia Water ammonia->reactor reactant 2-Hydroxytetrahydropyran reactant->reactor conditions Seal Kettle Purge with H₂ (3x) Pressurize to 3 MPa H₂ Heat to 100°C for 2h reactor->conditions cooling Cool with Water conditions->cooling analysis Gas Chromatography Analysis cooling->analysis product This compound analysis->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Hydroxytetrahydropyran (150 g)

  • 25% Aqueous Ammonia (150 g)

  • Active Catalyst (e.g., a supported metal catalyst) (3 g)

  • Hydrogen gas

  • 600 mL Reaction Kettle

Procedure:

  • Charge the 600 mL reaction kettle with 150 g of 2-hydroxytetrahydropyran, 150 g of 25% aqueous ammonia, and 3 g of the active catalyst.

  • Seal the reaction kettle and purge with hydrogen gas three times.

  • Pressurize the kettle with hydrogen to 3 MPa.

  • Heat the reaction mixture to 100 °C and maintain for 2 hours, ensuring the pressure is kept constant by supplying additional hydrogen as needed.

  • After the reaction is complete, cool the kettle using a water bath.

  • The resulting product, this compound, can be analyzed by gas chromatography to determine conversion and yield.

Synthesis of Polyesteramides

This compound is a key monomer in the synthesis of biodegradable polyesteramides. The following is a general procedure for polycondensation with a dicarboxylic acid anhydride, such as succinic anhydride.

Reaction Scheme: Polyesteramide Synthesis

G This compound This compound ω-Hydroxycarboxylic Acid ω-Hydroxycarboxylic Acid This compound->ω-Hydroxycarboxylic Acid Ring Opening Succinic Anhydride Succinic Anhydride Succinic Anhydride->ω-Hydroxycarboxylic Acid Polyesteramide Polyesteramide ω-Hydroxycarboxylic Acid->Polyesteramide Polycondensation (e.g., EDC-HCl)

Caption: Polycondensation of this compound.

Materials:

  • This compound

  • Succinic anhydride

  • A carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Anhydrous solvent (e.g., dichloromethane or dimethylformamide)

Procedure:

  • Dissolve equimolar amounts of this compound and succinic anhydride in the anhydrous solvent in a reaction flask equipped with a stirrer and under an inert atmosphere.

  • The initial reaction between the amine and the anhydride occurs to form an ω-hydroxycarboxylic acid intermediate.

  • Add the carbodiimide coupling agent (e.g., EDC-HCl) to the reaction mixture to facilitate the polycondensation.

  • Stir the reaction at room temperature for a specified period (e.g., 24-48 hours) to allow for polymer chain growth.

  • The resulting polyesteramide can be isolated by precipitation in a non-solvent (e.g., diethyl ether or methanol) and further purified by washing and drying under vacuum.

Intramolecular Cyclization to Piperidine

Under certain catalytic conditions, this compound can undergo intramolecular cyclization to form piperidine. Zeolite catalysts are often employed for this transformation.

Reaction Scheme: Intramolecular Cyclization

G This compound This compound Piperidine Piperidine This compound->Piperidine Zeolite Catalyst High Temperature

Caption: Cyclization of this compound to piperidine.

Materials:

  • This compound

  • Zeolite catalyst (e.g., H-ZSM-5)

  • High-temperature reactor system

Procedure:

  • The reaction is typically carried out in a fixed-bed reactor packed with the zeolite catalyst.

  • A solution of this compound, often in a solvent or carrier gas, is passed through the heated catalyst bed.

  • The reaction temperature is a critical parameter and is typically maintained at a high level (e.g., 350 °C).[5]

  • The products exiting the reactor are condensed and collected.

  • The product mixture, which may contain piperidine and other byproducts, is then analyzed and purified using standard techniques such as distillation or chromatography.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker molecule in various drug development applications.

Linker for Drug Delivery Systems

This compound can be used to connect therapeutic agents to carrier molecules, such as polymers or nanoparticles, for controlled drug release. The hydroxyl group can be used for esterification with a drug or a polymer, while the amino group can form amide bonds. This allows for the creation of biodegradable drug conjugates that can release the active agent under specific physiological conditions.

Building Block for Bioactive Molecules

This compound serves as a starting material for the synthesis of more complex molecules with biological activity. For instance, it is a precursor in the synthesis of the alkaloid manzamine, which has shown potential antitumor and antimalarial properties.[5]

Component of Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound can function as a component of the linker that connects a potent cytotoxic drug to a monoclonal antibody. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the drug at the tumor site. The amino and hydroxyl groups of this compound provide versatile handles for attachment to both the antibody and the drug.

Safety and Handling

This compound is classified as a hazardous substance.[3] It is harmful if swallowed and causes severe skin burns and eye damage.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator may be necessary.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Handle in a well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • It is sensitive to air and should be stored under an inert atmosphere.[2]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Conclusion

This compound is a chemical compound with a unique combination of functional groups that make it a valuable tool for researchers and professionals in drug development and materials science. Its well-defined physical and chemical properties, coupled with its versatile reactivity, allow for its use in the synthesis of a wide range of molecules, from biodegradable polymers to complex bioactive compounds. The detailed experimental protocols provided in this guide offer a starting point for the practical application of this compound in a laboratory setting. As research continues to uncover new applications, the importance of this bifunctional building block is expected to grow.

References

A Methodological Guide to the Quantum Chemical Analysis of 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

5-Aminopentan-1-ol is a bifunctional aliphatic amino alcohol with applications as a building block for biodegradable polyesteramides and as a precursor to valerolactam for polyamide synthesis.[1] Its utility in materials science and potentially as a linker molecule in drug development necessitates a foundational understanding of its molecular structure, conformational flexibility, and electronic properties.[2] While experimental data from X-ray crystallography has elucidated its solid-state structure and hydrogen-bonding networks[3][4], a comprehensive quantum chemical study is essential for characterizing its behavior in the gas phase and in solution, predicting its spectroscopic signatures, and understanding its reactivity at a quantum level.

This technical whitepaper outlines a detailed methodological framework for conducting a thorough quantum chemical investigation of this compound. Due to the absence of published, in-depth computational studies on this specific molecule, this guide serves as a robust blueprint for researchers. It details the proposed computational protocols, from geometry optimization and conformational analysis to the calculation of spectroscopic and electronic properties. The paper is structured to provide researchers with the necessary workflows and theoretical basis to perform these analyses, presenting data in a clear, comparative format and visualizing complex workflows and molecular interactions.

Proposed Computational and Experimental Protocols

The following sections detail the recommended methodologies for a comprehensive quantum chemical analysis, based on standard practices for similar molecules.[5][6][7]

  • Initial Structure Generation: The initial 3D structure of this compound will be constructed using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: A systematic or stochastic conformational search will be performed to identify low-energy conformers. This is critical due to the flexible aliphatic chain. Rotations around the C-C, C-O, and C-N bonds will be explored.

  • Geometry Optimization: Each identified conformer will be subjected to full geometry optimization. Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.

    • Level of Theory: B3LYP functional.

    • Basis Set: Pople-style 6-311++G(d,p) basis set to adequately describe polarization and diffuse functions, which are important for hydrogen bonding.

  • Verification of Minima: The nature of all optimized structures as true energy minima will be confirmed by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable point on the potential energy surface.

  • Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies will be calculated at the same level of theory (B3LYP/6-311++G(d,p)).

  • Spectral Prediction: The calculated frequencies and intensities will be used to simulate the theoretical Infrared (IR) and Raman spectra.

  • Scaling: Calculated harmonic frequencies are often systematically higher than experimental values. A uniform scaling factor (e.g., ~0.967 for B3LYP/6-31G(d)) will be applied to the computed frequencies for better comparison with experimental spectra, if available from sources like the NIST WebBook.[8]

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

  • Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis will be performed to determine the partial atomic charges on each atom. This provides insight into the molecule's polarity and potential sites for electrophilic and nucleophilic attack.

  • Electrostatic Potential (ESP): An ESP map will be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions like hydrogen bonding.

Data Presentation

Quantitative results from the proposed studies should be organized into clear, structured tables to facilitate analysis and comparison with experimental data where available.

Table 1: Optimized Geometrical Parameters (Comparison of calculated gas-phase parameters with experimental crystal structure data)

ParameterBond/AngleB3LYP/6-311++G(d,p)Experimental (Crystal)[3]
Bond Length (Å) O1—C1Calculated Value1.4210
N1—C5Calculated Value1.4811
C1—C2Calculated Value1.5169
C2—C3Calculated Value1.5233
C3—C4Calculated Value1.5222
C4—C5Calculated Value1.5126
Bond Angle (°) O1—C1—C2Calculated Value111.96
C1—C2—C3Calculated Value113.01
C2—C3—C4Calculated Value114.28
C3—C4—C5Calculated Value113.67
N1—C5—C4Calculated Value111.45
Dihedral Angle (°) O1—C1—C2—C3Calculated Value-62.86

Table 2: Calculated Vibrational Frequencies (Selected modes for the lowest energy conformer)

ModeFrequency (cm⁻¹, Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν₁Calculated ValueCalculated ValueCalculated ValueO-H stretch
ν₂Calculated ValueCalculated ValueCalculated ValueN-H symmetric stretch
ν₃Calculated ValueCalculated ValueCalculated ValueN-H asymmetric stretch
ν₄Calculated ValueCalculated ValueCalculated ValueC-H stretch
ν₅Calculated ValueCalculated ValueCalculated ValueCH₂ scissoring
ν₆Calculated ValueCalculated ValueCalculated ValueC-O stretch
ν₇Calculated ValueCalculated ValueCalculated ValueC-N stretch

Table 3: Key Electronic and Thermodynamic Properties

PropertyValueUnit
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO GapCalculated ValueeV
Dipole MomentCalculated ValueDebye
Zero-point vibrational energyCalculated Valuekcal/mol
Gibbs Free Energy (298.15 K)Calculated ValueHartree
Enthalpy (298.15 K)Calculated ValueHartree

Visualizations of Workflows and Structures

Visual diagrams are essential for conveying complex relationships and workflows. The following diagrams, generated using DOT language, illustrate the proposed computational workflow, the relationship between theoretical inputs and outputs, and the known intermolecular interactions of this compound.

G Figure 1: Proposed Computational Workflow for this compound Analysis cluster_input Input cluster_compute Computational Steps cluster_output Output & Analysis mol_build 1. Initial Structure Construction conf_search 2. Conformational Search mol_build->conf_search geom_opt 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) conf_search->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop 5. Electronic Property Calculation (HOMO/LUMO, ESP) geom_opt->elec_prop geom_data Optimized Geometries (Bond lengths, angles) geom_opt->geom_data spec_data Predicted IR/Raman Spectra freq_calc->spec_data thermo_data Thermodynamic Data (Gibbs Free Energy, Enthalpy) freq_calc->thermo_data elec_data Electronic Properties (Energy gap, charges) elec_prop->elec_data

Figure 1: Proposed Computational Workflow for this compound Analysis

G Figure 2: Logical Flow from Computational Inputs to Predicted Outputs cluster_inputs Computational Inputs cluster_methods Calculation Type cluster_outputs Predicted Outputs level_of_theory Level of Theory (e.g., DFT/B3LYP) opt Geometry Optimization level_of_theory->opt freq Frequency level_of_theory->freq pop Population Analysis level_of_theory->pop basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->opt basis_set->freq basis_set->pop geom Molecular Geometry opt->geom energy Energies (HOMO/LUMO) opt->energy spectra Vibrational Spectra freq->spectra thermo Thermodynamics freq->thermo charges Atomic Charges pop->charges

Figure 2: Logical Flow from Computational Inputs to Predicted Outputs

G Figure 3: Intermolecular Hydrogen Bonding Network in Crystalline State cluster_mol1 Molecule A mol1 Molecule A (this compound) mol2 Molecule B (Neighbor) mol3 Molecule C (Neighbor) mol4 Molecule D (Neighbor) mol1_OH O-H group mol1_OH->mol2 O-H···N mol1_NH2 N-H₂ group mol1_NH2->mol3 N-H···O mol1_NH2->mol4 N-H···O

Figure 3: Intermolecular Hydrogen Bonding Network in Crystalline State

Conclusion

This whitepaper puts forth a comprehensive, standardized protocol for the quantum chemical study of this compound. By employing Density Functional Theory, the proposed workflow is designed to yield critical data on the molecule's conformational preferences, geometric structure, vibrational spectra, and electronic properties. The resulting datasets will provide a foundational understanding of this molecule's intrinsic characteristics, complementing existing experimental data and enabling more accurate predictions of its behavior in various chemical environments. This information is invaluable for its application in the rational design of new polymers and for its potential use in drug development, offering a quantum-level perspective that can guide future innovation.

References

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 5-Aminopentan-1-ol, a versatile bifunctional molecule with applications in polymer chemistry and as a building block for pharmaceuticals. This document details key synthetic methodologies, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of the synthetic workflows are also provided to facilitate understanding.

Introduction and Discovery

This compound (CAS No: 2508-29-4) is a linear aliphatic amino alcohol featuring a primary amine at one terminus and a primary hydroxyl group at the other. Its bifunctional nature makes it a valuable intermediate in the synthesis of a variety of chemical structures, including polyamides, polyesteramides, and pharmaceutically active compounds.

The precise first synthesis of this compound in an academic setting is not clearly documented in readily available historical literature. However, its industrial importance emerged by the mid-20th century. A key early disclosure of its synthesis is found in a U.S. Patent filed in 1946 by John F. Olin and assigned to Sharples Chemicals Inc. This patent detailed a method for the manufacture of this compound and its alkyl derivatives, highlighting its utility at the time. This suggests that the compound was known and of commercial interest prior to this date, likely arising from broader research into amino alcohols and their applications.

Historical Synthesis Method: From 2-Hydroxypentamethylene Oxide (circa 1946)

One of the earliest documented industrial methods for synthesizing this compound involves the reductive amination of 2-hydroxypentamethylene oxide (also known as 2-hydroxytetrahydropyran). This process, detailed in U.S. Patent 2,516,337, involves reacting the starting material with ammonia and hydrogen under elevated temperature and pressure in the presence of a hydrogenation catalyst.

Experimental Protocol:

A detailed experimental protocol based on the patent is as follows:

  • Reaction Setup: A high-pressure autoclave is charged with 2-hydroxypentamethylene oxide, a hydrogenation catalyst (e.g., Raney nickel), and a solvent such as methanol.

  • Reagents:

    • 2-Hydroxypentamethylene oxide: 1530 grams

    • Ammonia: 255 grams

    • Raney nickel catalyst: 100 grams

    • Methanol: 300 ml

  • Reaction Conditions:

    • The autoclave is sealed and purged.

    • Hydrogen gas is introduced to an initial pressure of 800 pounds per square inch.

    • The mixture is heated, during which the pressure increases to a maximum of approximately 1,250 pounds per square inch.

    • The reaction is allowed to proceed under these conditions.

  • Work-up and Purification:

    • After cooling, the autoclave is vented to release residual hydrogen.

    • The reaction mixture is filtered to remove the catalyst.

    • The crude product is then purified by fractional distillation under vacuum.

  • Yield: The reported conversion in the patent example is 87.3%, yielding 1,349 grams of 5-amino-1-pentanol.

Quantitative Data Summary: Historical Synthesis

ParameterValue
Starting Material 2-Hydroxypentamethylene Oxide
Reagents Ammonia, Hydrogen
Catalyst Raney Nickel
Solvent Methanol
Initial H₂ Pressure 800 psi
Max Reaction Pressure ~1250 psi
Product Yield 87.3%

Synthesis Workflow: Historical Method

historical_synthesis start 2-Hydroxypentamethylene Oxide reaction Reductive Amination in Autoclave start->reaction reagents Ammonia (NH₃) Hydrogen (H₂) reagents->reaction catalyst Raney Nickel catalyst->reaction conditions High Temperature High Pressure conditions->reaction purification Filtration & Vacuum Distillation reaction->purification product This compound purification->product

Historical synthesis of this compound.

Modern Synthesis Methods: Greener Approaches from Biomass

In recent years, the focus has shifted towards developing more sustainable and environmentally friendly methods for the synthesis of this compound, often starting from biomass-derived precursors like furfural. A common strategy involves the conversion of furfural to dihydropyran, which is then transformed into this compound.

Synthesis from Dihydropyran via 2-Hydroxytetrahydropyran

A prominent green chemistry approach involves the hydration of dihydropyran to 2-hydroxytetrahydropyran, followed by reductive amination.[1] This two-step, one-pot process can achieve high yields under relatively mild conditions.

Experimental Protocol:

A representative experimental protocol is described in Chinese Patent CN108947851B:

  • Step 1: Hydration of Dihydropyran

    • Reaction Setup: A reaction kettle is charged with 3,4-dihydro-2H-pyran and deionized water.

    • Reagents:

      • 3,4-dihydro-2H-pyran: 40g

      • Deionized water: 360g

    • Reaction Conditions:

      • The kettle is sealed and purged with nitrogen three times, then pressurized to 3 MPa.

      • The mixture is heated to 60°C and stirred rapidly for 10 hours.

    • Intermediate: The product of this step is an aqueous solution of 2-hydroxytetrahydropyran.

  • Step 2: Reductive Amination

    • Catalyst Preparation: A supported nickel catalyst (e.g., Ni/Al₂O₃) is typically used. The catalyst is often pre-reduced in a hydrogen atmosphere at elevated temperatures (e.g., 250-600°C for 2-6 hours).

    • Reaction Setup: The aqueous solution of 2-hydroxytetrahydropyran from Step 1 is transferred to a high-pressure reactor. The catalyst and aqueous ammonia are added.

    • Reagents:

      • Aqueous solution of 2-hydroxytetrahydropyran

      • Supported Ni catalyst

      • Aqueous ammonia

    • Reaction Conditions:

      • The reactor is sealed, purged, and then pressurized with hydrogen (e.g., up to 3 MPa).

      • The reaction mixture is heated (e.g., 60-120°C) and stirred for a specified time (e.g., 1-6 hours).

    • Work-up and Purification:

      • After cooling and depressurization, the catalyst is filtered off.

      • The filtrate is subjected to distillation to remove water and unreacted starting materials, followed by vacuum distillation to isolate the pure this compound.

Quantitative Data Summary: Modern Synthesis from Dihydropyran

ParameterValue
Starting Material 3,4-Dihydro-2H-pyran
Intermediate 2-Hydroxytetrahydropyran
Reagents Water, Ammonia, Hydrogen
Catalyst Supported Ni and/or Co catalyst
Temperature ≤ 120°C
Pressure ≤ 3 MPa
Overall Yield Up to 93%

Synthesis Workflow: Modern Biomass-Derived Route

modern_synthesis cluster_furfural Biomass Precursor furfural Furfural dihydropyran 3,4-Dihydro-2H-pyran furfural->dihydropyran Multiple Steps hydration Hydration (H₂O) dihydropyran->hydration intermediate 2-Hydroxytetrahydropyran hydration->intermediate reductive_amination Reductive Amination (NH₃, H₂) intermediate->reductive_amination purification Filtration & Distillation reductive_amination->purification catalyst Supported Ni/Co Catalyst catalyst->reductive_amination product This compound purification->product

Modern synthesis of this compound from a biomass-derived precursor.

Other Notable Synthesis Methods

While the above methods represent key historical and modern industrial approaches, other synthetic routes to this compound have been explored:

  • From 1,5-Pentanediol: This method typically involves the mono-substitution of the diol to introduce a leaving group, followed by amination. For instance, reaction with a strong acid like HCl can form 5-chloropentan-1-ol, which is then reacted with ammonia. This method can suffer from the formation of byproducts and the use of corrosive reagents.

  • From Glutaric Acid or its Esters: Reduction of the dicarboxylic acid or its ester to 1,5-pentanediol, followed by amination as described above, is another potential route.

  • From Piperidine: Ring-opening reactions of piperidine derivatives have also been investigated, although this is a less common approach.

Conclusion

The synthesis of this compound has evolved from early 20th-century industrial processes to modern, more sustainable methods that leverage biomass-derived feedstocks. The historical synthesis, exemplified by the reductive amination of 2-hydroxypentamethylene oxide, provided a foundation for its industrial production. Contemporary research has focused on developing greener and more efficient routes, such as the two-step, one-pot synthesis from dihydropyran, which offers high yields under milder conditions. As a valuable bifunctional building block, the continued development of efficient and sustainable synthetic methodologies for this compound will be crucial for its applications in advanced materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Aminopentan-1-ol in Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Aminopentan-1-ol is a versatile bifunctional monomer that serves as a valuable building block in the synthesis of a variety of polyamides. Its primary applications in polyamide synthesis can be categorized into three main routes: the direct synthesis of poly(ester amides) through polycondensation with dicarboxylic acids, and as a precursor to δ-valerolactam or 5-aminopentanoic acid for the synthesis of Polyamide 5 (Nylon 5). Polyamides derived from this compound are of interest for their potential biodegradability and unique properties conferred by the hydroxyl group or the specific polyamide structure. This document provides detailed application notes and experimental protocols for these synthetic pathways.

Section 1: Direct Polycondensation of this compound with Dicarboxylic Acids to Synthesize Poly(ester amides)

Application Notes:

The direct polycondensation of this compound with dicarboxylic acids or their derivatives (e.g., diacid chlorides, anhydrides) yields poly(ester amides) (PEAs). This method allows for the incorporation of both ester and amide linkages into the polymer backbone in a single polymerization step. The presence of the hydroxyl group from this compound allows for the formation of ester bonds, while the amino group forms amide bonds. These hydroxyl-containing polyamides can exhibit enhanced hydrophilicity, biodegradability, and potential for further functionalization, making them attractive for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

The properties of the resulting PEA can be tailored by the choice of the dicarboxylic acid comonomer. Aliphatic dicarboxylic acids (e.g., adipic acid, sebacic acid) will produce more flexible polymers, while aromatic dicarboxylic acids will lead to more rigid and thermally stable materials.

Experimental Protocol: Melt Polycondensation of this compound with Adipic Acid

This protocol describes a representative melt polycondensation procedure.

Materials:

  • This compound (≥95% purity)

  • Adipic acid (≥99% purity)

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Titanium(IV) butoxide (Ti(OBu)₄)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Chloroform or other suitable solvent for dissolution

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation head with a condenser and collection flask

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump and vacuum gauge

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, distillation head, and nitrogen inlet. Ensure all glassware is dry and joints are properly sealed.

  • Charging Monomers: Charge the flask with equimolar amounts of this compound and adipic acid.

  • Catalyst Addition: Add the catalyst at a concentration of 0.1-0.5 mol% with respect to the adipic acid.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • Esterification Stage: Heat the reaction mixture to 160-180°C with continuous stirring. Water will begin to distill from the reaction mixture as the esterification and amidation reactions proceed. Collect the water in the collection flask. This stage typically lasts for 2-4 hours.

  • Polycondensation Stage: After the majority of the theoretical amount of water has been collected, gradually increase the temperature to 200-220°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This will facilitate the removal of the remaining water and any other volatile byproducts, driving the polymerization reaction to completion.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture (observed as an increase in the torque on the mechanical stirrer). The reaction is typically continued for 4-8 hours under vacuum.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be removed from the flask.

  • Purification: Dissolve the crude polymer in a suitable solvent (e.g., chloroform). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like cold methanol with vigorous stirring. Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantitative Data:

The properties of poly(ester amides) can vary significantly based on the specific monomers and reaction conditions used. The following table provides a general range of expected properties.

PropertyTypical Value Range
Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temp (Tg)10 - 40 °C
Melting Temperature (Tm)100 - 160 °C

Section 2: Synthesis of Polyamide 5 via Conversion of this compound to δ-Valerolactam and Ring-Opening Polymerization

Application Notes:

A primary route for utilizing this compound in polyamide synthesis is its conversion to δ-valerolactam, the cyclic monomer for Polyamide 5 (also known as Nylon 5). This conversion is typically achieved through a catalytic dehydrogenation process. Polyamide 5 is a semi-crystalline thermoplastic with properties that are in some aspects comparable to Nylon 6 and Nylon 6,6. It exhibits high strength, toughness, and a relatively low creep rate at elevated temperatures. The bio-based potential of this compound (derivable from furfural) makes this route an attractive pathway to a more sustainable polyamide.

The subsequent ring-opening polymerization (ROP) of δ-valerolactam can be initiated by various methods, including anionic, cationic, and enzymatic routes, allowing for control over the molecular weight and properties of the final polymer. Anionic ROP is a commonly employed and efficient method.

Experimental Protocols:

Protocol 2.1: Catalytic Conversion of this compound to δ-Valerolactam

This protocol is based on catalytic dehydrogenation.

Materials:

  • This compound

  • Catalyst: Rhodium or Ruthenium complex (e.g., Ru₃(CO)₁₂) with a phosphine ligand

  • High-boiling point solvent (e.g., toluene, xylene)

  • Hydrogen gas (for catalyst activation/reduction if required)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, temperature and pressure controls

  • Distillation apparatus for purification

Procedure:

  • Reactor Charging: In an inert atmosphere (glovebox), charge the high-pressure reactor with this compound, the solvent, and the catalyst.

  • Reaction Conditions: Seal the reactor and purge it several times with an inert gas. Pressurize the reactor with hydrogen if required for the specific catalyst system. Heat the reactor to the desired temperature (typically 150-200°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) to determine the conversion of this compound and the yield of δ-valerolactam. The reaction typically proceeds with the evolution of hydrogen gas.

  • Product Isolation and Purification: After the reaction is complete, cool the reactor to room temperature and vent the pressure. Filter the reaction mixture to remove the catalyst. The δ-valerolactam can be purified from the solvent and any byproducts by vacuum distillation.

Protocol 2.2: Anionic Ring-Opening Polymerization of δ-Valerolactam to Polyamide 5

Materials:

  • δ-Valerolactam (purified)

  • Initiator: Strong base such as sodium hydride (NaH), sodium methoxide (NaOMe), or a Grignard reagent.

  • Activator (Co-initiator): N-acetyl-δ-valerolactam or another acyl lactam.

  • Anhydrous, high-purity solvent (e.g., toluene, xylene)

  • Inert gas (Nitrogen or Argon)

  • Methanol (for termination)

  • Formic acid (for dissolution and purification)

Equipment:

  • Dry, three-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

Procedure:

  • Monomer and Glassware Preparation: Ensure the δ-valerolactam is of high purity and dry. All glassware must be thoroughly dried in an oven and assembled under a flow of inert gas.

  • Initiation: In the reaction flask under an inert atmosphere, dissolve the δ-valerolactam in the anhydrous solvent. Add the initiator and heat the mixture to initiate the formation of the lactam anion.

  • Polymerization: Add the activator to the reaction mixture. The polymerization is typically carried out at a temperature between 100°C and 150°C. The reaction is exothermic, and the temperature should be controlled.

  • Reaction Monitoring: The polymerization is usually rapid. The progress can be observed by the increase in viscosity of the solution.

  • Termination: After the desired reaction time (typically 1-3 hours), terminate the polymerization by adding a proton source, such as methanol.

  • Polymer Isolation and Purification: Cool the reaction mixture to room temperature. The polymer will precipitate. Filter the polymer and wash it with methanol to remove any unreacted monomer and initiator residues. The polymer can be further purified by dissolving it in formic acid and reprecipitating it in a non-solvent like water or methanol.

  • Drying: Dry the purified Polyamide 5 in a vacuum oven at 60-80°C until a constant weight is achieved.

Quantitative Data for Polyamide 5 (Nylon 5):

PropertyTypical Value RangeCitation
Molecular Weight (Mn)20,000 - 100,000 g/mol
Density~1.13 g/cm³[1]
Melting Temperature (Tm)250 - 260 °C[1]
Glass Transition Temp (Tg)40 - 60 °C
Tensile Strength4.8 - 5.0 g/denier [1]
Elongation at Break20 - 28%[1]
Moisture Regain~4.1%[1]

Section 3: Synthesis of Polyamide 5 via Conversion of this compound to 5-Aminopentanoic Acid

Application Notes:

An alternative pathway to Polyamide 5 involves the oxidation of this compound to 5-aminopentanoic acid, followed by the polycondensation of this amino acid monomer. This route is analogous to the synthesis of other polyamides from amino acid monomers (e.g., Nylon 6 from 6-aminocaproic acid). The resulting Polyamide 5 has the same chemical structure as that produced from the ROP of δ-valerolactam. This approach may be advantageous if a direct and efficient oxidation method for this compound is available. Bio-catalytic routes for this oxidation could enhance the sustainability of the overall process.

Experimental Protocols:

Protocol 3.1: Conceptual Protocol for the Oxidation of this compound to 5-Aminopentanoic Acid

Materials:

  • This compound

  • Oxidizing agent (e.g., Potassium permanganate (KMnO₄) under controlled pH, or a selective catalytic oxidation system)

  • Acid and Base for pH adjustment and workup (e.g., HCl, NaOH)

  • Solvent (e.g., water, acetone)

Procedure:

  • Reaction Setup: Dissolve this compound in a suitable solvent in a reaction flask equipped with a stirrer and a thermometer.

  • Oxidation: Slowly add the oxidizing agent to the solution while maintaining a controlled temperature (e.g., by using an ice bath). The pH of the reaction mixture may need to be controlled to prevent side reactions.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Once the reaction is complete, quench any remaining oxidizing agent. Adjust the pH of the solution to the isoelectric point of 5-aminopentanoic acid to precipitate the product.

  • Purification: The crude 5-aminopentanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 3.2: Polycondensation of 5-Aminopentanoic Acid to Polyamide 5

This process is a self-polycondensation.

Materials:

  • 5-Aminopentanoic acid

  • Water (as a reaction medium/plasticizer)

  • Inert gas (Nitrogen)

Equipment:

  • Polymerization reactor (similar to the one for melt polycondensation)

Procedure:

  • Hydrolytic Polymerization (Pre-polymerization): A concentrated aqueous solution of 5-aminopentanoic acid is heated in an autoclave under pressure at around 250-260°C. This initial step forms low molecular weight prepolymers.

  • Polycondensation: The pressure is then slowly released, and the temperature is maintained or slightly increased. This allows the water to escape, shifting the equilibrium towards the formation of high molecular weight polyamide.

  • Final Stage: A vacuum may be applied in the final stages to further increase the molecular weight.

  • Polymer Extrusion and Processing: The molten polymer is then extruded, cooled, and pelletized.

Visualizations

Diagrams of Synthetic Pathways and Experimental Workflows

Polyamide_Synthesis_from_5_Aminopentan_1_ol cluster_0 Direct Polycondensation to Poly(ester amide) cluster_1 Synthesis of Polyamide 5 via δ-Valerolactam cluster_2 Synthesis of Polyamide 5 via 5-Aminopentanoic Acid Monomer1 This compound Melt_Polycondensation Melt Polycondensation Monomer1->Melt_Polycondensation Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid) Dicarboxylic_Acid->Melt_Polycondensation PEA Poly(ester amide) Melt_Polycondensation->PEA Monomer2 This compound Dehydrogenation Catalytic Dehydrogenation Monomer2->Dehydrogenation Valerolactam δ-Valerolactam Dehydrogenation->Valerolactam ROP Ring-Opening Polymerization Valerolactam->ROP Polyamide5_1 Polyamide 5 ROP->Polyamide5_1 Monomer3 This compound Oxidation Oxidation Monomer3->Oxidation Amino_Acid 5-Aminopentanoic Acid Oxidation->Amino_Acid Polycondensation Polycondensation Amino_Acid->Polycondensation Polyamide5_2 Polyamide 5 Polycondensation->Polyamide5_2

Caption: Synthetic pathways for polyamides from this compound.

Experimental_Workflow Start Monomer Preparation (this compound & Comonomer) Polymerization Polymerization (Melt, Solution, or ROP) Start->Polymerization Reaction Setup Isolation Polymer Isolation (Precipitation/Filtration) Polymerization->Isolation Purification Purification (Washing/Re-precipitation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization Drying->Characterization Analysis Property Analysis (Thermal, Mechanical, etc.) Characterization->Analysis

Caption: General experimental workflow for polyamide synthesis.

References

Application Notes: 5-Aminopentan-1-ol for the Synthesis of Biodegradable Polyesteramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of biodegradable polyesteramides (PEAs) derived from 5-aminopentan-1-ol. The inclusion of both ester and amide linkages in the polymer backbone allows for a tunable degradation profile and desirable mechanical properties, making these polymers promising candidates for various biomedical applications, including drug delivery and tissue engineering.

Introduction

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that merge the beneficial properties of polyesters (biodegradability, biocompatibility) and polyamides (thermal stability, mechanical strength). The incorporation of this compound as a monomer introduces a flexible five-carbon aliphatic chain, influencing the polymer's crystallinity, degradation rate, and hydrophilicity. These characteristics can be further tailored by selecting different dicarboxylic acids or their derivatives as co-monomers.

This document outlines two primary synthetic routes for preparing PEAs from this compound: a two-step ring-opening polymerization (ROP) and a one-step direct melt polycondensation. Detailed experimental protocols, characterization data, and discussions on biodegradability and drug delivery potential are provided.

Synthesis of Biodegradable Polyesteramides

Two robust methods for the synthesis of PEAs using this compound are presented below. The choice of method can influence the polymer's microstructure and properties.

Method 1: Two-Step Ring-Opening Polymerization (ROP)

This method involves the initial synthesis of a cyclic ester amide monomer, followed by its polymerization. This approach yields a PEA with a highly regular, alternating structure.

Step 1: Synthesis of the Cyclic Ester Amide Monomer (1-oxa-7-aza-cyclotridecane-8,13-dione)

The first step is the cyclization of this compound with adipic anhydride to form a 13-membered cyclic ester amide.

Experimental Protocol: Synthesis of 1-oxa-7-aza-cyclotridecane-8,13-dione

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve this compound in a suitable solvent such as toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Monomer Addition: Slowly add a solution of adipic anhydride in the same solvent to the flask with vigorous stirring over several hours at room temperature. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Reaction: After the addition is complete, heat the mixture to reflux for 12-24 hours to drive the reaction to completion.

  • Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to isolate the pure cyclic ester amide.

Step 2: Ring-Opening Polymerization of the Cyclic Monomer

The purified cyclic ester amide is then polymerized via ROP in the melt, initiated by a suitable catalyst.

Experimental Protocol: Ring-Opening Polymerization

  • Monomer and Initiator Preparation: The cyclic ester amide (1-oxa-7-aza-cyclotridecane-8,13-dione) and the chosen initiator (e.g., Sn(Oct)₂, Ti(OBu)₄, or Bu₂Sn(OMe)₂) are dried under vacuum.

  • Polymerization: The monomer and initiator are charged into a dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet. The vessel is heated to a temperature above the monomer's melting point (typically >145°C) under a nitrogen atmosphere.

  • Reaction Progression: The polymerization is allowed to proceed for a predetermined time (ranging from a few hours to 24 hours), depending on the desired molecular weight.

  • Polymer Isolation: The resulting polymer, poly(5-(5-oxypentylcarbamoyl)pentanoate), is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform or DMF), and precipitated in a non-solvent (e.g., methanol or ethanol).

  • Drying: The purified polymer is collected by filtration and dried in a vacuum oven at 40-60°C until a constant weight is achieved.

Method 2: One-Step Direct Melt Polycondensation

This method provides a more direct route to PEAs by reacting this compound with a dicarboxylic acid, such as sebacic acid, at high temperature and under vacuum to remove the water byproduct.

Experimental Protocol: Direct Melt Polycondensation

  • Reactant Preparation: Equimolar amounts of this compound and a dicarboxylic acid (e.g., sebacic acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum line.

  • Initial Heating: The mixture is heated to 160-180°C under a gentle stream of nitrogen for 2-4 hours to form a prepolymer.

  • Polycondensation under Vacuum: The temperature is then gradually increased to 180-220°C, and a high vacuum is applied (typically <1 mbar) for 4-8 hours to facilitate the removal of water and drive the polymerization towards higher molecular weights.

  • Polymer Isolation and Purification: The reaction is stopped, and the polymer melt is cooled to room temperature under nitrogen. The resulting PEA can be purified by dissolution in a suitable solvent and precipitation in a non-solvent, followed by vacuum drying.

Characterization of Polyesteramides from this compound

The synthesized PEAs can be characterized by various analytical techniques to determine their structure, molecular weight, and thermal properties.

PropertyMethodTypical Results for PEA from this compound and Adipic Acid (ROP)
Chemical Structure¹H NMR, ¹³C NMR, FTIRConfirmation of ester and amide linkages.
Number Average MW (Mn)Gel Permeation Chromatography (GPC)10,000 - 30,000 g/mol [1]
Weight Average MW (Mw)Gel Permeation Chromatography (GPC)Varies with Mn and PDI.
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)Typically 1.5 - 2.5 for polycondensation.
Melting Temperature (Tm)Differential Scanning Calorimetry (DSC)Semicrystalline with a Tm of approximately 108°C[1]
Glass Transition Temp (Tg)Differential Scanning Calorimetry (DSC)Typically below room temperature.
Thermal Stability (Td)Thermogravimetric Analysis (TGA)Onset of decomposition generally above 300°C.

Biodegradation Profile

PEAs are designed to be biodegradable through the hydrolysis of their ester linkages. The rate of degradation can be influenced by the polymer's crystallinity, molecular weight, and the surrounding environment (pH, temperature, presence of enzymes).

  • Hydrolytic Degradation: The ester bonds are susceptible to hydrolysis in aqueous environments. The degradation rate is generally slow under physiological conditions (pH 7.4, 37°C) but can be accelerated at acidic or basic pH.

  • Enzymatic Degradation: The presence of enzymes such as lipases and proteases can significantly accelerate the degradation of PEAs. While the amide bonds are generally more stable than the ester bonds, some enzymes may also facilitate their cleavage. Studies on similar PEAs have shown that enzymes like α-chymotrypsin can enhance the erosion of the polymer surface[2].

Applications in Drug Development

The tunable properties of PEAs derived from this compound make them attractive for various drug delivery applications.

  • Controlled Release Systems: The biodegradable nature of these PEAs allows for the sustained release of encapsulated therapeutic agents as the polymer matrix degrades. The release kinetics can be modulated by altering the polymer's composition and molecular weight.

  • Nanoparticle Formulation: PEAs can be formulated into nanoparticles for targeted drug delivery. These nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

  • Biocompatibility: Amino alcohol-based PEAs are generally expected to have good biocompatibility, as their degradation products are small, metabolizable molecules[3]. However, comprehensive in vitro and in vivo biocompatibility studies are essential for any specific formulation intended for clinical use.

Visualizing Synthesis and Workflow

Synthesis Workflow Diagram

Synthesis_Workflow cluster_ROP Method 1: Ring-Opening Polymerization (ROP) cluster_Melt Method 2: Direct Melt Polycondensation Monomers_ROP This compound + Adipic Anhydride CyclicMonomer Cyclic Ester Amide (1-oxa-7-aza-cyclotridecane-8,13-dione) Monomers_ROP->CyclicMonomer Cyclization ROP Ring-Opening Polymerization (>145°C, Initiator) CyclicMonomer->ROP PEA_ROP Alternating PEA ROP->PEA_ROP Monomers_Melt This compound + Dicarboxylic Acid (e.g., Sebacic Acid) MeltPoly Melt Polycondensation (180-220°C, Vacuum) Monomers_Melt->MeltPoly PEA_Melt Random PEA MeltPoly->PEA_Melt

Caption: Overview of the two primary synthetic routes for producing polyesteramides from this compound.

General Polymer Characterization Workflow

Characterization_Workflow cluster_Analysis Polymer Analysis SynthesizedPEA Synthesized PEA Structure Structural Analysis (NMR, FTIR) SynthesizedPEA->Structure MolecularWeight Molecular Weight (GPC) SynthesizedPEA->MolecularWeight Thermal Thermal Properties (DSC, TGA) SynthesizedPEA->Thermal Degradation Degradation Study (Hydrolytic/Enzymatic) Thermal->Degradation Biocompatibility Biocompatibility (In Vitro/In Vivo) Degradation->Biocompatibility

Caption: A typical workflow for the characterization of synthesized biodegradable polyesteramides.

References

The Strategic Application of 5-Aminopentan-1-ol in the Synthesis of Manzamine Alkaloids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with a detailed overview of the strategic use of 5-aminopentan-1-ol and its derivatives in the total synthesis of manzamine alkaloids, a class of marine natural products with significant therapeutic potential. The unique pentacyclic structure of manzamine A, coupled with its potent anti-cancer, anti-malarial, and anti-inflammatory activities, has made it a compelling target for synthetic chemists. This document outlines key synthetic strategies and provides detailed experimental protocols from seminal total syntheses, offering a practical guide for researchers in the field.

The synthesis of the complex manzamine core often involves the construction of a key piperidine ring, which can be strategically derived from this compound. This readily available starting material provides a versatile scaffold for introducing the necessary functionality and stereochemistry required for the intricate ring system of the final natural product. The following sections detail the application of this compound derivatives in notable total syntheses of manzamine A, providing both the logical framework and practical experimental details.

Key Synthetic Strategies and Experimental Protocols

The total syntheses of manzamine A by the research groups of Winkler, Martin, Fukuyama, and Dixon, while diverse in their overall approach, share common challenges in the construction of the intricate polycyclic system. The incorporation of a functionalized five-carbon chain, originating from this compound, is a recurring theme in the assembly of the piperidine subunit (A-ring) of the manzamine core.

The Winkler Synthesis: A Photocycloaddition-Fragmentation Approach

The groundbreaking first total synthesis of manzamine A by Winkler and Axten employed a creative intramolecular [2+2] photocycloaddition of a vinylogous amide, followed by a retro-Mannich fragmentation and a subsequent Mannich reaction to construct the core structure. A key building block in this synthesis is a substituted piperidine derivative, conceptually derived from a this compound synthon.

Logical Workflow of the Winkler Synthesis Core Strategy

winkler_synthesis cluster_start Starting Materials cluster_core Key Transformations cluster_product Intermediate start1 This compound Derivative photocycloaddition Intramolecular [2+2] Photocycloaddition start1->photocycloaddition start2 Bicyclic Enone start2->photocycloaddition fragmentation Retro-Mannich Fragmentation photocycloaddition->fragmentation mannich Mannich Cyclization fragmentation->mannich tricyclic_core Tricyclic Core of Manzamine A mannich->tricyclic_core

Caption: Workflow of the Winkler synthesis highlighting the key photocycloaddition-fragmentation-Mannich cascade.

Experimental Protocol: Synthesis of the Tricyclic Core (Winkler et al.)

A solution of the vinylogous amide (derived from the corresponding this compound building block and a bicyclic enone) in acetonitrile is irradiated with a medium-pressure mercury lamp through a Pyrex filter at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in a mixture of acetic acid and water. The resulting solution is stirred at room temperature for 12 hours to effect the retro-Mannich fragmentation and subsequent Mannich cyclization. After neutralization with saturated aqueous sodium bicarbonate, the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the tricyclic core of manzamine A.

Step Reagents and Conditions Yield (%)
1. PhotocycloadditionVinylogous amide, acetonitrile, hv (medium-pressure Hg lamp, Pyrex filter), RT, 4 h-
2. Fragmentation/CyclizationAcetic acid, water, RT, 12 h65 (over two steps)
The Martin Synthesis: A Convergent Strategy Employing an Intramolecular Diels-Alder Reaction

The Martin group developed an elegant and convergent enantioselective total synthesis of manzamine A. A key feature of their strategy is the use of an intramolecular Diels-Alder reaction to construct the ABC tricyclic ring system. The diene precursor in this key reaction incorporates a nitrogen-containing tether, which can be traced back to a this compound derivative.

Signaling Pathway of the Martin Synthesis Key Step

martin_synthesis cluster_reactants Reactants cluster_reaction Key Reaction cluster_product Product diene Diene with 5-Carbon Tether diels_alder Intramolecular Diels-Alder diene->diels_alder dienophile Activated Dienophile dienophile->diels_alder tricyclic_product ABC Tricyclic Core diels_alder->tricyclic_product

Caption: The key intramolecular Diels-Alder reaction in Martin's synthesis.

Experimental Protocol: Intramolecular Diels-Alder Cycloaddition (Martin et al.)

A solution of the triene precursor (prepared from a this compound-derived fragment) in toluene is heated at reflux for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the tricyclic adduct as a single diastereomer.

Step Reagents and Conditions Yield (%)
1. Diels-Alder CycloadditionTriene precursor, toluene, reflux, 24 h85
The Fukuyama Synthesis: A Strategy Featuring a[1][1]-Sigmatropic Rearrangement

The Fukuyama synthesis of (+)-manzamine A is distinguished by its innovative approach to constructing the strained 15-membered ring and the stereoselective introduction of nitrogen functionalities. While not directly starting from this compound, the synthesis involves the construction of a piperidine ring system where a similar five-carbon unit is a key structural element. A notable transformation is a[1][1]-sigmatropic rearrangement of an allyl cyanate to install a nitrogen atom at a sterically hindered position.

The Dixon Synthesis: A Convergent Approach via a Nitro-Mannich Cascade

The Dixon group reported a concise and highly convergent total synthesis of manzamine A. A key element of their strategy is a three-component nitro-Mannich lactamization cascade to assemble a complex intermediate. This intermediate contains a piperidine ring that is ultimately derived from a functionalized 5-carbon fragment.

Experimental Workflow of the Dixon Synthesis Core Assembly

dixon_synthesis cluster_components Components cluster_reaction Key Cascade cluster_product Product component1 Nitroalkene cascade Nitro-Mannich Lactamization Cascade component1->cascade component2 Lactam component2->cascade component3 Aldehyde component3->cascade polycyclic_intermediate Advanced Polycyclic Intermediate cascade->polycyclic_intermediate

Caption: The convergent three-component cascade in Dixon's synthesis.

Experimental Protocol: Three-Component Nitro-Mannich Lactamization (Dixon et al.)

To a solution of the lactam and the nitroalkene in dichloromethane at -78 °C is added a Lewis acid catalyst. After stirring for 30 minutes, the aldehyde is added, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the polycyclic product.

Step Reagents and Conditions Yield (%)
1. Cascade ReactionLactam, nitroalkene, aldehyde, Lewis acid, CH₂Cl₂, -78 °C to RT, 16 h72

Conclusion

The total syntheses of manzamine A by these leading research groups demonstrate the versatility and strategic importance of this compound and its derivatives in the construction of complex alkaloids. The ability to transform this simple, commercially available starting material into a highly functionalized piperidine ring is a testament to the power of modern synthetic organic chemistry. The detailed protocols and strategic workflows presented in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of manzamine alkaloids and other complex natural products, ultimately aiding in the development of new therapeutic agents.

References

Application Notes and Protocols for 5-Aminopentan-1-ol as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for utilizing 5-aminopentan-1-ol as a versatile linker in bioconjugation. This bifunctional molecule, possessing a primary amine and a primary hydroxyl group, enables the covalent linkage of a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs.

Introduction to this compound in Bioconjugation

This compound is a valuable tool in bioconjugation due to its simple, linear structure and the distinct reactivity of its terminal functional groups. The primary amine serves as a nucleophile, readily reacting with electrophilic groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[1][2] The primary hydroxyl group, while less reactive, can be activated to form a reactive intermediate for subsequent conjugation to a second molecule.[3] This dual functionality allows for a controlled, stepwise approach to creating well-defined bioconjugates.

Key Advantages:

  • Bifunctionality: Enables the linkage of two different molecules.

  • Defined Length: Provides a 5-carbon spacer arm, which can reduce steric hindrance between the conjugated molecules.

  • Versatile Chemistry: The amine and hydroxyl groups can be targeted with a variety of well-established chemical reactions.

General Workflow for Bioconjugation using this compound

The use of this compound as a linker typically involves a two-step sequential process to minimize undesirable self-conjugation and polymerization. The choice of which functional group to react first depends on the chemistry of the biomolecules to be conjugated.

G cluster_0 Step 1: First Conjugation Reaction cluster_1 Step 2: Second Conjugation Reaction A Biomolecule 1 (e.g., Protein with NHS ester) C Intermediate Conjugate (Biomolecule 1 - Linker) A->C Amine reaction B This compound B->C D Activate Hydroxyl Group C->D Purification F Final Bioconjugate (Biomolecule 1 - Linker - Biomolecule 2) D->F Hydroxyl reaction E Biomolecule 2 (e.g., Drug with nucleophile) E->F

Caption: General workflow for a two-step bioconjugation using this compound.

Experimental Protocols

The following are detailed protocols for a two-step conjugation strategy. Protocol 1 describes the reaction of the amine group of this compound with an NHS-ester activated biomolecule. Protocol 2 outlines the activation of the hydroxyl group of the resulting intermediate and its subsequent reaction with a second biomolecule.

Protocol 1: Conjugation of an NHS-Ester Activated Biomolecule to the Amine Group of this compound

This protocol is suitable for conjugating a protein, peptide, or other molecule that has been functionalized with an NHS ester to the primary amine of this compound.

Materials:

  • NHS-ester activated biomolecule (Biomolecule 1-NHS)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Dissolve Reactants:

    • Dissolve the Biomolecule 1-NHS in conjugation buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in conjugation buffer (e.g., 100 mM).

  • Reaction:

    • Add a 50- to 100-fold molar excess of the this compound solution to the Biomolecule 1-NHS solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add quenching buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess this compound and quenching reagent by dialysis against PBS or by using size-exclusion chromatography.

    • The purified product is the intermediate conjugate (Biomolecule 1-linker).

G A Dissolve Biomolecule 1-NHS in Conjugation Buffer B Add this compound (50-100x molar excess) A->B C Incubate 1-2 hours at Room Temperature B->C D Add Quenching Buffer (e.g., Tris-HCl) C->D E Purify by Dialysis or SEC D->E F Intermediate Conjugate (Biomolecule 1-Linker) E->F

Caption: Workflow for Protocol 1: Amine-reactive conjugation.

Protocol 2: Activation of the Hydroxyl Group and Conjugation to a Second Biomolecule

This protocol describes the activation of the terminal hydroxyl group of the intermediate conjugate using p-nitrophenyl chloroformate (PNC) to form a reactive p-nitrophenyl carbonate, which can then react with an amine-containing second biomolecule.

Materials:

  • Intermediate Conjugate (Biomolecule 1-linker) from Protocol 1

  • p-Nitrophenyl chloroformate (PNC)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Amine-containing biomolecule (Biomolecule 2-NH2)

  • Conjugation Buffer: Bicarbonate/carbonate buffer, pH 8.5-9.0

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Activation of the Hydroxyl Group:

    • Lyophilize the purified Intermediate Conjugate to remove all water.

    • Dissolve the dried intermediate in a minimal amount of anhydrous solvent.

    • Add a 10- to 20-fold molar excess of PNC and a 2-fold molar excess of the tertiary amine base relative to PNC.

    • Incubate the reaction for 2-4 hours at room temperature under anhydrous conditions.

  • Removal of Excess Activating Reagent:

    • Precipitate the activated intermediate by adding a non-polar solvent (e.g., diethyl ether).

    • Wash the pellet several times with the non-polar solvent to remove excess PNC and base.

    • Dry the activated intermediate under vacuum.

  • Conjugation to Biomolecule 2:

    • Dissolve the activated intermediate in conjugation buffer.

    • Dissolve Biomolecule 2-NH2 in conjugation buffer.

    • Mix the two solutions, using a 1.5- to 5-fold molar excess of the activated intermediate.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final bioconjugate using dialysis or size-exclusion chromatography to remove unreacted molecules.

G A Lyophilize and Dissolve Intermediate Conjugate in Anhydrous Solvent B Add PNC and Base A->B C Incubate 2-4 hours at Room Temperature B->C D Precipitate and Wash to Remove Excess Reagents C->D E Dissolve Activated Intermediate and Biomolecule 2 in Conjugation Buffer D->E F Incubate 4-12 hours E->F G Purify Final Bioconjugate F->G H Final Bioconjugate G->H

Caption: Workflow for Protocol 2: Hydroxyl activation and conjugation.

Quantitative Data and Characterization

The efficiency of each conjugation step should be monitored and the final product characterized to ensure the desired bioconjugate has been formed. The following table provides representative data for these types of reactions. Actual results will vary depending on the specific biomolecules and reaction conditions.

ParameterStep 1: Amine ReactionStep 2: Hydroxyl ReactionMethod of Analysis
Reaction Efficiency > 80%50-70%SDS-PAGE, Mass Spectrometry
Linker:Biomolecule 1 Ratio 1:1 (typically)-Mass Spectrometry, UV-Vis Spectroscopy
Final Conjugate Purity -> 90%HPLC, Size-Exclusion Chromatography
Stability of Linkage High (Amide bond)Moderate (Carbonate linkage)Stability studies at different pH and temperatures

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency in Step 1 - Inactive NHS ester- pH of conjugation buffer is too low- Competing nucleophiles in the buffer- Use fresh NHS-ester activated biomolecule- Ensure pH is between 7.2 and 8.0- Use a buffer free of primary amines (e.g., Tris)
Low Conjugation Efficiency in Step 2 - Incomplete activation of the hydroxyl group- Hydrolysis of the activated intermediate- pH of conjugation buffer is too low- Ensure anhydrous conditions during activation- Use the activated intermediate immediately- Ensure pH is between 8.5 and 9.0
Precipitation of Biomolecules - Change in protein solubility due to conjugation- Use of organic solvents- Perform a buffer screen to find optimal conditions- Minimize the use of organic solvents or use co-solvents

Conclusion

This compound is a straightforward and effective bifunctional linker for a variety of bioconjugation applications. The distinct reactivity of its amine and hydroxyl groups allows for a controlled, stepwise synthesis of well-defined bioconjugates. The protocols and data presented here provide a solid foundation for researchers to successfully incorporate this versatile linker into their drug development and research workflows.

References

Application Notes and Protocols for CO2 Capture Using 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed experimental framework for the capture of carbon dioxide (CO2) using aqueous solutions of 5-Aminopentan-1-ol. While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, the protocols outlined herein are based on established methodologies for CO2 capture with other amino alcohols and primary amines. These guidelines will enable researchers to systematically evaluate the potential of this compound as a CO2 capture solvent.

Introduction

Chemical absorption using amine-based solvents is a leading technology for post-combustion CO2 capture. This compound, a primary amino alcohol, presents an interesting candidate for CO2 capture due to the presence of a reactive primary amine group for CO2 binding and a hydroxyl group which may influence physical properties such as viscosity and water solubility. The general reaction of a primary amine with CO2 in an aqueous solution proceeds through the formation of a carbamate, which can then be hydrolyzed to form bicarbonate.[1] The overall reaction stoichiometry is crucial for determining the theoretical CO2 loading capacity of the solvent.

Note: The experimental protocols provided below are generalized and should be optimized for specific experimental setups and objectives.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (purity ≥ 95%)

  • Deionized water

  • Carbon dioxide (CO2, purity ≥ 99.9%)

  • Nitrogen (N2, purity ≥ 99.9%)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) for titration

  • Indicators for titration (e.g., methyl orange or a pH meter)

Equipment:

  • Stirred-cell reactor or a bubble column absorber for CO2 absorption experiments.[2]

  • Thermostatic bath to control the temperature of the absorption unit.

  • Gas flow meters to control the flow rates of CO2 and N2.

  • Gas chromatograph (GC) or a non-dispersive infrared (NDIR) CO2 analyzer to measure CO2 concentration in the gas phase.

  • Magnetic stirrer and stir bar.

  • pH meter.

  • Burette and other standard laboratory glassware for titration.

  • Heating mantle or oil bath for desorption experiments.

  • Condenser to recover water during desorption.

Protocol for CO2 Absorption
  • Solvent Preparation: Prepare aqueous solutions of this compound of desired concentrations (e.g., 1.0 M, 2.0 M, 3.0 M) by dissolving a known mass of this compound in deionized water.

  • Experimental Setup: Assemble the absorption setup (e.g., stirred-cell reactor). A known volume of the this compound solution is placed in the reactor.

  • Temperature Control: Bring the solvent to the desired absorption temperature (e.g., 298 K, 313 K) using the thermostatic bath.

  • Gas Flow: Start flowing a gas mixture with a known CO2 concentration (e.g., 15% CO2 in N2 to simulate flue gas) at a constant flow rate through the solvent.

  • Monitoring CO2 Concentration: Continuously monitor the CO2 concentration in the outlet gas stream using a GC or NDIR analyzer. The absorption is complete when the outlet CO2 concentration equals the inlet concentration (saturation).

  • Sampling: At regular intervals, a small sample of the liquid phase can be withdrawn to determine the CO2 loading.

  • Data Collection: Record the gas flow rates, temperature, and inlet and outlet CO2 concentrations over time.

Protocol for CO2 Desorption (Solvent Regeneration)
  • Rich Solvent: Use the CO2-rich solution from the absorption experiment.

  • Desorption Setup: Place a known volume of the rich solvent in a flask equipped with a heating mantle, a condenser, and a gas outlet.

  • Heating: Heat the solution to the desired desorption temperature (e.g., 373 K, 393 K).

  • Monitoring CO2 Release: The released CO2 can be quantified by passing the gas stream through a CO2 analyzer or by measuring the volume of gas evolved.

  • Completion: Desorption is considered complete when CO2 is no longer evolved from the solution.

  • Analysis of Regenerated Solvent: After cooling, the CO2 loading of the regenerated (lean) solvent is determined to calculate the desorption efficiency.

Analytical Methods

Determination of CO2 Loading

The CO2 loading in the amine solution (moles of CO2 per mole of amine) can be determined using a titration method. A common method involves precipitating the dissolved CO2 as barium carbonate by adding an excess of barium chloride and then titrating the unreacted hydroxide ions with a standard HCl solution. Alternatively, a simpler acid titration to two different pH endpoints can be used to determine the concentrations of both the amine and the absorbed CO2.

Data Presentation

The following tables provide a template for organizing the experimental data for the evaluation of this compound as a CO2 capture solvent.

Table 1: CO2 Absorption Performance of Aqueous this compound Solutions

Amine Concentration (M)Temperature (K)Gas Flow Rate (mL/min)Inlet CO2 Conc. (%)Equilibrium CO2 Loading (mol CO2/mol amine)Initial Absorption Rate (mol CO2/s)

Table 2: CO2 Desorption Performance of CO2-Rich this compound Solutions

Initial CO2 Loading (mol CO2/mol amine)Desorption Temperature (K)Desorption Time (min)Final CO2 Loading (mol CO2/mol amine)Desorption Efficiency (%)Cyclic Capacity (mol CO2/mol amine)

Visualizations

The following diagrams illustrate the generalized experimental workflow and the chemical reaction pathway for CO2 capture by a primary amino alcohol.

Experimental_Workflow A Solvent Preparation (Aqueous this compound) B CO2 Absorption (Stirred-cell Reactor) A->B Lean Solvent C Gas Analysis (Outlet) (GC / NDIR) B->C Outlet Gas D Liquid Analysis (Rich Solvent) (Titration) B->D Rich Solvent H Data Analysis (Absorption Capacity, Rate, etc.) C->H E CO2 Desorption (Heating) D->E Rich Solvent D->H F Gas Analysis (Released CO2) (Analyzer) E->F Released Gas G Liquid Analysis (Lean Solvent) (Titration) E->G Lean Solvent F->H G->H

Caption: Experimental workflow for CO2 capture and regeneration.

Reaction_Pathway RNH2 This compound (R-NH2) Zwitterion Zwitterion (R-NH2+-COO-) RNH2->Zwitterion Carbamate Carbamate (R-NH-COO-) RNH2->Carbamate CO2 CO2 CO2->Zwitterion Zwitterion->Carbamate Protonated_Amine Protonated Amine (R-NH3+) Zwitterion->Protonated_Amine Carbamate->RNH2 Hydrolysis Bicarbonate Bicarbonate (HCO3-) Carbamate->Bicarbonate H2O H2O H2O->Bicarbonate

Caption: General reaction pathway of CO2 with a primary amine.

References

Application Notes and Protocols: The Role of 5-Aminopentan-1-ol in Advanced Photoresist Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role of 5-aminopentan-1-ol and similar amino compounds in advanced photoresist formulations. The content is structured to deliver detailed insights into the mechanism of action, experimental protocols, and data interpretation for professionals in materials science and semiconductor research.

Introduction to Advanced Photoresists

Advanced photoresists are critical materials in the microelectronics industry, enabling the fabrication of intricate circuit patterns on semiconductor wafers through a process called photolithography. Chemically amplified resists (CARs) are a cornerstone of modern high-resolution lithography, utilized for deep ultraviolet (DUV) and extreme ultraviolet (EUV) applications.

The fundamental principle of a positive-tone CAR involves a photoacid generator (PAG) dispersed within a polymer matrix. Upon exposure to light, the PAG generates a strong acid. During a subsequent post-exposure bake (PEB), this acid catalyzes a deprotection reaction in the polymer, rendering the exposed regions soluble in a developer solution. The catalytic nature of this process provides high sensitivity.

However, the diffusion of the photogenerated acid during the PEB can lead to a loss of resolution and increased line-edge roughness (LER), which is a critical issue in the manufacturing of nanoscale devices. To mitigate these effects, various additives are incorporated into photoresist formulations.

The Role of Amine Additives as Quenchers

Amine compounds are widely used as additives in chemically amplified photoresists, where they act as "quenchers" or bases. Their primary function is to control the diffusion of the photogenerated acid. By neutralizing stray acid molecules, amines help to:

  • Improve Image Contrast: By preventing the acid from diffusing into unexposed regions, amines create a sharper chemical contrast between the exposed and unexposed areas.

  • Reduce Line-Edge Roughness (LER): Uncontrolled acid diffusion is a major contributor to LER. Quenchers confine the catalytic deprotection reaction to the intended areas, resulting in smoother and more uniform patterned features.

  • Enhance Environmental Stability: CARs are notoriously sensitive to airborne amine contaminants, which can neutralize the photoacid at the resist surface, leading to "T-topping" or other defects. The controlled addition of a quencher into the formulation can help to mitigate the effects of such environmental contaminants.

The concentration of the amine additive is a critical parameter that must be carefully optimized. Too little quencher will not effectively control acid diffusion, while too much can neutralize the acid to an extent that the desired deprotection reaction is suppressed, leading to a loss of sensitivity or even complete failure of the resist to pattern.

While specific data on the use of this compound in advanced photoresist formulations is not extensively available in public literature, its chemical structure, possessing both a primary amine group and a hydroxyl group, suggests its potential as a quencher. The amine group can act as a base to neutralize the photoacid, while the hydroxyl group could potentially influence the solubility characteristics of the formulation or its interaction with the substrate.

Quantitative Data Presentation: A Case Study with an Amine Additive

To illustrate the quantitative impact of an amine additive on photoresist performance, we present data from a study on a molecular glass photoresist using 2-aminoanthracene as a nucleophilic additive for EUV lithography.[1][2] This example serves as a model for how an amine compound can modulate the properties of a photoresist.

FormulationAdditive Concentration (wt% relative to PAG)Half-Pitch (nm)Line Width Roughness (LWR) (nm)Imaging Dose (mJ/cm²)LWR Reduction (%)
PR-1 0%254.9Not Specified-
PR-1 0%226.915.4-
PR-2 10%253.8Not Specified22.4%
PR-2 10%223.017.556.5%

Data sourced from a study on a bisphenol A derivative (BPA-6-epoxy) molecular glass photoresist with 2-aminoanthracene as an additive.[1][2]

The data clearly demonstrates that the addition of 10 wt% of 2-aminoanthracene relative to the photoacid generator significantly reduces the line width roughness for both 25 nm and 22 nm half-pitch features.[1][2] This improvement in LWR comes at the cost of a slight increase in the required imaging dose, which is a typical trade-off when using quenchers in photoresist formulations.

Experimental Protocols

The following protocols are generalized methodologies for the preparation and evaluation of a photoresist formulation containing an amine additive.

Preparation of Photoresist Formulation
  • Polymer Dissolution: Dissolve the photoresist polymer (e.g., a polyhydroxystyrene-based polymer for DUV or a molecular glass resist for EUV) in a suitable solvent, such as propylene glycol methyl ether acetate (PGMEA), to achieve the desired solids content (e.g., 2-5 wt%).

  • Component Addition: To the polymer solution, add the photoacid generator (PAG) at a specific loading (e.g., 5-10 wt% relative to the polymer).

  • Amine Additive Incorporation: Prepare a stock solution of the amine additive (e.g., this compound or a model compound like 2-aminoanthracene) in the same solvent. Add the desired amount of the amine stock solution to the photoresist formulation. The concentration of the amine is typically a fraction of the PAG concentration (e.g., 5-30 mol% relative to the PAG).

  • Mixing and Filtration: Stir the final formulation for several hours to ensure homogeneity. Filter the solution through a 0.2 µm or smaller pore size filter to remove any particulate contaminants.

Lithographic Evaluation
  • Substrate Preparation: Start with a clean silicon wafer. If necessary, apply an adhesion promoter or an underlayer coating.

  • Spin Coating: Dispense the filtered photoresist formulation onto the center of the wafer. Spin coat the wafer at a specific speed (e.g., 1500-3000 rpm) to achieve the target film thickness (e.g., 30-100 nm).

  • Post-Apply Bake (PAB): Bake the coated wafer on a hotplate at a specified temperature and duration (e.g., 90-110°C for 60-90 seconds) to remove the solvent.

  • Exposure: Expose the photoresist-coated wafer using a lithography tool (e.g., a DUV or EUV stepper/scanner). Perform a dose-focus matrix to determine the optimal exposure conditions.

  • Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate (e.g., 90-120°C for 60-90 seconds) to drive the acid-catalyzed deprotection reaction.

  • Development: Immerse the wafer in a developer solution, typically a 0.26 N solution of tetramethylammonium hydroxide (TMAH) in water, for a specific time (e.g., 30-60 seconds).

  • Rinse and Dry: Rinse the wafer with deionized water and dry it with a stream of nitrogen.

  • Metrology: Characterize the patterned features using a scanning electron microscope (SEM) to measure critical dimensions (CD) and line width roughness (LWR).

Visualizations

Signaling Pathway: Mechanism of a Chemically Amplified Resist with an Amine Quencher

CAR_Mechanism UV UV/EUV Photon PAG Photoacid Generator (PAG) UV->PAG Exposure Acid H+ (Acid) PAG->Acid Generates Polymer_Protected Insoluble Polymer (Protected) Acid->Polymer_Protected Catalyzes Deprotection Quencher Amine Quencher (e.g., this compound) Acid->Quencher Diffusion Control Polymer_Deprotected Soluble Polymer (Deprotected) Polymer_Protected->Polymer_Deprotected Development Development (TMAH) Polymer_Deprotected->Development Neutralized_Acid Neutralized Acid Quencher->Neutralized_Acid Pattern Resist Pattern Development->Pattern

Caption: Mechanism of a chemically amplified resist with an amine quencher.

Experimental Workflow for Evaluating an Amine Additive

Workflow cluster_prep Formulation Preparation cluster_process Lithography Process cluster_analysis Analysis Formulation_Control Prepare Control Resist (No Amine) SpinCoat Spin Coat & PAB Formulation_Control->SpinCoat Formulation_Test Prepare Test Resist (With Amine Additive) Formulation_Test->SpinCoat Expose Exposure (Dose Matrix) SpinCoat->Expose PEB Post-Exposure Bake Expose->PEB Develop Develop, Rinse, Dry PEB->Develop SEM SEM Analysis (CD, LWR) Develop->SEM Compare Compare Performance: Sensitivity, Resolution, LWR SEM->Compare

Caption: Experimental workflow for evaluating an amine additive in a photoresist.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Conclusion

Amine additives play a crucial role in advanced photoresist formulations by acting as quenchers to control photoacid diffusion. This control is essential for achieving high resolution and low line-edge roughness in the fabrication of next-generation semiconductor devices. While the specific application of this compound is not widely documented, its bifunctional nature as an amino alcohol makes it a plausible candidate for investigation as a quencher, a solubility modifier, or a surface adhesion promoter in photoresist systems. The experimental protocols and evaluation methodologies described herein provide a framework for researchers to systematically investigate the impact of this compound and other novel additives in the ongoing development of high-performance photoresist materials.

References

Synthesis of δ-Valerolactam from 5-Aminopentan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of δ-valerolactam (also known as piperidin-2-one) from the linear amino alcohol precursor, 5-aminopentan-1-ol. The primary method detailed is a catalytic intramolecular oxidative amidation, a modern and efficient approach that avoids harsh conditions and pre-functionalization of the starting material. This process utilizes a ruthenium-based catalyst in the presence of a hydrogen acceptor. These protocols are intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and polymer science in the preparation of this valuable lactam intermediate.

Introduction

δ-Valerolactam is a six-membered cyclic amide of significant interest as a monomer for the synthesis of nylon-5, a biodegradable polyamide with potential applications in textiles and engineering plastics. It also serves as a versatile building block in the synthesis of various pharmaceutical agents and fine chemicals. The conversion of this compound to δ-valerolactam represents an atom-economical intramolecular cyclization. This document focuses on a catalytic approach employing a "hydrogen shuttling" mechanism, which involves the transient dehydrogenation of the alcohol to an aldehyde, followed by intramolecular condensation with the amine and subsequent oxidation to the lactam.

Reaction Principle

The synthesis of δ-valerolactam from this compound is achieved through a ruthenium-catalyzed intramolecular oxidative cyclization. The reaction proceeds via a "borrowing hydrogen" or "hydrogen shuttling" mechanism. Initially, the ruthenium catalyst dehydrogenates the primary alcohol functionality of this compound to form an intermediate amino-aldehyde. This intermediate then undergoes spontaneous intramolecular cyclization to a hemiaminal. Finally, the catalyst facilitates the dehydrogenation of the hemiaminal to yield the stable δ-valerolactam product. To drive the equilibrium towards the lactam, a sacrificial hydrogen acceptor is employed to consume the hydrogen generated during the dehydrogenation steps.

Reaction_Mechanism cluster_main Catalytic Cycle cluster_acceptor Hydrogen Acceptor 5_Aminopentan_1_ol This compound Amino_aldehyde Intermediate Amino-aldehyde 5_Aminopentan_1_ol->Amino_aldehyde -H2 Ru_Catalyst [Ru] Catalyst 5_Aminopentan_1_ol->Ru_Catalyst Catalyst Activation Hemiaminal Cyclic Hemiaminal Intermediate Amino_aldehyde->Hemiaminal Intramolecular Cyclization Valerolactam δ-Valerolactam Hemiaminal->Valerolactam -H2 Valerolactam->Ru_Catalyst Catalyst Regeneration Ru_Catalyst_H2 [Ru]-H2 Acceptor Hydrogen Acceptor (e.g., Propiophenone) Ru_Catalyst_H2->Acceptor Hydrogen Transfer Reduced_Acceptor Reduced Acceptor (e.g., 1-Phenylpropanol) Acceptor->Reduced_Acceptor +2H2

Caption: Proposed "hydrogen shuttling" mechanism for valerolactam synthesis.

Experimental Protocols

Materials and Equipment
  • Reactants: this compound, Propiophenone (hydrogen acceptor)

  • Catalyst System: Tris(ruthenium)dodecacarbonyl (Ru₃(CO)₁₂), Tricyclohexylphosphine (PCy₃) or a commercially available ligand like CataCXium® PCy

  • Solvent: Cyclohexane or Toluene (anhydrous)

  • Equipment: Schlenk line or glovebox for inert atmosphere operations, oven-dried glassware, magnetic stirrer with hotplate, reaction vessel (e.g., Schlenk tube or pressure vessel), rotary evaporator, column chromatography setup, GC-MS for analysis.

Protocol: Ruthenium-Catalyzed Oxidative Cyclization

This protocol is adapted from methodologies reported for the oxidative cyclization of amino alcohols.[1][2]

  • Catalyst Preparation (In-situ):

    • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Ru₃(CO)₁₂ (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., CataCXium® PCy, 0.03 mmol, 3 mol%).

    • Add 5 mL of anhydrous cyclohexane.

    • Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.

  • Reaction Setup:

    • To the catalyst mixture, add this compound (1.0 mmol, 103.2 mg).

    • Add the hydrogen acceptor, propiophenone (2.0 mmol, 268.3 mg, 2 equivalents).

    • Seal the reaction vessel tightly.

  • Reaction Conditions:

    • Place the sealed vessel in a preheated oil bath at 140°C.

    • Stir the reaction mixture vigorously for 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to separate the δ-valerolactam from the reduced acceptor (1-phenylpropanol) and catalyst residues.

  • Analysis and Characterization:

    • The yield and purity of the product should be determined by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H-NMR spectroscopy.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A Inert Atmosphere Setup (Schlenk Line/Glovebox) B Add Ru₃(CO)₁₂ and Ligand A->B C Add Anhydrous Solvent B->C D Add this compound and Propiophenone C->D E Seal Vessel and Heat (140°C, 24h) D->E F Cool to RT E->F G Solvent Evaporation F->G H Column Chromatography G->H I Characterization (GC-MS, NMR) H->I

Caption: Workflow for the synthesis of δ-valerolactam.

Data Presentation

The following table summarizes expected outcomes based on similar reactions reported in the literature.[1] Actual yields may vary depending on the precise reaction conditions and scale.

EntrySubstrateCatalyst SystemH-AcceptorTemp (°C)Time (h)Conversion (%)Yield of Lactam (%)
1This compoundRu₃(CO)₁₂ / CataCXium® PCyPropiophenone14024>9570-85 (Expected)
24-Amino-1-butanolRu₃(CO)₁₂ / CataCXium® PCyPropiophenone14024>95~80
36-Amino-1-hexanolRu₃(CO)₁₂ / CataCXium® PCyPropiophenone14024>95~75

Safety Precautions

  • This compound is corrosive and can cause severe skin burns and eye damage.[3]

  • Ruthenium carbonyl complexes are toxic and should be handled with care in a well-ventilated fume hood.

  • Reactions at high temperatures and under pressure should be conducted behind a blast shield.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

  • Low Conversion: Ensure the reaction is performed under strictly anhydrous and inert conditions. The catalyst activity can be sensitive to air and moisture. Consider increasing catalyst loading or reaction time.

  • Formation of Cyclic Amine (Piperidine): The formation of the corresponding cyclic amine can be a side reaction. This occurs if the intermediate imine is hydrogenated instead of the hemiaminal being dehydrogenated. The presence of a hydrogen acceptor is crucial to favor lactam formation. If amine is the major product, ensure the hydrogen acceptor is active and present in sufficient excess. Conversely, adding water can favor the formation of the cyclic amine.[1]

  • Difficult Purification: The polarity of δ-valerolactam is similar to some byproducts. Careful selection of the eluent system for column chromatography is necessary for effective separation.

Conclusion

The ruthenium-catalyzed oxidative cyclization of this compound offers an efficient and selective route to δ-valerolactam. This method, operating through a hydrogen shuttling mechanism, represents a significant advancement over classical methods that may require stoichiometric oxidants or multi-step procedures. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize this important heterocyclic compound for applications in materials science and drug discovery.

References

Application Notes and Protocols for 5-Aminopentan-1-ol Functionalization in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentan-1-ol is a versatile bifunctional molecule that holds significant promise as a linker for the surface functionalization of drug delivery nanocarriers. Its linear five-carbon chain provides spatial separation between a terminal primary amine group and a primary hydroxyl group. This unique structure allows for covalent attachment to a variety of nanoparticle surfaces and subsequent conjugation of targeting ligands, imaging agents, or other functional molecules. The primary amine is readily reactive with carboxylic acids, activated NHS esters, and aldehydes, while the hydroxyl group can be used for further derivatization.[1][2] This dual functionality makes this compound an attractive candidate for modifying drug delivery systems to enhance their therapeutic efficacy.

These application notes provide a conceptual framework and generalized protocols for the functionalization of a model drug delivery system, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, with this compound. While specific quantitative data from direct applications of this compound in the literature for this exact purpose is limited, the following protocols are based on established bioconjugation and nanoparticle characterization techniques.

Conceptual Framework: Functionalization Strategy

The overall strategy involves the covalent attachment of this compound to the surface of carboxylated PLGA nanoparticles. The exposed hydroxyl groups can then be further modified, for example, by attaching a targeting ligand.

Functionalization_Strategy PLGA_NP Carboxylated PLGA Nanoparticle Activation Carbodiimide Activation (EDC/NHS) PLGA_NP->Activation Functionalized_NP Hydroxyl-Functionalized PLGA Nanoparticle Activation->Functionalized_NP Amide Bond Formation Aminopentanol This compound Aminopentanol->Functionalized_NP Targeting_Ligand Targeting Ligand (e.g., Folic Acid) Functionalized_NP->Targeting_Ligand Esterification or Other Linkage Final_Conjugate Targeted Drug Delivery System Targeting_Ligand->Final_Conjugate

Caption: General workflow for PLGA nanoparticle functionalization.

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized PLGA Nanoparticles

This protocol describes the synthesis of PLGA nanoparticles and their subsequent surface functionalization with this compound using carbodiimide chemistry.

Materials:

  • Poly(lactic-co-glycolic acid) with a terminal carboxyl group (PLGA-COOH)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Deionized water

Procedure:

  • PLGA Nanoparticle Formulation:

    • Dissolve PLGA-COOH in acetone to form a 5% w/v solution.

    • Add the PLGA solution dropwise to a PVA solution under constant stirring to form an oil-in-water emulsion.

    • Continue stirring overnight at room temperature to allow for solvent evaporation and nanoparticle hardening.

    • Collect the nanoparticles by ultracentrifugation and wash three times with deionized water to remove excess PVA.

  • Activation of Carboxyl Groups:

    • Resuspend the PLGA-COOH nanoparticles in MES buffer (pH 6.0).

    • Add EDC and NHS to the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation of this compound:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

    • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris buffer).

  • Purification:

    • Collect the functionalized nanoparticles by ultracentrifugation.

    • Wash the nanoparticles three times with deionized water to remove unreacted reagents.

    • Resuspend the final this compound functionalized PLGA nanoparticles in PBS for storage.

Protocol_1_Workflow Start Start Formulate_NP Formulate PLGA-COOH Nanoparticles Start->Formulate_NP Activate_COOH Activate Carboxyl Groups with EDC/NHS Formulate_NP->Activate_COOH Add_Linker Add this compound Activate_COOH->Add_Linker Conjugate Conjugation Reaction Add_Linker->Conjugate Purify Purify Functionalized Nanoparticles Conjugate->Purify End End Purify->End

Caption: Workflow for synthesizing functionalized nanoparticles.

Protocol 2: Drug Loading and Release Studies

This protocol outlines the loading of a model hydrophobic drug, such as Paclitaxel, into the functionalized nanoparticles and the subsequent in vitro release study.

Materials:

  • This compound functionalized PLGA nanoparticles

  • Paclitaxel

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • PBS (pH 7.4 and pH 5.5)

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Drug Loading:

    • Co-dissolve PLGA-COOH and Paclitaxel in acetone.

    • Follow the nanoparticle formulation procedure as described in Protocol 1, Step 1.

    • The drug will be encapsulated within the nanoparticles during their formation.

  • Quantification of Drug Loading:

    • Lyophilize a known amount of drug-loaded nanoparticles.

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.

    • Quantify the amount of Paclitaxel using a validated HPLC method.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • In Vitro Drug Release:

    • Suspend a known amount of drug-loaded nanoparticles in PBS (pH 7.4).

    • Place the suspension in a dialysis bag and immerse it in a larger volume of PBS (pH 7.4 or pH 5.5 to simulate endosomal conditions) at 37°C with gentle shaking.

    • At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.

    • Quantify the amount of released Paclitaxel in the aliquots by HPLC.

    • Plot the cumulative drug release as a function of time.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the drug-loaded functionalized nanoparticles on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Bare PLGA nanoparticles

  • This compound functionalized PLGA nanoparticles (empty and drug-loaded)

  • Free Paclitaxel

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of free Paclitaxel, empty functionalized nanoparticles, and Paclitaxel-loaded functionalized nanoparticles in cell culture medium.

    • Remove the old medium from the wells and add the different treatment formulations.

    • Include untreated cells as a control.

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability (%) relative to the untreated control.

    • Plot cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Nanoparticle Formulations Seed_Cells->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for 5-Aminopentan-1-ol in Corrosion Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across various industries, leading to structural degradation and substantial economic losses. The development of effective and environmentally benign corrosion inhibitors is a critical area of research. Amino alcohols, a class of organic compounds containing both an amino group (-NH2) and a hydroxyl group (-OH), have emerged as promising corrosion inhibitors. Their efficacy is attributed to the presence of lone pair electrons on nitrogen and oxygen atoms, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the evaluation of 5-Aminopentan-1-ol as a potential corrosion inhibitor. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on similar long-chain amino alcohols to provide a comprehensive framework for its investigation. The protocols outlined below are standardized methods for assessing the performance of corrosion inhibitors.

Proposed Mechanism of Action

The primary mechanism by which amino alcohols like this compound inhibit corrosion is through adsorption onto the metal surface. This process can occur through two main types of interactions: physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair electrons of the nitrogen and oxygen atoms in the this compound molecule and the vacant d-orbitals of the metal atoms. This forms a more stable and robust protective layer.

The long hydrocarbon chain of this compound also contributes to the inhibition by creating a hydrophobic layer that repels water and other corrosive species from the metal surface.

G cluster_solution Corrosive Solution (e.g., HCl, NaCl) cluster_metal Metal Surface (e.g., Steel) 5_AP This compound Molecule (C5H13NO) Metal Fe (Metal) 5_AP->Metal Adsorption (N and O lone pairs interact with Fe) Protective_Layer Formation of Protective Hydrophobic Layer 5_AP->Protective_Layer H2O Water (H2O) Corrosion Corrosion Process H2O->Corrosion Cathodic Reaction (O2 + 2H2O + 4e- -> 4OH-) Cl Chloride Ions (Cl-) Metal->Corrosion Anodic Dissolution (Fe -> Fe2+ + 2e-) Protective_Layer->Corrosion Inhibition

Proposed mechanism of corrosion inhibition by this compound.

Quantitative Data on Amino Alcohol Corrosion Inhibitors

Table 1: Electrochemical Parameters for Amino Alcohol Inhibitors on Reinforcing Steel in Simulated Concrete Pore Solution with 3.5 wt% NaCl [1][2]

InhibitorConcentrationCorrosion Potential (Ecorr) vs. SCE (mV)Corrosion Current Density (icorr) (μA/cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)--4501.20-
N,N-dimethylethanolamine1.0 M-3800.4562.5
Amino Alcohol (unspecified)Admixture-0.69Not Calculated
Lithium Nitrite0.6 M-3500.5554.2

SCE: Saturated Calomel Electrode

Table 2: Weight Loss Data for Amino Alcohol Inhibitors on Steel in 3.5 wt% NaCl Solution [1]

InhibitorImmersion Time (days)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (No Inhibitor)2000.1500.025-
Amino Alcohol (unspecified)2000.0650.01156.7

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

Weight Loss Measurement

This is a simple and direct method to determine the average corrosion rate.[4][5][6]

Materials:

  • Metal coupons (e.g., mild steel, carbon steel) of known dimensions

  • Corrosive solution (e.g., 1M HCl, 3.5% NaCl)

  • This compound

  • Analytical balance

  • Beakers

  • Abrasive paper (e.g., silicon carbide, various grits)

  • Acetone

  • Deionized water

  • Drying oven

Procedure:

  • Coupon Preparation: a. Mechanically polish the metal coupons with abrasive paper to a mirror finish. b. Measure the dimensions of the coupons to calculate the surface area. c. Degrease the coupons by sonicating in acetone for 5-10 minutes. d. Rinse with deionized water and dry in an oven at 60°C for 1 hour. e. Weigh the coupons accurately using an analytical balance and record the initial weight (W_initial).

  • Inhibitor Solution Preparation: a. Prepare the corrosive solution. b. Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 100, 250, 500, 1000 ppm).

  • Immersion Test: a. Immerse one prepared coupon in each of the inhibitor solutions and one in a blank corrosive solution (without inhibitor). b. The immersion period can vary from a few hours to several days depending on the corrosivity of the medium.

  • Post-Immersion Analysis: a. After the immersion period, carefully remove the coupons. b. Remove the corrosion products by gently scrubbing with a soft brush in a solution of inhibited acid (e.g., HCl with a small amount of inhibitor). c. Rinse the coupons with deionized water, then acetone, and dry them. d. Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations: a. Weight Loss (ΔW): ΔW = W_initial - W_final b. Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³. c. Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100

G cluster_prep Coupon Preparation cluster_immersion Immersion cluster_analysis Post-Immersion Analysis cluster_calc Calculations P1 Polish Coupon P2 Measure Dimensions P1->P2 P3 Degrease (Acetone) P2->P3 P4 Rinse & Dry P3->P4 P5 Weigh (Initial) P4->P5 I2 Immerse Coupons P5->I2 I1 Prepare Inhibitor Solutions I1->I2 A1 Remove & Clean Coupons I2->A1 A2 Rinse & Dry A1->A2 A3 Weigh (Final) A2->A3 C1 Calculate Weight Loss A3->C1 C2 Calculate Corrosion Rate C1->C2 C3 Calculate Inhibition Efficiency C2->C3

Workflow for Weight Loss Measurement.

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[7][8]

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., SCE or Ag/AgCl; counter electrode: e.g., platinum or graphite)

  • Corrosive solution

  • This compound

Procedure:

  • Electrode Preparation: a. The working electrode is prepared from the metal sample, typically embedded in an insulating resin to expose a fixed surface area. b. Polish the exposed surface to a mirror finish, then degrease and rinse as described for weight loss measurements.

  • Electrochemical Measurement: a. Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the corrosive solution (with and without inhibitor). b. Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP). c. Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis: a. Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot. b. Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). c. Inhibition Efficiency (IE %): IE % = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis S1 Prepare Working Electrode S2 Assemble 3-Electrode Cell S1->S2 S3 Add Test Solution S2->S3 M1 Stabilize at OCP S3->M1 M2 Apply Potential Scan M1->M2 M3 Record Current Response M2->M3 A1 Generate Tafel Plot M3->A1 A2 Determine Ecorr and icorr A1->A2 A3 Calculate Inhibition Efficiency A2->A3

Workflow for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.[9][10][11][12]

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Corrosive solution

  • This compound

Procedure:

  • Experimental Setup: The setup is the same as for potentiodynamic polarization.

  • Electrochemical Measurement: a. After the system stabilizes at OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz). b. The impedance data is recorded as a function of frequency.

  • Data Analysis: a. The data is typically represented as Nyquist and Bode plots. b. The Nyquist plot for a simple corrosion process often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). c. An equivalent electrical circuit model is used to fit the experimental data and extract parameters like Rct and double-layer capacitance (Cdl). d. Inhibition Efficiency (IE %): IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

Conclusion

This compound, as a long-chain amino alcohol, holds promise as a corrosion inhibitor. The protocols detailed in this document provide a robust framework for its systematic evaluation. By employing weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, researchers can obtain comprehensive data on its inhibition efficiency and mechanism of action. The provided data on similar amino alcohols can serve as a valuable reference for interpreting the experimental results. Further research, including surface analysis techniques (e.g., SEM, AFM, XPS), can provide deeper insights into the morphology and composition of the protective film formed by this compound on metal surfaces.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 5-Aminopentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Aminopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and efficient method for synthesizing this compound is the reductive amination of 2-hydroxytetrahydropyran, which is derived from dihydropyran. Alternative, though less common, routes include the reductive ring-opening of piperidine and the reduction of glutarimide.

Q2: What are the typical yields for the synthesis of this compound?

A2: The reductive amination of 2-hydroxytetrahydropyran can achieve high yields, often exceeding 90%, under optimized conditions with suitable catalysts.[1] Yields for the alternative routes are generally lower and less reported in the literature.

Q3: What are the main safety concerns when synthesizing this compound?

A3: The synthesis may involve flammable solvents, high-pressure hydrogenation, and pyrophoric reagents like Lithium Aluminum Hydride (LiAlH₄). It is crucial to handle these materials in a well-ventilated fume hood and take appropriate safety precautions, including the use of personal protective equipment (PPE). This compound itself is corrosive and can cause skin burns and eye damage.[2]

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through vacuum distillation. If solid byproducts or catalyst residues are present, filtration may be necessary before distillation. In some cases, column chromatography can be employed for high-purity samples.

Troubleshooting Guides

Synthesis via Reductive Amination of 2-Hydroxytetrahydropyran

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst (e.g., Raney Nickel, Nickel-based heterogeneous catalyst) is fresh and has been properly activated and handled under an inert atmosphere to prevent oxidation.
Suboptimal Reaction Temperature Optimize the reaction temperature. For many Nickel-based catalysts, the optimal range is typically between 60-100°C. Lower temperatures may lead to incomplete conversion, while higher temperatures can promote side reactions.
Insufficient Hydrogen Pressure Ensure the hydrogen pressure is maintained at the recommended level (e.g., 2-3 MPa) throughout the reaction. A leak in the system can lead to incomplete reduction.
Poor Quality Starting Material Verify the purity of the 2-hydroxytetrahydropyran. Impurities can poison the catalyst or lead to unwanted side reactions.
Inefficient Stirring In heterogeneous catalysis, efficient stirring is crucial for good contact between the reactants, catalyst, and hydrogen. Ensure the stirring speed is adequate for the reactor size and catalyst type.

Problem 2: Formation of Piperidine as a major byproduct.

Possible Cause Suggested Solution
High Reaction Temperature High temperatures can favor the intramolecular cyclization of this compound to form piperidine. Lowering the reaction temperature can help minimize this side reaction.
Prolonged Reaction Time Extended reaction times, especially at elevated temperatures, can increase the likelihood of piperidine formation. Monitor the reaction progress and stop it once the starting material is consumed.
Catalyst Type Some catalysts may have a higher propensity for promoting cyclization. If piperidine formation is a persistent issue, consider screening different catalysts.
Alternative Synthesis Route: Reduction of Glutarimide

Problem: Incomplete reduction or formation of multiple byproducts.

Possible Cause Suggested Solution
Insufficient LiAlH₄ Glutarimide reduction requires a sufficient molar excess of LiAlH₄. Ensure you are using the correct stoichiometry, typically at least 2-3 equivalents of the hydride.
Reaction Temperature Too Low While the initial addition of LiAlH₄ should be done at a low temperature (e.g., 0°C) for safety, the reaction often requires warming to room temperature or even gentle refluxing in a suitable solvent like THF to go to completion.
Formation of Piperidine Partial reduction of one carbonyl group followed by intramolecular cyclization can lead to the formation of piperidine. Using a sufficient excess of LiAlH₄ and ensuring the reaction goes to completion can help minimize this.
Difficult Work-up The work-up of LiAlH₄ reactions can be challenging due to the formation of aluminum salts. Follow a careful quenching procedure (e.g., Fieser work-up) to ensure the product is not lost in the aluminum hydroxide precipitate.

Data Presentation

Table 1: Comparison of Catalysts for the Reductive Amination of 2-Hydroxytetrahydropyran

CatalystTemperature (°C)H₂ Pressure (MPa)Reaction Time (h)Yield of this compound (%)
50Ni-Al₂O₃602691.3[3]
Ni/ZrO₂802490.9[1]
40Ni-Mg₃AlOₓ602Not Specified85
Raney Ni1003290.1[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 2-Hydroxytetrahydropyran

This protocol is a generalized procedure based on common literature methods.

Materials:

  • 2-Hydroxytetrahydropyran

  • Aqueous Ammonia (25-28%)

  • Nickel-based heterogeneous catalyst (e.g., 50Ni-Al₂O₃ or Raney Ni)

  • Hydrogen gas

  • Anhydrous solvent (e.g., Ethanol or Tetrahydrofuran)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • High-pressure autoclave reactor with a magnetic stirrer and temperature control

  • Gas inlet for hydrogen and inert gas

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Catalyst Preparation: If using a commercial catalyst, follow the manufacturer's instructions for activation. For Raney Nickel, carefully wash with deionized water until the washings are neutral, and then with the reaction solvent. Handle the activated catalyst under an inert atmosphere.

  • Reaction Setup: In a clean, dry autoclave, add the 2-hydroxytetrahydropyran and the aqueous ammonia solution. Add the activated catalyst under a stream of inert gas.

  • Sealing and Purging: Seal the autoclave and purge the system several times with an inert gas to remove any air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-3 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 60-100°C). Maintain the temperature and pressure for the specified reaction time (e.g., 2-6 hours), replenishing hydrogen as it is consumed.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated area.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled after proper washing and drying.

  • Solvent Removal: Remove the solvent and excess ammonia from the filtrate using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Synthesis of this compound via Reduction of Glutarimide (General Procedure)

This is a generalized procedure and requires careful optimization.

Materials:

  • Glutarimide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium Hydroxide solution

  • Anhydrous Sodium Sulfate

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Dry, three-necked round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Addition of Glutarimide: Dissolve glutarimide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0°C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. Then, add 15% sodium hydroxide solution, followed by more deionized water. A granular precipitate of aluminum salts should form.

  • Isolation: Stir the mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash the filter cake with THF.

  • Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Mandatory Visualizations

Synthesis_Workflow Start Dihydropyran Hydration Hydration (H₂O, Acid Catalyst) Start->Hydration Intermediate 2-Hydroxytetrahydropyran Hydration->Intermediate ReductiveAmination Reductive Amination (NH₃, H₂, Ni Catalyst) Intermediate->ReductiveAmination CrudeProduct Crude this compound ReductiveAmination->CrudeProduct Purification Purification (Vacuum Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound from dihydropyran.

Troubleshooting_Logic Start Low Yield of This compound Catalyst Check Catalyst Activity Start->Catalyst Conditions Verify Reaction Conditions (Temp, Pressure) Start->Conditions Purity Check Starting Material Purity Start->Purity Stirring Ensure Efficient Stirring Start->Stirring Solution1 Use Fresh/Reactivated Catalyst Catalyst->Solution1 Solution2 Optimize Temp/Pressure Conditions->Solution2 Solution3 Purify Starting Material Purity->Solution3 Solution4 Increase Stirring Speed Stirring->Solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common side reactions in the synthesis of 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and efficient method for synthesizing this compound is a two-step process starting from 3,4-dihydro-2H-pyran. The first step involves the hydration of 3,4-dihydro-2H-pyran to form the intermediate 2-hydroxytetrahydropyran. This is followed by a reductive amination of the intermediate with ammonia and hydrogen to yield the final product.[1]

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Dimerization of the 2-hydroxytetrahydropyran intermediate: This can occur during the initial hydration step.

  • Dehydration of this compound: At elevated temperatures, the final product can dehydrate to form byproducts such as 4-penten-1-amine, piperidine, 2,3,4,5-tetrahydropyridine, and 1-pentylamine.[2]

  • Intramolecular Cyclocondensation: this compound can undergo intramolecular cyclization to form piperidine. This can be more prevalent in the presence of certain catalysts or at higher temperatures.

Q3: What kind of yields can I expect for the synthesis of this compound?

A3: Yields are highly dependent on the specific reaction conditions and catalyst used. With optimized processes, it is possible to achieve high yields. For instance, a method involving the hydration of 3,4-dihydro-2H-pyran followed by reductive amination has been reported to achieve yields of up to 93%.[1] Another approach using a Ni-Mg3AlOx catalyst for the reductive amination of 2-hydroxytetrahydropyran has reported total yields of around 85%.[3]

Troubleshooting Guides

Issue 1: Low Yield of 2-Hydroxytetrahydropyran in the Hydration Step
  • Question: My initial hydration of 3,4-dihydro-2H-pyran is resulting in a low yield of the desired 2-hydroxytetrahydropyran, and I observe a significant amount of a higher-boiling point impurity. What is happening and how can I fix it?

  • Answer: A common side reaction in the hydration of 3,4-dihydro-2H-pyran is the formation of a dimer of 2-hydroxytetrahydropyran. To minimize this, consider the following:

    • Control Reaction Temperature: Maintain the reaction temperature within the recommended range (e.g., 60-120°C) as higher temperatures can favor dimer formation.

    • Optimize Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can lead to increased byproduct formation.

    • Purification: The dimer can be separated from the monomeric 2-hydroxytetrahydropyran by vacuum distillation. The desired product is the lower-boiling point fraction.

Issue 2: Poor Yield in the Reductive Amination Step
  • Question: I have successfully synthesized 2-hydroxytetrahydropyran, but the subsequent reductive amination is giving a low yield of this compound. What are the potential causes and solutions?

  • Answer: Low yields in the reductive amination step can be attributed to several factors:

    • Catalyst Activity: Ensure your catalyst is active. If using a heterogeneous catalyst, ensure it is properly prepared and handled. For instance, Ni-based catalysts may require activation.

    • Reaction Conditions: Optimize the reaction temperature and pressure. For the reductive amination of 2-hydroxytetrahydropyran, typical conditions are around 60-80°C and a hydrogen pressure of 2-3 MPa.[1][3]

    • Purity of Intermediate: Impurities in the 2-hydroxytetrahydropyran, such as the dimer, can interfere with the reaction. Ensure your intermediate is sufficiently pure before proceeding.

    • Incomplete Reaction: Monitor the reaction to ensure it has gone to completion. If the reaction stalls, it may be due to catalyst deactivation or insufficient hydrogen pressure.

Issue 3: Presence of Piperidine and Other Dehydration Byproducts in the Final Product
  • Question: My final product is contaminated with piperidine and other related impurities. How can I prevent their formation and remove them?

  • Answer: The formation of piperidine and other dehydration byproducts is often due to excessive heat or the use of certain catalysts.

    • Temperature Control during Distillation: When purifying this compound by distillation, it is crucial to use a vacuum to lower the boiling point and avoid high temperatures that promote cyclization and dehydration.

    • Catalyst Choice: Some catalysts may favor the formation of cyclic byproducts. If piperidine formation is a persistent issue, consider screening different catalysts for the reductive amination step.

    • Purification: Fractional distillation under vacuum is the primary method for separating this compound from the lower-boiling piperidine and other dehydration byproducts.

Data Presentation

Table 1: Summary of Yields in the Synthesis of this compound

Synthesis StepCatalyst/MethodReported Selectivity/YieldReference
Hydration of 3,4-dihydro-2H-pyranWater at 100°C91.4-92.2% selectivity for 2-hydroxytetrahydropyranChinese Patent CN108947851B
Reductive Amination of 2-hydroxytetrahydropyranNi-Mg3AlOx85% total yield of this compoundResearchGate Article
Two-step synthesis from 3,4-dihydro-2H-pyranNot specifiedUp to 93% overall yieldChinese Patent CN108947851B

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxytetrahydropyran from 3,4-Dihydro-2H-pyran
  • Reaction Setup: In a suitable pressure reactor, combine 3,4-dihydro-2H-pyran and deionized water in a 1:4 mass ratio.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) three times and then pressurize to 2 MPa.

  • Heating and Reaction: Heat the mixture to 100°C with vigorous stirring and maintain these conditions for 2 hours.

  • Monitoring: Monitor the conversion of 3,4-dihydro-2H-pyran using Gas Chromatography (GC). The reaction is complete when the starting material is no longer detected.

  • Work-up and Purification: After cooling the reactor, the product mixture can be directly used in the next step or purified. For purification, subject the crude product to vacuum distillation. The main fraction will be 2-hydroxytetrahydropyran, with the higher-boiling fraction containing the dimer byproduct.

Protocol 2: Reductive Amination of 2-Hydroxytetrahydropyran to this compound
  • Reaction Setup: In a pressure reactor, combine 2-hydroxytetrahydropyran and a 25% aqueous ammonia solution in a 1:1 mass ratio.

  • Catalyst Addition: Add the reductive amination catalyst (e.g., a supported Ni catalyst) to the mixture.

  • Pressurization: Seal the reactor, purge with hydrogen gas three times, and then pressurize with hydrogen to 2 MPa.

  • Heating and Reaction: Heat the mixture to 80°C with stirring. Maintain a constant hydrogen pressure by supplying more gas as it is consumed. Continue the reaction for 4 hours.

  • Work-up: After the reaction, cool the reactor and vent the hydrogen pressure. The catalyst can be removed by filtration.

  • Purification: The crude this compound can be purified by fractional vacuum distillation. This is a critical step to separate the desired product from unreacted starting materials, water, and any side products like piperidine.

Mandatory Visualization

Synthesis_Workflow Start 3,4-Dihydro-2H-pyran Hydration Step 1: Hydration Start->Hydration Intermediate 2-Hydroxytetrahydropyran Hydration->Intermediate SideProduct1 Dimer of 2-Hydroxytetrahydropyran Hydration->SideProduct1 ReductiveAmination Step 2: Reductive Amination Intermediate->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct SideProduct2 Piperidine & Dehydration Products FinalProduct->SideProduct2 High Temp. Troubleshooting_Logic Problem Low Yield of this compound CheckHydration Check Hydration Step Yield Problem->CheckHydration CheckAmination Check Reductive Amination Step Problem->CheckAmination LowHydrationYield Low Yield of Intermediate? CheckHydration->LowHydrationYield LowAminationYield Low Yield in Amination? CheckAmination->LowAminationYield PurificationIssue Impure Final Product? CheckAmination->PurificationIssue No LowHydrationYield->CheckAmination No DimerFormation Likely Dimer Formation LowHydrationYield->DimerFormation Yes OptimizeHydration Optimize Hydration: - Control Temperature - Optimize Time - Purify Intermediate DimerFormation->OptimizeHydration CheckCatalyst Check Catalyst Activity LowAminationYield->CheckCatalyst Yes CheckConditions Check Reaction Conditions LowAminationYield->CheckConditions Yes PiperidinePresent Piperidine/Dehydration Products Present PurificationIssue->PiperidinePresent Yes OptimizeDistillation Optimize Purification: - Vacuum Distillation - Control Temperature PiperidinePresent->OptimizeDistillation

References

Purification techniques for high-purity 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 5-Aminopentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route, these may include:

  • Unreacted starting materials: Such as 2-hydroxytetrahydropyran if synthesized from 3,4-dihydro-2H-pyran.[1]

  • Side-reaction byproducts: Dehydration of this compound can lead to the formation of piperidine, 2,3,4,5-tetrahydropyridine, and 1-pentylamine.[1]

  • Solvents: Residual solvents used in the reaction or initial extraction steps.

  • Water: Due to the hygroscopic nature of amines and alcohols.

Q2: My this compound appears as a solid. What is its melting point?

A2: this compound has a relatively low melting point, typically in the range of 33-35 °C.[2][3][4] It may appear as a white to pale yellow solid or a colorless to brown liquid after melting.[3]

Q3: I am having trouble purifying this compound by standard silica gel column chromatography. It seems to be sticking to the column. What can I do?

A3: This is a common issue with polar amino compounds on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups of the stationary phase. Here are a few solutions:

  • Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine or ammonium hydroxide in your eluent.

  • Use an alternative stationary phase: Consider using a more inert stationary phase like neutral or basic alumina.

  • Employ Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., with a C18 stationary phase) and a polar mobile phase (like water/acetonitrile or water/methanol) can be very effective.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the purification of very polar compounds that are poorly retained in reversed-phase chromatography.[5][6]

Q4: Can I purify this compound by recrystallization?

A4: Due to its low melting point, direct recrystallization of this compound from a solvent at low temperatures can be challenging. A more effective approach might be to first convert it into a salt (e.g., hydrochloride or oxalate salt), which will likely have a higher melting point and more favorable crystallization properties. After recrystallization of the salt to a high purity, the free base can be regenerated.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Residual low-boiling solvents.- Vacuum is too high, causing the boiling point to drop too low.- Inefficient stirring.- Ensure all extraction or reaction solvents are removed on a rotary evaporator before distillation.[7]- Use a pressure gauge and carefully regulate the vacuum to maintain a steady boiling point.[8]- Use a properly sized magnetic stir bar and ensure vigorous stirring.[8]
Product Decomposition (Darkening of Color) - The distillation pot is overheated.- Prolonged exposure to high temperatures.- Use a heating mantle with a temperature controller and monitor the pot temperature closely.- Ensure the vacuum is at the appropriate level to allow distillation at a lower temperature. The boiling point of this compound is 120-122 °C at 16 mmHg.[2][3][4]- Complete the distillation as efficiently as possible.
Low Recovery Yield - Inefficient condensation.- Leaks in the vacuum system.- Ensure a good flow of cold water through the condenser.- Check all glass joints for a proper seal. Lightly grease all joints to ensure an airtight system.[8]
Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Compound Streaking or Tailing on the Column - Strong interaction between the basic amine and acidic silica.- Sample is overloaded on the column.- Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent.- Reduce the amount of sample loaded onto the column.
Poor Separation of Impurities - Incorrect mobile phase polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the this compound.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound is not Eluting from the Column - The mobile phase is not polar enough.- Increase the polarity of the mobile phase. For very polar compounds, a mobile phase of dichloromethane with a gradient of methanol (containing a small percentage of ammonium hydroxide) can be effective.

Quantitative Data Summary

The following table summarizes the physicochemical properties of this compound, which are critical for designing purification protocols.

PropertyValueSource(s)
Molecular Weight 103.16 g/mol [2][4]
Melting Point 33-35 °C[2][3][4]
Boiling Point 120-122 °C at 16 mmHg[2][3][4]
Density ~0.949 g/mL at 25 °C[2][3][4]
Solubility Miscible with water. Soluble in ethanol, acetone, chloroform, and ethyl acetate.[1][2][3][4]
pH 13.2 (500 g/L aqueous solution at 20°C)[1][2][3][4]

Note: Quantitative data on recovery yields for specific purification techniques are highly dependent on the initial purity of the crude material and the specific experimental conditions. It is recommended to perform small-scale trials to optimize the chosen purification method.

Experimental Protocols

Protocol 1: High-Purity Distillation of this compound

This protocol describes the vacuum distillation of this compound for the removal of non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flasks

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Vacuum pump with a pressure gauge

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer

  • Cold trap (recommended to protect the vacuum pump)

Procedure:

  • Preparation: Ensure the crude this compound is free of low-boiling solvents by concentrating it on a rotary evaporator.

  • Apparatus Setup: Assemble the distillation apparatus. Lightly grease all ground-glass joints to ensure a good vacuum seal. Place a magnetic stir bar in the distillation flask.

  • Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. Monitor the pressure using the gauge. Aim for a stable pressure of approximately 16 mmHg.

  • Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection: The temperature of the vapor will rise. Collect a small forerun fraction, which may contain more volatile impurities. As the vapor temperature stabilizes around 120-122 °C, switch to a clean receiving flask to collect the main fraction of purified this compound.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool down completely before slowly releasing the vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using column chromatography with a modified mobile phase to prevent peak tailing.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents (e.g., Dichloromethane, Methanol, Triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of dichloromethane and methanol. Add a small amount of triethylamine (e.g., 1%) to the solvent system to improve the peak shape.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the mobile phase. If necessary, a gradient of increasing methanol concentration can be used to elute the this compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound dissolve Dissolve in Minimum Solvent crude_sample->dissolve column Load onto Packed Column dissolve->column elute Elute with Mobile Phase column->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product High-Purity this compound evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography start Purification Issue Encountered d_issue Bumping or Low Yield? start->d_issue Distillation c_issue Compound Sticking or Tailing? start->c_issue Chromatography d_sol1 Check for Leaks & Residual Solvent d_issue->d_sol1 Yes d_sol2 Optimize Temperature & Pressure d_issue->d_sol2 Yes end Purity Improved d_sol1->end d_sol2->end c_sol1 Add Basic Modifier to Eluent c_issue->c_sol1 Yes c_sol2 Change Stationary Phase (Alumina/C18) c_issue->c_sol2 Yes c_sol1->end c_sol2->end

Caption: Troubleshooting logic for common purification issues.

References

Preventing intramolecular cyclization of 5-Aminopentan-1-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-aminopentan-1-ol. The primary focus is on preventing the common side reaction of intramolecular cyclization to form piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the intramolecular cyclization of this compound?

A1: this compound contains both a nucleophilic primary amine and a primary hydroxyl group. Under certain conditions, the amine can attack the carbon bearing the hydroxyl group (or a derivatized hydroxyl group), leading to the formation of a stable six-membered ring, N-substituted piperidine. This is an intramolecular SN2 reaction.

Q2: Under what conditions does this cyclization typically occur?

A2: Intramolecular cyclization is favored by:

  • High temperatures: Increased thermal energy can overcome the activation barrier for cyclization. Studies have shown that temperatures as high as 350°C can be used to maximize the yield of piperidine derivatives over zeolite catalysts.[1]

  • Acidic or basic conditions: Both acid and base catalysis can promote the cyclization. Acids can protonate the hydroxyl group, turning it into a better leaving group (water). Strong bases can deprotonate the alcohol to form an alkoxide, which is a better nucleophile, or deprotonate the amine, increasing its nucleophilicity.

  • Presence of specific catalysts: Zeolite catalysts are known to facilitate this cyclization.[1]

  • Activation of the hydroxyl group: Any reaction that converts the hydroxyl group into a better leaving group (e.g., tosylation, mesylation, or conversion to a halide) will significantly increase the likelihood of intramolecular cyclization.

Q3: When should I be concerned about this side reaction?

A3: You should be concerned about intramolecular cyclization whenever you are performing a reaction where one functional group is intended to react while the other is not, especially under conditions that favor cyclization. Common examples include:

  • Amide bond formation: When reacting the amine group with a carboxylic acid or its activated derivative.

  • Williamson ether synthesis: When reacting the hydroxyl group (as an alkoxide) with an alkyl halide.[2]

  • Reductive amination: When reacting the amine with a carbonyl compound.

  • Any reaction requiring high temperatures or harsh acidic/basic conditions.

Q4: How can I prevent this intramolecular cyclization?

A4: The most effective strategy is to use protecting groups to temporarily block the reactivity of the functional group that is not intended to react. By protecting one group, you prevent it from participating in the intramolecular reaction. An orthogonal protection strategy, where each protecting group can be removed under different conditions, allows for the selective deprotection and subsequent reaction of each functional group.

Troubleshooting Guide

Issue 1: Low yield of desired product and formation of a major byproduct with a mass corresponding to piperidine or a derivative.

Scenario A: During Amide Coupling

  • Probable Cause: You are attempting to form an amide by reacting the amino group of this compound with a carboxylic acid (or activated derivative), but the reaction conditions are promoting intramolecular cyclization. This can be exacerbated by high temperatures or the use of certain coupling reagents that can activate the hydroxyl group.

  • Solution: Protect the hydroxyl group before performing the amide coupling. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good choice as it is stable under most amide coupling conditions.

Scenario B: During Williamson Ether Synthesis

  • Probable Cause: You are attempting to form an ether by deprotonating the hydroxyl group and reacting it with an alkyl halide. However, the basic conditions are also making the amine nucleophilic enough to displace the halide intramolecularly.

  • Solution: Protect the amino group before performing the ether synthesis. A carbamate, such as a tert-butoxycarbonyl (Boc) group, is ideal as it is stable to the basic conditions of the Williamson ether synthesis.[3]

Protecting Group Strategies and Experimental Protocols

To prevent intramolecular cyclization, an orthogonal protecting group strategy is highly recommended. This allows for the selective reaction of either the amine or the hydroxyl group. A common and effective strategy is the use of a Boc group for the amine and a TBDMS group for the alcohol.

Orthogonal_Protection_Strategy This compound This compound N-Boc-5-aminopentan-1-ol N-Boc-5-aminopentan-1-ol This compound->N-Boc-5-aminopentan-1-ol Boc₂O, Base N-Boc-O-TBDMS-5-aminopentan-1-ol N-Boc-O-TBDMS-5-aminopentan-1-ol N-Boc-5-aminopentan-1-ol->N-Boc-O-TBDMS-5-aminopentan-1-ol TBDMS-Cl, Imidazole O-TBDMS-5-aminopentan-1-ol O-TBDMS-5-aminopentan-1-ol N-Boc-O-TBDMS-5-aminopentan-1-ol->O-TBDMS-5-aminopentan-1-ol Acid (e.g., TFA) N-Boc-5-aminopentyl ether N-Boc-5-aminopentyl ether N-Boc-O-TBDMS-5-aminopentan-1-ol->N-Boc-5-aminopentyl ether Base, R-X Desired Amide Desired Amide O-TBDMS-5-aminopentan-1-ol->Desired Amide R-COOH, Coupling Agent Final Product (Amine Deprotected) Final Product (Amine Deprotected) Desired Amide->Final Product (Amine Deprotected) Fluoride (e.g., TBAF) Final Product (Alcohol Deprotected) Final Product (Alcohol Deprotected) N-Boc-5-aminopentyl ether->Final Product (Alcohol Deprotected) Acid (e.g., TFA)

Caption: Orthogonal protection and reaction workflow for this compound.

Protocol 1: Orthogonal Protection of this compound

This protocol describes the protection of the amine with a Boc group, followed by the protection of the alcohol with a TBDMS group.

Step 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify by flash column chromatography to yield N-Boc-5-aminopentan-1-ol.

Step 2: O-TBDMS Protection

  • Dissolve N-Boc-5-aminopentan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (1.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[4]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield N-Boc-O-TBDMS-5-aminopentan-1-ol.

Illustrative Yield Comparison

The following tables provide an illustrative comparison of expected yields for common reactions with and without the use of protecting groups. Note: Actual yields may vary depending on specific substrates and reaction conditions.

Table 1: Amide Coupling with a Generic Carboxylic Acid

SubstrateProtecting GroupTypical Yield of AmideTypical Yield of Piperidine Byproduct
This compoundNone40-60%30-50%
O-TBDMS-5-aminopentan-1-olTBDMS on OH>90%<5%

Table 2: Williamson Ether Synthesis with a Primary Alkyl Halide

SubstrateProtecting GroupTypical Yield of EtherTypical Yield of Piperidine Byproduct
This compoundNone30-50%40-60%
N-Boc-5-aminopentan-1-olBoc on NH₂>85%<5%

Advanced Troubleshooting

Q5: I tried to deprotect the Boc group from my N-Boc-O-TBDMS-5-aminopentan-1-ol using trifluoroacetic acid (TFA), but I am getting a significant side product. What could it be?

A5: A common side reaction during Boc deprotection with strong acids like TFA is the formation of a tert-butyl cation, which can act as an alkylating agent. If your molecule has other nucleophilic sites, you might observe tert-butylation.

Boc_Deprotection_Side_Reaction N-Boc-Protected Amine N-Boc-Protected Amine Protonated Carbamate Protonated Carbamate N-Boc-Protected Amine->Protonated Carbamate H⁺ (TFA) Free Amine Free Amine Protonated Carbamate->Free Amine Loss of CO₂ and Isobutylene tert-Butyl Cation tert-Butyl Cation Protonated Carbamate->tert-Butyl Cation Fragmentation tert-Butylated Side Product tert-Butylated Side Product tert-Butyl Cation->tert-Butylated Side Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->tert-Butylated Side Product

Caption: Side reaction pathway during Boc deprotection with acid.

  • Solution: To prevent this, use a "scavenger" in your deprotection reaction. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[1] These will trap the tert-butyl cation, preventing it from reacting with your desired product. A typical deprotection cocktail would be a mixture of TFA, DCM, and a scavenger.

Q6: I am trying to remove the TBDMS group with tetra-n-butylammonium fluoride (TBAF), but I am observing decomposition of my product.

A6: TBAF is basic, and this basicity can cause side reactions such as elimination or epimerization, especially with sensitive substrates.[5][6][7][8]

  • Solution 1 (Buffering): Buffer the TBAF solution with acetic acid to neutralize the basicity.

  • Solution 2 (Alternative Fluoride Source): Use a milder fluoride source such as HF-Pyridine or potassium bifluoride (KHF₂).[5]

  • Solution 3 (Acidic Deprotection): If your molecule is stable to acid, you can use acidic conditions to remove the TBDMS group, such as acetic acid in a mixture of THF and water.

By carefully selecting protecting groups and reaction conditions, the intramolecular cyclization of this compound can be effectively suppressed, allowing for high yields of the desired products in your synthetic endeavors.

References

Stability of 5-Aminopentan-1-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-aminopentan-1-ol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is considered stable under normal storage conditions.[1][2] It is a white solid or colorless liquid, depending on the ambient temperature, with a melting point between 33-38.5°C.[3][4] For optimal stability, it should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[2] It is an alkaline compound, with a 500 g/L aqueous solution having a pH of 13.2 at 20°C.[3][5]

Q2: What are the known incompatibilities of this compound?

A2: this compound should not be stored with strong acids or strong oxidizing agents.[1][2] Contact with copper, aluminum, and their alloys should also be avoided.[1]

Troubleshooting Guide: Stability Under Acidic Conditions

Q3: I am observing the degradation of my this compound sample in an acidic solution. What is the likely degradation pathway?

A3: Under acidic conditions, particularly with heating, this compound is susceptible to intramolecular cyclization. The primary amino group can act as a nucleophile, attacking the protonated hydroxyl group (a good leaving group in the form of water), leading to the formation of piperidine. Another potential pathway, especially at higher temperatures, is dehydration to form unsaturated amines.[3]

Acid_Degradation cluster_main Proposed Acidic Degradation of this compound 5-APO This compound Protonation Protonation of -OH group 5-APO->Protonation H⁺ Intermediate Intermediate Protonation->Intermediate Piperidine Piperidine Intermediate->Piperidine Intramolecular Cyclization Water H₂O Intermediate->Water -H₂O Basic_Stability cluster_main Stability of this compound in Basic Conditions 5-APO_base This compound Stable Generally Stable (No Degradation) 5-APO_base->Stable OH⁻ / Δ Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL 5-APO Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (70°C, Solid/Solution) start->thermal photo Photostability (ICH Q1B) start->photo sampling Sample at Time Points (e.g., 0, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base (if applicable) sampling->neutralize analysis Analyze via Stability-Indicating HPLC neutralize->analysis characterize Characterize Degradants (LC-MS) analysis->characterize if degradation >5% report Report Data & Pathways analysis->report characterize->report

References

Troubleshooting low yields in 5-Aminopentan-1-ol polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in 5-aminopentan-1-ol polymerization reactions.

Troubleshooting Guide: Low Polymer Yields

Low yields in this compound polymerization can stem from various factors, from monomer quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Question: My polymerization of this compound is resulting in a low yield of polymer. What are the potential causes and how can I address them?

Answer:

Low yields are a common challenge in step-growth polymerization. The following are the most probable causes, ordered from most to least likely, along with recommended solutions.

1. Monomer Impurity

  • Problem: this compound is susceptible to oxidation and can absorb atmospheric carbon dioxide to form carbonate salts. Water is also a significant impurity that can interfere with polymerization. The presence of monofunctional impurities (containing only a hydroxyl or an amino group) will act as chain stoppers, limiting the molecular weight and yield.

  • Solution:

    • Purification: Purify the monomer before use. Distillation under reduced pressure is a common method. Ensure the monomer is stored under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent moisture and CO2 absorption.

    • Purity Analysis: Before polymerization, verify the purity of the monomer using techniques like NMR or GC-MS.

2. Suboptimal Reaction Conditions

  • Problem: Temperature, reaction time, and pressure are critical parameters. Too low a temperature can lead to slow reaction kinetics, while excessively high temperatures can promote side reactions such as cyclization or degradation. Incomplete removal of the condensation byproduct (water) can also limit the extent of polymerization.

  • Solution:

    • Temperature Optimization: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 120-140 °C) and increase it in stages (e.g., up to 180-200 °C) as the polymerization proceeds to facilitate the removal of water and drive the reaction to completion.

    • Vacuum Application: Apply a vacuum during the later stages of the reaction to effectively remove water and shift the equilibrium towards polymer formation.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the progress by measuring the viscosity of the reaction mixture or by analyzing samples at different time points.

3. Inefficient Catalyst or Incorrect Catalyst Concentration

  • Problem: The choice of catalyst and its concentration are crucial. An inappropriate catalyst may not effectively promote the esterification and amidation reactions, leading to low conversion.

  • Solution:

    • Catalyst Selection: While self-catalysis is possible due to the amine group, external catalysts can enhance the reaction rate. Common catalysts for polyesteramide synthesis include tin-based catalysts (e.g., dibutyltin dilaurate), titanium-based catalysts (e.g., titanium(IV) isopropoxide), or enzymatic catalysts (lipases).

    • Concentration Optimization: The optimal catalyst concentration depends on the specific catalyst used. Start with a low concentration (e.g., 0.1 mol%) and incrementally increase it to find the optimal level. Excessive catalyst can sometimes lead to side reactions.

4. Stoichiometric Imbalance

  • Problem: Although this compound is an A-B type monomer where stoichiometry is inherently balanced, the presence of impurities that can react with either the amine or hydroxyl group can create an imbalance, limiting the degree of polymerization.

  • Solution: As mentioned in point 1, ensuring high monomer purity is the best way to maintain stoichiometric balance.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound polymerization?

A1: The primary side reactions include:

  • Cyclization: Intramolecular condensation can lead to the formation of a cyclic ester-amine (a lactam-like structure). This is more prevalent at higher temperatures and lower monomer concentrations.

  • Dehydration: At very high temperatures, the alcohol group can undergo dehydration to form an alkene.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to colored byproducts and terminate chain growth. Performing the reaction under an inert atmosphere minimizes this.

Q2: How can I confirm that polymerization has occurred and estimate the molecular weight?

A2: You can use the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the formation of ester and amide linkages by the appearance of characteristic new peaks and the disappearance of the monomer's hydroxyl proton signal. End-group analysis by NMR can be used to estimate the number-average molecular weight (Mn).[1]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the most common method for determining the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show the formation of ester (C=O stretch around 1735 cm⁻¹) and amide (C=O stretch around 1650 cm⁻¹ and N-H bend around 1550 cm⁻¹) bonds.

Q3: My polymer has a low molecular weight despite a high monomer conversion. What could be the issue?

A3: This classic step-growth polymerization problem is often due to:

  • Monofunctional Impurities: Even small amounts of impurities with only one reactive group will cap the growing polymer chains, preventing high molecular weight even at high conversion.

  • Stoichiometric Imbalance: As discussed in the troubleshooting guide, any impurity that selectively consumes one of the functional groups can throw off the 1:1 stoichiometry required for high polymer growth.

  • Inefficient Byproduct Removal: If the condensation byproduct (water) is not effectively removed, the equilibrium will not favor the formation of high molecular weight polymer.

Q4: Is a solvent necessary for the polymerization of this compound?

A4: The polymerization can be carried out in bulk (melt polymerization) without a solvent, which is often preferred for industrial applications to avoid solvent removal steps. However, using a high-boiling, inert solvent can help to control viscosity and improve heat transfer, especially in the early stages of polymerization. If a solvent is used, it must be rigorously dried to remove any water.

Data Presentation

Table 1: Effect of Reaction Temperature and Time on Polymer Yield and Molecular Weight (Representative Data)

Temperature (°C)Time (hours)Vacuum AppliedPolymer Yield (%)Number-Average Molecular Weight (Mn, g/mol )
1406No653,500
1608Yes (late stage)858,000
18012Yes (late stage)9215,000
20012Yes (late stage)88 (slight degradation)13,500

Table 2: Influence of Monomer Purity on Polymer Molecular Weight (Representative Data)

Monomer Purity (%)Number-Average Molecular Weight (Mn, g/mol ) at 95% Conversion
99.920,000
99.510,000
99.05,000
98.02,500

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Apparatus: A standard distillation apparatus with a vacuum pump and a cold trap.

  • Procedure: a. Place the crude this compound in a round-bottom flask. b. Assemble the distillation apparatus and ensure all joints are well-sealed. c. Apply a vacuum and gently heat the flask in an oil bath. d. Collect the fraction that distills at the correct boiling point and pressure (the boiling point will be significantly lower than the atmospheric boiling point of 222 °C). e. Store the purified monomer under an inert gas (argon or nitrogen) in a sealed container with a desiccant.

Protocol 2: Bulk Polymerization of this compound

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a condenser for collecting the water byproduct.

  • Procedure: a. Charge the purified this compound into the reaction flask. b. If using a catalyst, add it at this stage. c. Begin stirring and purge the system with nitrogen for at least 30 minutes. d. Heat the reaction mixture to 140-160 °C under a slow stream of nitrogen. Water will begin to distill off. e. After the initial rapid removal of water subsides (typically 2-4 hours), gradually increase the temperature to 180-200 °C. f. Once the mixture becomes more viscous, apply a vacuum (e.g., <1 mmHg) to facilitate the removal of the remaining water and drive the polymerization to high conversion. g. Continue the reaction under vacuum for several hours (e.g., 6-12 hours) until the desired viscosity is reached. h. Cool the reactor to room temperature under nitrogen and collect the resulting polymer.

Visualizations

polymerization_pathway Polymerization Pathway of this compound cluster_reaction Polycondensation monomer This compound (HO-(CH2)5-NH2) dimer Dimer monomer->dimer + Monomer water Water (byproduct) oligomer Oligomer dimer->oligomer + Monomer / Dimer polymer Poly(this compound) oligomer->polymer + Oligomers troubleshooting_workflow Troubleshooting Workflow for Low Polymer Yield start Low Polymer Yield check_purity 1. Check Monomer Purity (NMR, GC-MS) start->check_purity purify Purify Monomer (e.g., Vacuum Distillation) check_purity->purify Impure check_conditions 2. Review Reaction Conditions (Temp, Time, Vacuum) check_purity->check_conditions Pure purify->check_conditions optimize_conditions Optimize Conditions (e.g., Increase Temp/Time, Improve Vacuum) check_conditions->optimize_conditions Suboptimal check_catalyst 3. Evaluate Catalyst (Type, Concentration) check_conditions->check_catalyst Optimal success High Yield Achieved optimize_conditions->success optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst Inefficient check_catalyst->success Optimal optimize_catalyst->success logical_relationships Parameter Interdependencies in Polymerization purity Monomer Purity stoichiometry Stoichiometry purity->stoichiometry mw Molecular Weight stoichiometry->mw temperature Reaction Temperature time Reaction Time temperature->time yield Polymer Yield temperature->yield time->yield vacuum Vacuum (Byproduct Removal) vacuum->yield vacuum->mw catalyst Catalyst Efficiency catalyst->time reduces catalyst->yield yield->mw

References

Technical Support Center: Catalyst Deactivation in 5-Aminopentan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 5-Aminopentan-1-ol. The information is tailored for researchers, scientists, and drug development professionals to diagnose and mitigate common issues encountered in their experiments.

Frequently Asked Questions (FAQs)

Q1: My catalyst's activity is gradually decreasing with each cycle. What are the most common causes?

A gradual decline in catalytic activity is a frequent observation and can be attributed to several underlying mechanisms that degrade the catalyst's effectiveness over time. The three primary causes are poisoning, coking (or fouling), and thermal degradation (sintering).[1][2][3][4]

  • Poisoning: This occurs when impurities in the feedstock or solvent strongly and often irreversibly bind to the active sites of the catalyst.[3][5] Common poisons for metal catalysts (e.g., Ru, Rh, Ni) include compounds containing sulfur, phosphorus, lead, and mercury.[1][5]

  • Coking/Fouling: This involves the physical deposition of carbonaceous materials, often called "coke," on the catalyst's surface.[1][3] These deposits block access to the active sites and can obstruct the pore structure of the catalyst support, hindering reactant diffusion.[1]

  • Thermal Degradation (Sintering): Exposure to high reaction temperatures can cause the fine metal nanoparticles on the catalyst support to agglomerate into larger particles.[1][2][6] This process, known as sintering, leads to a significant reduction in the active surface area, thereby lowering the catalyst's overall activity.[2][7]

  • Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to an irreversible loss of active sites.[2]

Q2: The reaction has stopped completely, showing no conversion of the starting material. What could cause such a drastic failure?

A complete and sudden loss of activity often points to a severe case of catalyst poisoning or a fundamental, irreversible change to the catalyst's structure.[3] The presence of a potent poison, even in trace amounts, can rapidly deactivate all accessible active sites. For instance, sulfur compounds are known to be critical contaminants for many noble metal catalysts.[5] It is crucial to verify the purity of all reagents, solvents, and the gas feed (e.g., hydrogen) to eliminate potential sources of contamination.[8]

Q3: I'm observing poor selectivity, with an increase in undesired side products. How is this related to deactivation?

A change in product selectivity can be an early indicator of catalyst deactivation. Different active sites on a catalyst surface may favor different reaction pathways.

  • Selective Poisoning: Impurities may preferentially adsorb onto the specific sites responsible for the desired reaction (e.g., hydrogenation to this compound), allowing side reactions, such as the formation of secondary or tertiary amines, to become more prominent.[2][9]

  • Structural Changes: Sintering can alter the geometry and coordination of surface metal atoms. Since some reactions are structure-sensitive, this change can alter the reaction pathway and favor the formation of byproducts.[2]

  • Pore Blockage: Coking can block smaller pores within the catalyst support, restricting reactant access to the most active sites inside. This may favor reactions that can occur on the less selective outer surface of the catalyst particles.[1][2]

Q4: How can I determine the specific cause of my catalyst's deactivation?

Diagnosing the root cause requires a systematic approach involving both experimental investigation and catalyst characterization. A logical workflow can help pinpoint the deactivation mechanism. Start by reviewing and verifying all reaction parameters (temperature, pressure, reagent purity).[2][8] If conditions are correct, proceed with analyzing the spent catalyst using characterization techniques such as Temperature-Programmed Desorption (TPD), Thermogravimetric Analysis (TGA), Transmission Electron Microscopy (TEM), and chemisorption analysis to compare its properties against the fresh catalyst.

start Observe Catalyst Deactivation (Low Yield / Selectivity) check_params Verify Reaction Parameters (Temp, Pressure, Purity) start->check_params params_ok Parameters Correct? check_params->params_ok fix_params Adjust Experimental Conditions params_ok->fix_params No analyze_catalyst Analyze Spent Catalyst vs. Fresh params_ok->analyze_catalyst Yes fix_params->start Re-run tga_analysis TGA Analysis: Significant Weight Loss? analyze_catalyst->tga_analysis coking Diagnosis: Coking / Fouling tga_analysis->coking Yes tem_analysis TEM Analysis: Increased Particle Size? tga_analysis->tem_analysis No sintering Diagnosis: Sintering tem_analysis->sintering Yes elemental_analysis Elemental Analysis (ICP/XPS): Presence of S, P, etc.? Loss of Active Metal? tem_analysis->elemental_analysis No poisoning Diagnosis: Poisoning elemental_analysis->poisoning Yes, Impurities Found leaching Diagnosis: Leaching elemental_analysis->leaching Yes, Metal Loss

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Q5: Is it possible to regenerate my deactivated catalyst?

Yes, in some cases, catalyst regeneration is possible, but the appropriate method depends on the deactivation mechanism.

  • Coking: Coke deposits can often be removed by a controlled high-temperature calcination in a diluted stream of air or oxygen.[2] This process burns off the carbonaceous material, potentially restoring access to the active sites.

  • Poisoning: Regeneration from poisoning is more challenging. If the poison is reversibly adsorbed, a change in reaction conditions (e.g., temperature) or a specific chemical wash might remove it. However, strong chemisorption, as is common with sulfur, often leads to irreversible deactivation.[4]

  • Sintering: Sintering is generally considered irreversible as it is difficult to redesperse the agglomerated metal particles back to their original size.[4]

Data Presentation

Table 1: Common Catalytic Systems for this compound Synthesis and Associated Deactivation Issues

Synthesis RoutePrecursor(s)Catalyst SystemCommon Deactivation MechanismsReferences
Reductive Amination2-Hydroxytetrahydropyran, Ammonia, H₂Ni-Mg₃AlOₓ, Ni/ZrO₂Sintering, Coking, Poisoning by impurities in ammonia or H₂[10][11]
HydrogenolysisFurfurylamine, H₂Pt/ZrO₂Coking from biomass-derived impurities, Sintering[10]
Direct Amination1,5-Pentanediol, AmmoniaRu-MgO/TiO₂Sintering at elevated temperatures, Poisoning[12][13]
Nitrile HydrogenationAdiponitrile, H₂Raney-Nickel, Pd/Al₂O₃Poisoning (e.g., sulfur), Formation of secondary/tertiary amines that block sites[9][14][15]
Hydrogenation of AcidsGlutaric Acid, H₂Ru-based complexesLeaching of metal, Sintering under harsh conditions[16]
Hydrogenation of Amino AcidsL-Lysine derivatives, H₂Rh-MoOₓ/SiO₂Poisoning by amino or carboxyl groups, Leaching[17]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of 2-Hydroxytetrahydropyran

This protocol is based on the synthesis route involving the reductive amination of a biomass-derived intermediate.[10][11]

  • Catalyst Preparation/Pre-treatment: If using a commercial catalyst (e.g., Ni on a support), it may require activation. This is typically done by reducing the catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 300-400 °C) to ensure the nickel is in its active metallic state.

  • Reactor Setup: Charge a high-pressure autoclave reactor with 2-hydroxytetrahydropyran, a suitable solvent (e.g., water or an alcohol), aqueous ammonia, and the pre-reduced catalyst. The catalyst loading is typically 2-10% by weight relative to the starting material.

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to ensure an inert atmosphere.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 60 °C).

    • Maintain the temperature and pressure for the specified reaction time (e.g., 1-6 hours), monitoring pressure to track hydrogen consumption.

  • Work-up and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Recover the catalyst by filtration. The catalyst should be washed with solvent and can be stored for reuse or analysis.

    • Analyze the liquid product mixture using Gas Chromatography (GC) or GC-MS to determine the conversion of the starting material and the yield of this compound.

Protocol 2: Catalyst Regeneration by Calcination to Remove Coke

This procedure is used to remove carbonaceous deposits from a fouled catalyst.[2]

  • Catalyst Recovery: Recover the spent catalyst from the reaction mixture by filtration or centrifugation. Wash thoroughly with a solvent like ethanol to remove any adsorbed reactants and products. Dry the catalyst completely in an oven (e.g., at 100 °C).

  • Furnace Setup: Place the dried, spent catalyst in a quartz tube within a tube furnace.

  • Inert Purge: Begin flowing an inert gas (e.g., Nitrogen or Argon) through the tube. Slowly ramp the temperature (e.g., 5 °C/min) to the target calcination temperature (typically 400-500 °C).

  • Oxidative Treatment: Once the target temperature is reached and stable, switch the gas flow from the inert gas to a diluted stream of air or oxygen (e.g., 2-5% O₂ in N₂). Caution: This step can be highly exothermic. The temperature must be carefully controlled to prevent overheating, which could cause irreversible sintering.

  • Hold Period: Maintain the catalyst under the oxidative atmosphere for 2-4 hours to ensure complete combustion of the coke deposits.

  • Cool Down: Switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.

  • Post-Treatment: The regenerated catalyst is now in an oxidized state. Before reuse in a hydrogenation reaction, it must be re-reduced following the activation procedure described in Protocol 1.

Mandatory Visualizations

cluster_poisoning Poisoning cluster_coking Coking / Fouling cluster_sintering Sintering active_catalyst Active Catalyst (High Surface Area Metal Particles) poisoning_path Impurities (S, P, etc.) in Feed active_catalyst->poisoning_path coking_path Side Reactions (Polymerization) active_catalyst->coking_path sintering_path High Temperature active_catalyst->sintering_path poisoned_catalyst Poisoned Catalyst (Active Sites Blocked) poisoning_path->poisoned_catalyst Strong Chemisorption coked_catalyst Fouled Catalyst (Pores & Sites Covered by Coke) coking_path->coked_catalyst Deposition sintered_catalyst Sintered Catalyst (Large Particles, Low Surface Area) sintering_path->sintered_catalyst Agglomeration

Caption: Common mechanisms of heterogeneous catalyst deactivation.

start Spent Catalyst (Deactivated by Coking) recover Recover & Dry Catalyst start->recover heat_inert Heat to 400-500 °C under Inert Gas (N₂) recover->heat_inert oxidize Introduce Dilute O₂/Air (Controlled Burn-off) heat_inert->oxidize hold Hold at Temperature for 2-4 hours oxidize->hold cool Cool to Room Temp under Inert Gas (N₂) hold->cool reduce Re-reduce Catalyst (H₂ Flow) cool->reduce For Hydrogenation Rxns regenerated Regenerated, Active Catalyst reduce->regenerated

Caption: Experimental workflow for catalyst regeneration via calcination.

References

Methods for the removal of impurities from 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 5-Aminopentan-1-ol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities can originate from the synthesis process or degradation. Synthesis-related impurities may include unreacted starting materials such as dihydropyran and 2-hydroxytetrahydropyran, or byproducts from reductive amination.[1] Degradation products can form upon heating, leading to compounds like piperidine, 4-penten-1-amine, and 2,3,4,5-tetrahydropyridine.[1] Water and absorbed carbon dioxide are also common contaminants in aged samples.

Q2: What is the best general method for purifying this compound?

A2: The optimal purification method depends on the nature and quantity of the impurities.

  • Vacuum distillation is effective for removing non-volatile impurities and some colored materials.

  • Recrystallization is suitable for removing soluble impurities, provided a suitable solvent is identified.

  • Column chromatography offers the highest resolution for separating closely related impurities but may be less practical for large quantities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC) can be used, particularly with a suitable derivatizing agent for UV detection or with an Evaporative Light Scattering Detector (ELSD).

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify impurities if they are present in sufficient concentration and have distinct signals from the main compound.

  • Melting point determination can be a quick indicator of purity; pure this compound has a melting point of 33-35 °C.[2] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guides

Issue 1: My this compound is a yellow to brown liquid/solid and should be a white solid.
  • Possible Cause: Presence of colored impurities, often from degradation or residual catalysts from synthesis.

  • Solution 1: Activated Carbon Treatment during Recrystallization.

    • Dissolve the impure this compound in a suitable hot solvent (e.g., a mixture of toluene and heptane).

    • Add a small amount (1-2% by weight) of activated carbon to the hot solution.

    • Stir the mixture for 15-30 minutes at elevated temperature.

    • Hot filter the solution through celite or filter paper to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Solution 2: Vacuum Distillation.

    • Distill the this compound under reduced pressure. The boiling point is approximately 120-122 °C at 16 mmHg.[2] Colored, non-volatile impurities will remain in the distillation flask.

Issue 2: After purification by recrystallization, the yield is very low.
  • Possible Cause 1: The chosen solvent is too good at dissolving this compound, even at low temperatures.

    • Solution: Use a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A co-solvent system (e.g., toluene/heptane or ethyl acetate/hexane) can be effective. Experiment with different solvent ratios to optimize the yield.

  • Possible Cause 2: The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.

Issue 3: The purity of my this compound does not improve after vacuum distillation.
  • Possible Cause: The impurities have a similar boiling point to this compound.

    • Solution 1: Fractional Distillation. Use a fractional distillation column (e.g., a Vigreux column) to improve the separation efficiency between liquids with close boiling points.

    • Solution 2: Column Chromatography. This method separates compounds based on their differential adsorption to a stationary phase and is highly effective for separating compounds with similar physical properties.

Experimental Protocols

Vacuum Distillation

This method is suitable for removing non-volatile or high-boiling point impurities.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Charging the Flask: Add the impure this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be stable before heating begins (e.g., around 16 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point (approximately 120-122 °C at 16 mmHg).[2]

  • Completion: Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum.

Recrystallization

This protocol is designed to remove soluble impurities.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of impure this compound in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not when cold. Toluene or a mixture of ethyl acetate and hexane are potential solvent systems.

  • Dissolution: In an Erlenmeyer flask, add the impure this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently reheat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Column Chromatography

This method provides the highest resolution for separating closely related impurities.

Methodology:

  • Stationary Phase Selection: For a polar compound like this compound, silica gel or alumina can be used as the stationary phase. Due to the basic nature of the amino group, using basic or neutral alumina, or silica gel treated with a small amount of a volatile amine (e.g., triethylamine) in the eluent can prevent peak tailing.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase. A solvent system with increasing polarity is typically used. For example, start with a mixture of dichloromethane and methanol (e.g., 98:2) and gradually increase the proportion of methanol.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions for the presence of the desired product using Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Vacuum Distillation >98%70-90%Good for large scale; removes non-volatile impurities.Not effective for impurities with similar boiling points.
Recrystallization >99%50-80%Highly effective for removing soluble impurities; can be scaled up.Yield can be low; requires finding a suitable solvent.
Column Chromatography >99.5%40-70%Highest resolution for complex mixtures.Time-consuming; requires larger volumes of solvent; difficult to scale up.

Visualizations

experimental_workflow_distillation cluster_setup Setup cluster_process Process cluster_completion Completion start Impure This compound setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Flask setup->charge vacuum Apply Vacuum charge->vacuum heat Heat Gently vacuum->heat collect Collect Distillate heat->collect stop Stop Heating collect->stop cool Cool Apparatus stop->cool end Purified This compound cool->end experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Impure This compound dissolve Dissolve in Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Purified This compound dry->end experimental_workflow_chromatography cluster_preparation Preparation cluster_separation Separation cluster_recovery Recovery start Impure This compound pack Pack Column start->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified This compound evaporate->end

References

Improving the efficiency of 5-Aminopentan-1-ol functionalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 5-Aminopentan-1-ol functionalization reactions. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the functionalization of this compound?

A1: The primary challenge arises from its bifunctional nature, containing both a primary amine and a primary hydroxyl group.[1] This can lead to a lack of chemoselectivity, resulting in mixtures of N-functionalized, O-functionalized, and di-functionalized products. Another common issue is the propensity for intramolecular cyclization to form piperidine derivatives, especially at elevated temperatures.[2]

Q2: How can I achieve selective N-functionalization over O-functionalization?

A2: Selective N-functionalization can typically be achieved by taking advantage of the higher nucleophilicity of the amine group compared to the hydroxyl group.[3] Performing the reaction at lower temperatures and using a stoichiometric amount of the reagent can favor N-acylation. For reactions requiring more stringent control, protection of the hydroxyl group is a reliable strategy.

Q3: What is the best strategy for selective O-functionalization?

A3: To achieve selective O-functionalization, the more reactive amino group must be protected.[4] Common amine protecting groups like Boc (tert-butoxycarbonyl) are effective. Once the amine is protected, the hydroxyl group can be functionalized under standard conditions.

Q4: What are common side-products to expect, and how can they be minimized?

A4: Common side-products include the di-functionalized product, piperidine (from intramolecular cyclization), and oligomers.[2][5] To minimize these, carefully control reaction conditions such as temperature and stoichiometry. The use of protecting groups is the most effective way to prevent the formation of di-functionalized and cyclized byproducts.

Q5: Are there any specific safety precautions for working with this compound?

A5: Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage.[6] It is also harmful if swallowed.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired mono-functionalized product - Competing di-functionalization.- Intramolecular cyclization.- Suboptimal reaction conditions (temperature, solvent, catalyst).- Impure starting materials.- Use a protecting group strategy for the non-target functional group.- Lower the reaction temperature to minimize cyclization.- Screen different solvents and catalysts to optimize the reaction.- Ensure the purity of this compound and other reagents.
Formation of significant amounts of di-functionalized product - Excess of the functionalizing reagent.- Reaction temperature is too high, increasing the reactivity of the second functional group.- Prolonged reaction time.- Use a 1:1 stoichiometry of the functionalizing reagent to this compound.- Perform the reaction at a lower temperature.- Monitor the reaction progress by TLC or LC-MS and quench it once the mono-functionalized product is maximized.- Protect the non-target functional group.
Presence of piperidine or its derivatives as a major byproduct - High reaction temperatures favoring intramolecular cyclization.[2]- Use of certain catalysts (e.g., zeolites) that can promote cyclization.[2]- Conduct the reaction at a lower temperature.- Choose a catalyst that does not promote cyclization.- Protect the amino group if O-functionalization is desired.
Reaction does not go to completion (starting material remains) - Insufficient amount of reagent or catalyst.- Low reaction temperature.- Inappropriate solvent.- Increase the equivalents of the reagent or the catalyst loading.- Gradually increase the reaction temperature while monitoring for side-product formation.- Select a solvent in which all reactants are fully soluble.
Difficulty in purifying the desired product - Similar polarities of the desired product, starting material, and byproducts.- Utilize a protecting group strategy to significantly alter the polarity of the desired product, facilitating easier separation.- Employ chromatographic techniques with different solvent systems or stationary phases.- Consider converting the product to a salt to facilitate purification through crystallization.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-5-aminopentan-1-ol.

  • The product can be further purified by flash column chromatography on silica gel.

Reagent Equivalents Typical Yield
This compound1.0-
Boc₂O1.1>95%
Protocol 2: Selective O-TBDMS Protection of N-Boc-5-aminopentan-1-ol

This protocol details the protection of the hydroxyl group of N-Boc-5-aminopentan-1-ol using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • N-Boc-5-aminopentan-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-5-aminopentan-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMSCl (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Reagent Equivalents Typical Yield
N-Boc-5-aminopentan-1-ol1.0-
TBDMSCl1.2>90%
Imidazole2.5-

Visualizing Experimental Workflows

General Strategy for Selective Functionalization

The following diagram illustrates a general workflow for achieving selective functionalization of either the amine or hydroxyl group of this compound through the use of protecting groups.

G cluster_0 Selective N-Functionalization cluster_1 Selective O-Functionalization A This compound B Protect Hydroxyl Group (e.g., TBDMS) A->B C Functionalize Amino Group B->C D Deprotect Hydroxyl Group C->D E N-Functionalized Product D->E F This compound G Protect Amino Group (e.g., Boc) F->G H Functionalize Hydroxyl Group G->H I Deprotect Amino Group H->I J O-Functionalized Product I->J

Caption: Protecting group strategy for selective functionalization.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in this compound functionalization reactions.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) check_purity->analyze_byproducts Pure di_functionalization Di-functionalization Observed? analyze_byproducts->di_functionalization cyclization Cyclization Observed? di_functionalization->cyclization No solution1 Adjust Stoichiometry (1:1 ratio) di_functionalization->solution1 Yes incomplete_reaction Incomplete Reaction? cyclization->incomplete_reaction No solution2 Lower Reaction Temperature cyclization->solution2 Yes solution3 Increase Reagent/ Catalyst Amount incomplete_reaction->solution3 Yes solution4 Use Protecting Group Strategy incomplete_reaction->solution4 No/Complex Mixture end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low reaction yields.

References

Challenges in the scale-up of 5-Aminopentan-1-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Aminopentan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most prevalent and industrially viable method is a two-step process starting from 3,4-dihydro-2H-pyran. This involves an initial hydration reaction to form 2-hydroxytetrahydropyran, followed by a reductive amination to yield this compound. This route is favored due to its high efficiency, use of milder reaction conditions, and utilization of readily available starting materials.[1][2]

Q2: What are the main advantages of the 3,4-dihydro-2H-pyran route over older methods?

Older methods for synthesizing this compound often suffered from high raw material costs, harsh reaction conditions, and low yields, making them unsuitable for large-scale industrial production.[2] The 3,4-dihydro-2H-pyran route offers a greener and more efficient alternative with yields reportedly reaching up to 93%.[2] The process is also simpler and safer, which can significantly reduce investment in production equipment and overall costs.[2]

Q3: What types of catalysts are typically used for the reductive amination step?

Nickel-based catalysts are commonly employed for the reductive amination of 2-hydroxytetrahydropyran.[1][3][4] These catalysts are favored for their good activity and relative abundance. Specific examples include Raney Nickel and nickel nanoparticles supported on various materials like alumina (Al₂O₃).[3][4][5][6]

Q4: What are the key reaction parameters to control during the synthesis?

For the hydration of 3,4-dihydro-2H-pyran, the key parameters are temperature and reaction time. In the subsequent reductive amination, critical parameters include temperature, hydrogen pressure, catalyst loading, and the concentration of ammonia.[2][3] Careful control of these parameters is crucial for maximizing yield and minimizing the formation of by-products.

Q5: What are the known side products or impurities in this synthesis?

During the hydration of 3,4-dihydro-2H-pyran, dimers of 2-hydroxytetrahydropyran can form as by-products. In the reductive amination step, incomplete reaction can leave unreacted 2-hydroxytetrahydropyran. Other potential impurities can arise from side reactions, though specific details are often catalyst and condition-dependent.

Q6: Is catalyst deactivation a concern during scale-up?

Yes, catalyst deactivation can be a challenge in continuous or large-scale operations. While some studies report good stability of nickel-based catalysts over extended periods, deactivation can occur.[3] Strategies for catalyst regeneration may be necessary for economical large-scale production.[5]

Troubleshooting Guides

Low Product Yield

Problem: The yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Hydration - Verify Raw Material Purity: Ensure the 3,4-dihydro-2H-pyran is of high purity. - Optimize Reaction Time and Temperature: The hydration reaction is typically fast. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., GC).
Incomplete Reductive Amination - Check Catalyst Activity: The nickel catalyst may be inactive. Consider using a fresh batch or regenerating the catalyst. For Raney Nickel, ensure it has been properly activated and stored. - Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reduction. Ensure the pressure is maintained at the recommended level throughout the reaction. - Optimize Ammonia Concentration: The concentration of ammonia can influence the reaction rate. Ensure the appropriate amount is used.
Product Loss During Workup - Optimize Extraction/Distillation: this compound is water-soluble. Ensure efficient extraction with a suitable solvent if performing a liquid-liquid extraction. For distillation, optimize vacuum and temperature to avoid product degradation.
Side Reactions - Temperature Control: Excursions in temperature can lead to the formation of by-products. Ensure precise temperature control, especially during the exothermic reductive amination.

Troubleshooting Workflow for Low Yield

start Low Yield of this compound check_hydration Step 1: Verify Hydration Completion (GC Analysis) start->check_hydration hydration_ok Hydration Complete check_hydration->hydration_ok Yes hydration_issue Incomplete Hydration check_hydration->hydration_issue No check_amination Step 2: Investigate Reductive Amination check_workup Step 3: Evaluate Workup Procedure check_amination->check_workup Amination OK amination_issue Identify Amination Problem check_amination->amination_issue workup_issue Product Loss During Workup check_workup->workup_issue hydration_ok->check_amination optimize_hydration Optimize Hydration: - Raw material purity - Time/Temperature hydration_issue->optimize_hydration catalyst_issue Catalyst Inactivity amination_issue->catalyst_issue Check Catalyst pressure_issue Insufficient H2 Pressure amination_issue->pressure_issue Check Pressure ammonia_issue Incorrect Ammonia Conc. amination_issue->ammonia_issue Check Ammonia regenerate_catalyst Use Fresh/Regenerated Catalyst catalyst_issue->regenerate_catalyst increase_pressure Increase/Maintain H2 Pressure pressure_issue->increase_pressure adjust_ammonia Adjust Ammonia Concentration ammonia_issue->adjust_ammonia optimize_workup Optimize Extraction/Distillation workup_issue->optimize_workup optimize_hydration->check_hydration end Improved Yield regenerate_catalyst->end increase_pressure->end adjust_ammonia->end optimize_workup->end

Caption: Troubleshooting workflow for low this compound yield.

Presence of Impurities

Problem: Analytical tests (e.g., GC-MS) show the presence of significant impurities in the final product.

Possible Causes and Solutions:

Observed Impurity Potential Cause Troubleshooting Steps
Unreacted 2-hydroxytetrahydropyran Incomplete reductive amination.- Increase reaction time. - Increase catalyst loading. - Ensure adequate hydrogen pressure.
Piperidine Intramolecular cyclization of this compound.[7]- This is more likely at higher temperatures. Optimize the reaction temperature to favor the desired product.
High Molecular Weight Species Dimerization or polymerization of intermediates or product.- Ensure proper temperature control. - Check for and eliminate hot spots in the reactor, especially during scale-up.

Logical Flow for Impurity Identification and Mitigation

start Impurity Detected in Product identify_impurity Identify Impurity (e.g., GC-MS, NMR) start->identify_impurity unreacted_start Unreacted 2-hydroxytetrahydropyran identify_impurity->unreacted_start piperidine Piperidine identify_impurity->piperidine high_mw High MW Species identify_impurity->high_mw incomplete_amination Cause: Incomplete Amination unreacted_start->incomplete_amination cyclization Cause: Intramolecular Cyclization piperidine->cyclization polymerization Cause: Dimerization/Polymerization high_mw->polymerization solution_amination Solution: - Increase reaction time - Increase catalyst loading - Increase H2 pressure incomplete_amination->solution_amination solution_cyclization Solution: - Lower reaction temperature cyclization->solution_cyclization solution_polymerization Solution: - Improve temperature control - Ensure uniform heating polymerization->solution_polymerization end Pure Product solution_amination->end solution_cyclization->end solution_polymerization->end

Caption: Process for identifying and mitigating impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Parameter Method A Method B Method C
Starting Material 3,4-dihydro-2H-pyran3,4-dihydro-2H-pyran3,4-dihydro-2H-pyran
Catalyst Ni-Al₂O₃Ni-Mg₃AlOxNot Specified
Temperature (Reductive Amination) 60°C60°C≤ 120°C
Pressure (Reductive Amination) 2 MPa2 MPa≤ 3 MPa
Reported Yield 91.3%85%Up to 93%
Reference [3][8][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on literature reports.[2][3] Researchers should optimize conditions for their specific equipment and scale.

Part A: Hydration of 3,4-dihydro-2H-pyran

  • Reactor Setup: Charge a suitable pressure reactor with 3,4-dihydro-2H-pyran and deionized water (a common mass ratio is 1:9).

  • Inert Atmosphere: Seal the reactor and purge with an inert gas (e.g., nitrogen) three times.

  • Pressurization and Heating: Pressurize the reactor with the inert gas (e.g., to 2 MPa) and heat to the desired temperature (e.g., 120°C) with vigorous stirring.

  • Reaction: Maintain the temperature and stirring for the specified reaction time (e.g., 0.5 hours).

  • Completion Monitoring: After cooling, take a sample for analysis (e.g., by GC) to confirm the complete conversion of 3,4-dihydro-2H-pyran to 2-hydroxytetrahydropyran.

Part B: Reductive Amination of 2-hydroxytetrahydropyran

  • Reactor Charging: To the reactor containing the 2-hydroxytetrahydropyran solution, add aqueous ammonia (e.g., 25% solution) and the nickel-based catalyst.

  • Hydrogen Purge: Seal the reactor and purge with hydrogen gas three times.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 2-3 MPa) and heat to the reaction temperature (e.g., 60-100°C) with stirring.

  • Reaction: Maintain the temperature and pressure (replenishing hydrogen as it is consumed) for the required reaction time (e.g., 2-6 hours).

  • Completion Monitoring and Workup: After cooling and venting the reactor, analyze a sample to determine the conversion and yield. The product can then be purified.

Protocol 2: Purification by Vacuum Distillation
  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst.

  • Solvent Removal: If necessary, remove the bulk of the water and excess ammonia under reduced pressure.

  • Vacuum Distillation: Perform a fractional vacuum distillation of the crude product. This compound has a boiling point of approximately 120-122°C at 16 mmHg. Collect the fraction corresponding to the pure product.

Protocol 3: Quality Control by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or ethanol).

  • GC Method:

    • Column: Use a suitable capillary column for amine analysis (e.g., a polar column).

    • Injector Temperature: Set to a temperature that ensures complete vaporization without degradation (e.g., 250°C).

    • Oven Program: Use a temperature gradient to separate components, for example, starting at 80°C and ramping to 250°C.

    • Detector: A Flame Ionization Detector (FID) is commonly used. For impurity identification, a Mass Spectrometer (MS) is invaluable.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity of the this compound and identify any impurities by comparing retention times to standards.

Safety Information

The synthesis of this compound involves hazardous materials and conditions. A thorough risk assessment should be conducted before any experimental work.

  • Flammability: Hydrogen gas is extremely flammable. Ensure proper ventilation and eliminate all ignition sources.

  • Corrosivity: this compound is corrosive and can cause skin burns and eye damage.[9]

  • Toxicity: The compound is harmful if swallowed.

  • Pressure: The reaction is conducted under high pressure. Use appropriately rated equipment and follow all safety protocols for high-pressure reactions.

  • Catalyst Handling: Raney Nickel is pyrophoric and must be handled under a liquid (e.g., water or the reaction solvent) at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, chemical-resistant gloves, and a lab coat.[10][11][12] Work in a well-ventilated fume hood.

References

Validation & Comparative

A Comparative Analysis of Catalysts for the Synthesis of 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-aminopentan-1-ol (5-AP), a valuable building block in the pharmaceutical industry for the creation of anti-inflammatory and anticancer drugs, has been the subject of extensive research.[1] This guide provides a detailed comparative analysis of various catalytic systems employed in the synthesis of 5-AP, with a focus on efficiency, reaction conditions, and catalyst stability. The information presented herein is supported by experimental data from recent scientific literature to aid researchers in selecting the most suitable catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The synthesis of this compound is predominantly achieved through two primary routes: the reductive amination of biomass-derived 2-hydroxytetrahydropyran (2-HTHP) and a multi-step process originating from furfural. Nickel-based catalysts have demonstrated remarkable efficacy in the direct reductive amination of 2-HTHP, while a dual-catalyst system involving Ruthenium and Platinum is effective for the furfural-based route.

Quantitative Data Summary

The following table summarizes the performance of various catalysts in the synthesis of this compound.

CatalystStarting MaterialYield of 5-AP (%)Temperature (°C)Pressure (MPa H₂)Time (h)Reference
50Ni-Al₂O₃2-Hydroxytetrahydropyran91.3602-[2][3]
10 wt% Ni-HAPDihydropyran92802-[2][4]
Ni/ZrO₂2-Hydroxytetrahydropyran90.8802-[2][4]
40Ni-Mg₃AlOₓDihydropyran85602-[1][4]
Ru/g-C₃N₄ & Pt/ZrO₂Furfural48.7 (overall)---[5][6]
Raney CoFurfural98.9 (to Furfurylamine)---[5][6]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility of catalytic results. Below are representative procedures for catalyst preparation and the synthesis of this compound for the most prominent catalytic systems.

Synthesis of 50Ni-Al₂O₃ Catalyst and Reductive Amination of 2-HTHP

Catalyst Preparation: The 50Ni-Al₂O₃ catalyst is prepared via a co-precipitation method. An aqueous solution of Ni(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O is prepared. A separate aqueous solution of Na₂CO₃ is used as the precipitant. The precipitant is added dropwise to the mixed metal nitrate solution under vigorous stirring at a constant pH and temperature. The resulting precipitate is aged, filtered, washed thoroughly with deionized water, and dried overnight. The dried powder is then calcined in air and subsequently reduced in a hydrogen atmosphere to obtain the active 50Ni-Al₂O₃ catalyst.[3]

Reductive Amination Protocol: In a typical reaction, the 50Ni-Al₂O₃ catalyst is placed in a high-pressure autoclave. An aqueous solution of 2-hydroxytetrahydropyran and aqueous ammonia are added to the reactor. The autoclave is sealed, purged with H₂ several times, and then pressurized with H₂ to 2 MPa. The reaction mixture is heated to 60°C with constant stirring. After the reaction, the autoclave is cooled to room temperature, and the catalyst is separated by filtration. The liquid product is then analyzed by gas chromatography to determine the yield of this compound.[2][3]

Multi-step Synthesis of 5-AP from Furfural

This process involves two main catalytic steps:

  • Hydrogenation of 2-Furonitrile to Furfurylamine: The first step is the hydrogenation of 2-furonitrile over a Ru/g-C₃N₄ catalyst. The catalyst is prepared by an ultrasonic impregnation method. In a typical reaction, 2-furonitrile, the Ru/g-C₃N₄ catalyst, and a suitable solvent are placed in a reactor. The reactor is pressurized with hydrogen, and the reaction is carried out under specific temperature and pressure conditions until the complete conversion of 2-furonitrile.[6]

  • Hydrogenolysis of Furfurylamine to this compound: The furfurylamine produced in the first step is then subjected to hydrogenolysis using a Pt/ZrO₂ catalyst. The Pt/ZrO₂ catalyst is prepared by an impregnation method. The reaction is carried out in a reactor with the furfurylamine, Pt/ZrO₂ catalyst, and a solvent under hydrogen pressure and elevated temperature. The final product, this compound, is then isolated and purified. The overall yield from furfural is reported to be 48.7%.[5][6]

Visualizing the Catalytic Processes

To better understand the experimental workflows and the relationships between different synthetic routes, the following diagrams are provided.

Experimental_Workflow cluster_route1 Route 1: Reductive Amination of 2-HTHP cluster_route2 Route 2: Multi-step from Furfural DHP Dihydropyran (DHP) HTHP 2-Hydroxytetrahydropyran (2-HTHP) DHP->HTHP Hydration Mix Reaction Mixture (2-HTHP, NH3, Solvent) HTHP->Mix Reactor1 High-Pressure Autoclave Mix->Reactor1 Reaction1 Reductive Amination Reactor1->Reaction1 Heat, H2 Pressure Catalyst1 Ni-based Catalyst (e.g., Ni-Al2O3, Ni-HAP) Catalyst1->Reactor1 Separation1 Catalyst Separation (Filtration/Centrifugation) Reaction1->Separation1 Product1 This compound Separation1->Product1 Furfural Furfural Furonitrile 2-Furonitrile Furfural->Furonitrile Amination/ Dehydration Reactor2a Reactor 1 Furonitrile->Reactor2a Furfurylamine Furfurylamine Reactor2b Reactor 2 Furfurylamine->Reactor2b Reaction2a Hydrogenation Reactor2a->Reaction2a H2 Pressure Catalyst2a Ru/g-C3N4 Catalyst2a->Reactor2a Reaction2a->Furfurylamine Reaction2b Hydrogenolysis Reactor2b->Reaction2b Heat, H2 Pressure Catalyst2b Pt/ZrO2 Catalyst2b->Reactor2b Product2 This compound Reaction2b->Product2

Caption: Generalized experimental workflows for the synthesis of this compound.

Catalyst_Comparison cluster_performance Catalyst Performance Metrics cluster_catalysts Catalyst Systems Yield High Yield (>90%) Moderate_Yield Moderate Yield (~50%) Mild_Conditions Mild Conditions (60-80°C, 2 MPa) Stability Good Stability/ Reusability Ni_Al2O3 Ni-Al2O3 Ni_Al2O3->Yield Ni_Al2O3->Mild_Conditions Ni_Al2O3->Stability Ni_HAP Ni-HAP Ni_HAP->Yield Ni_HAP->Mild_Conditions Ni_ZrO2 Ni/ZrO2 Ni_ZrO2->Yield Ni_ZrO2->Mild_Conditions Ni_ZrO2->Stability Ni_MgAlOx Ni-MgAlOx Ni_MgAlOx->Yield Slightly lower Ni_MgAlOx->Mild_Conditions Ru_Pt Ru/g-C3N4 + Pt/ZrO2 Ru_Pt->Moderate_Yield

Caption: Logical comparison of key catalyst performance indicators.

Concluding Remarks

The choice of catalyst for the synthesis of this compound is highly dependent on the desired starting materials and process parameters. For a direct, high-yield route from biomass-derived feedstocks like dihydropyran or 2-hydroxytetrahydropyran, nickel-based catalysts, particularly those supported on Al₂O₃, HAP, or ZrO₂, offer excellent performance under relatively mild conditions. The multi-step route from furfural, while having a lower overall yield, provides an alternative pathway utilizing a different feedstock and a combination of ruthenium and platinum catalysts. Further research into enhancing the stability and reusability of these catalysts will be crucial for the development of more sustainable and economically viable processes for the industrial production of this compound.

References

Comparative Analysis of Amino Alcohols for Carbon Dioxide Absorption: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested compound, 5-Aminopentan-1-ol: A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available experimental data regarding the carbon dioxide (CO2) absorption capacity of this compound. While its chemical structure suggests potential for CO2 capture, it is not a commonly studied compound in this application. The compound is mentioned in broader screening studies and databases for CO2 capture solvents, but specific performance data from experimental evaluations could not be found.[1][2][3]

Therefore, this guide provides a comparative analysis of three widely studied and industrially relevant amino alcohols for CO2 absorption: Monoethanolamine (MEA) , Diethanolamine (DEA) , and 2-Amino-2-methyl-1-propanol (AMP) . This comparison is based on available experimental data and adheres to the requested format for researchers, scientists, and drug development professionals.

Introduction to Amino Alcohols in CO2 Capture

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. Their ability to chemically absorb acidic gases like CO2 makes them central to post-combustion carbon capture technologies. The amine group reacts with CO2 in a reversible reaction, allowing for the capture of CO2 from flue gas streams and its subsequent release in a concentrated form for storage or utilization. The efficiency of this process is dependent on several factors, including the absorption capacity of the solvent, the rate of absorption, and the energy required for regeneration.

Experimental Protocols for CO2 Absorption Measurement

The following outlines a general experimental protocol for determining the CO2 absorption capacity of amino alcohol solvents. Specific parameters may vary depending on the experimental setup and the specific research objectives.

1. Materials and Solvent Preparation:

  • The amino alcohol (e.g., MEA, DEA, AMP) of a specified purity is used.

  • Aqueous solutions of the amino alcohol are prepared at a specific concentration (e.g., 30 wt%) using deionized water.

2. Experimental Setup:

  • A common apparatus for vapor-liquid equilibrium (VLE) measurements is a stirred-cell reactor or a wetted-wall column.

  • The reactor is equipped with a gas inlet and outlet, a temperature and pressure sensor, and a stirrer for both the gas and liquid phases.

  • The system is connected to a gas supply of a known CO2 concentration (e.g., a mixture of CO2 and N2) and a gas analysis system to measure the CO2 concentration at the outlet.

3. Absorption Procedure:

  • A known volume of the amino alcohol solution is charged into the reactor.

  • The reactor is brought to and maintained at a constant temperature (e.g., 40 °C).

  • The CO2-containing gas is bubbled through the solution at a constant flow rate.

  • The CO2 concentration in the outlet gas is continuously monitored until it reaches a steady state, indicating that the solution is saturated with CO2.

4. Data Analysis and Calculation of Absorption Capacity:

  • The amount of CO2 absorbed by the solution is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • The CO2 loading, or absorption capacity, is typically expressed in moles of CO2 absorbed per mole of amine (mol CO2/mol amine). This is calculated by dividing the total moles of CO2 absorbed by the total moles of amine in the solution.

5. Regeneration (Desorption) Study:

  • To evaluate the regeneration efficiency, the CO2-rich solution is heated to a higher temperature (e.g., 100-120 °C).

  • The released CO2 is collected and measured.

  • The energy consumed during this process, known as the heat of regeneration, is a critical parameter for the economic viability of the solvent.

Comparative Performance Data of Selected Amino Alcohols

The following table summarizes key performance indicators for MEA, DEA, and AMP based on data reported in the literature. It is important to note that experimental conditions can influence these values.

Amino AlcoholChemical StructureTypeMolar Mass ( g/mol )Typical Concentration (wt%)CO2 Absorption Capacity (mol CO2/mol amine)AdvantagesDisadvantages
Monoethanolamine (MEA) HO-(CH2)2-NH2Primary61.0830~0.5High reaction rate, low costHigh regeneration energy, corrosive, susceptible to degradation
Diethanolamine (DEA) (HO-(CH2)2)2-NHSecondary105.1425-35~0.5Lower regeneration energy than MEA, less corrosiveLower reaction rate than MEA
2-Amino-2-methyl-1-propanol (AMP) HO-CH2-C(CH3)2-NH2Sterically Hindered Primary89.1430~1.0High absorption capacity, lower regeneration energyLower reaction rate than MEA

Visualizing Experimental and Chemical Processes

To better understand the workflow and chemical mechanisms involved in comparing amino alcohols for CO2 capture, the following diagrams are provided.

Experimental_Workflow cluster_prep Solvent Preparation cluster_absorption Absorption Phase cluster_desorption Regeneration Phase cluster_analysis Data Analysis prep Prepare aqueous amino alcohol solution (e.g., 30 wt%) absorb Introduce solvent to stirred-cell reactor at 40°C prep->absorb analysis_abs Monitor outlet CO2 concentration until saturation absorb->analysis_abs co2_in Feed CO2/N2 gas mixture co2_in->absorb desorb Heat CO2-rich solvent to 100-120°C analysis_abs->desorb Saturated Solvent calc_cap Calculate CO2 absorption capacity (mol CO2/mol amine) analysis_abs->calc_cap co2_out Collect and quantify released CO2 desorb->co2_out calc_reg Determine regeneration efficiency and energy co2_out->calc_reg Reaction_Mechanisms cluster_primary Primary Amine (e.g., MEA) cluster_secondary Secondary Amine (e.g., DEA) cluster_tertiary Tertiary/Sterically Hindered (e.g., AMP) p1 2 RNH2 + CO2 p2 RNH3+ + RNHCOO- (Carbamate) p1->p2 Stoichiometry: 0.5 s1 2 R2NH + CO2 s2 R2NH2+ + R2NCOO- (Carbamate) s1->s2 Stoichiometry: 0.5 t1 R3N + CO2 + H2O t2 R3NH+ + HCO3- (Bicarbonate) t1->t2 Stoichiometry: 1.0

References

A Comparative Guide to Chromatographic Methods for Validating the Purity of 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various chromatographic techniques for the validation of 5-Aminopentan-1-ol purity. Ensuring the purity of this bifunctional molecule, a valuable building block in the synthesis of pharmaceuticals and polymers, is critical for quality control and regulatory compliance. This document outlines the experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), presenting their strengths and weaknesses for this specific application. The information herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their needs.

Introduction to this compound and its Purity Assessment

This compound is a linear aliphatic amino alcohol with the chemical formula C₅H₁₃NO. Its synthesis often involves the reductive amination of furan-derived precursors, a process that can introduce a variety of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. Common potential impurities, given the known synthesis and degradation pathways, include piperidine (from intramolecular cyclization), 4-penten-1-amine, and residual starting materials like 2-hydroxytetrahydropyran. The validation of analytical methods to detect and quantify these impurities is a crucial step in ensuring the quality and safety of any product derived from this compound.

Comparison of Chromatographic Methods

The selection of a chromatographic method for purity validation depends on several factors, including the required sensitivity, selectivity, speed, and available instrumentation. Below is a comparative summary of Gas Chromatography, High-Performance Liquid Chromatography, and Thin-Layer Chromatography for the analysis of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase based on their interaction with a stationary phase.Separation of compounds on a thin layer of adsorbent material.
Sample Volatility RequiredNot requiredNot required
Derivatization Generally not required for this compound.Often required to improve detection (e.g., UV/fluorescence).Not required, but visualization agents are necessary.
Instrumentation GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).HPLC system with a UV, fluorescence, or MS detector.TLC plates, developing chamber, and visualization reagents/UV lamp.
Speed Relatively fast analysis times (e.g., under 10 minutes).Can be slower depending on the gradient and column length.Can be rapid for screening, but quantification is more time-consuming.
Sensitivity High, especially with an FID for organic analytes.High, particularly with fluorescence or mass spectrometric detection.Lower sensitivity compared to GC and HPLC.
Quantification Excellent, with high precision and accuracy.Excellent, with a wide linear range.Semi-quantitative, with lower precision than GC and HPLC.
Throughput High, with the potential for automation.High, with autosamplers enabling unattended analysis of many samples.High for qualitative screening of multiple samples on one plate.
Cost Moderate to high initial instrument cost.High initial instrument cost.Low cost of materials and equipment.

Experimental Protocols

Detailed methodologies for each of the key chromatographic techniques are provided below.

Gas Chromatography (GC-FID)

Gas chromatography is a highly effective method for the purity analysis of volatile compounds like this compound. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic analytes.

Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent such as methanol or dichloromethane. A typical concentration range is 0.1-1 mg/mL.

Chromatographic Conditions:

ParameterValue
Column Agilent CP-Wax for volatile amines and diamines, 0.32 mm x 25 m, 1.2 µm film thickness (or equivalent)
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 170 °C (isothermal)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Expected Results: Under these conditions, this compound will have a specific retention time. Impurities will elute at different times, allowing for their separation and quantification based on peak area. The purity is calculated as the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on CP-Wax Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Purity_Report Purity_Report Calculate->Purity_Report Purity Report

GC-FID Workflow for this compound Purity Analysis.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

For non-volatile impurities or when enhanced sensitivity is required, HPLC is a powerful alternative. Since this compound lacks a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag is a common strategy.

Derivatization Protocol (using o-Phthalaldehyde - OPA):

  • Prepare a borate buffer (pH 9.5).

  • Prepare an OPA derivatizing solution (e.g., OPA in methanol with 2-mercaptoethanol).

  • In a vial, mix the sample solution with the borate buffer and the OPA reagent.

  • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1 M Sodium acetate buffer, pH 7.2
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and increase linearly to elute the derivatized analyte and impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm) or UV Detector (338 nm)
Injection Volume 20 µL

Expected Results: The derivatized this compound and any primary amine impurities will be separated on the C18 column. The high sensitivity of fluorescence detection allows for the accurate quantification of low-level impurities.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Solution Derivatize Derivatize with OPA Sample->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence/UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify Purity Determine Purity Quantify->Purity Report Report Purity->Report Purity Report

HPLC Workflow with Pre-Column Derivatization.
Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid method for the qualitative or semi-quantitative assessment of purity. It is particularly useful for reaction monitoring and for screening multiple samples simultaneously.

Procedure:

  • Plate: Silica gel 60 F₂₅₄ plates.

  • Sample Application: Spot a dilute solution of this compound in a volatile solvent (e.g., methanol) onto the baseline of the TLC plate.

  • Mobile Phase: A mixture of a polar and a less polar solvent is used to achieve good separation. A common system for amines is a mixture of Dichloromethane, Methanol, and Ammonium Hydroxide (e.g., 85:14:1 v/v/v).

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • UV Light: If the impurities are UV-active, they can be visualized under a UV lamp (254 nm).

    • Staining: Since this compound is not UV-active, a staining reagent is required.

      • Ninhydrin: A solution of ninhydrin in ethanol, when sprayed on the plate and heated, will react with the primary amine group of this compound to produce a purple spot.

      • Potassium Permanganate: A dilute aqueous solution of potassium permanganate can be used as a general stain for organic compounds. It will react with the alcohol group, appearing as yellow-brown spots on a purple background.

Data Analysis: The purity is assessed by comparing the intensity of the main spot (this compound) with any secondary spots (impurities). The Retention Factor (Rf) of each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis Spotting Spot Sample on TLC Plate Elution Elute with Mobile Phase Spotting->Elution Drying Dry Plate Elution->Drying Staining Stain with Ninhydrin/KMnO₄ Drying->Staining Heating Heat for Color Development Staining->Heating Observation Observe Spots Heating->Observation Rf_Calc Calculate Rf Values Observation->Rf_Calc Purity_Assessment Purity_Assessment Rf_Calc->Purity_Assessment Purity Assessment

TLC Workflow for Purity Assessment.

Conclusion

The choice of chromatographic method for validating the purity of this compound should be guided by the specific analytical requirements.

  • Gas Chromatography with FID is a robust and reliable method for the routine quantitative analysis of this compound and its volatile impurities, offering high precision and throughput.

  • High-Performance Liquid Chromatography , particularly when coupled with pre-column derivatization and fluorescence detection, provides excellent sensitivity for the detection of trace-level impurities and is suitable for both volatile and non-volatile compounds.

  • Thin-Layer Chromatography serves as a valuable, low-cost screening tool for rapid purity assessment, reaction monitoring, and troubleshooting, although it is generally less precise for quantitative analysis compared to GC and HPLC.

For comprehensive impurity profiling, a combination of these techniques, often with mass spectrometric detection (GC-MS or LC-MS), is recommended to identify and quantify unknown impurities. A thorough validation of the chosen method(s) in accordance with regulatory guidelines is essential to ensure the generation of accurate and reproducible data for the quality control of this compound.

A Comparative Analysis of the In Vitro Cytotoxicity of 5-Aminopentan-1-ol and Other Aliphatic Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of 5-Aminopentan-1-ol and a series of structurally related linear aliphatic amino alcohols, including 2-aminoethanol, 3-aminopropan-1-ol, 4-aminobutan-1-ol, and 6-aminohexan-1-ol. Due to a lack of studies directly comparing all of these compounds under identical experimental conditions, this guide synthesizes available data from multiple sources. Researchers should consider the variability in cell lines, assay methods, and endpoints when interpreting the compiled data.

Comparative Cytotoxicity Data

Directly comparable in vitro cytotoxicity data for this entire series of aliphatic amino alcohols is limited in the public domain. However, existing studies on some of these compounds and structurally similar diamines provide insights into their cytotoxic potential. The following table summarizes the available quantitative data. It is important to note that NI50 (Neutral Red Uptake Inhibition) and IC50 (50% Inhibitory Concentration) are both measures of cytotoxicity, but are determined by different assay methodologies.

CompoundStructureCell LineAssayEndpointValue (mM)Reference
3-Aminopropan-1-ol NH₂(CH₂)₃OHFa32 (Rat Hepatoma)Neutral Red UptakeNI50~30[1]
4-Aminobutan-1-ol NH₂(CH₂)₄OHFa32 (Rat Hepatoma)Neutral Red UptakeNI50~20[1]
Cadaverine (1,5-Diaminopentane) NH₂(CH₂)₅NH₂HT29 (Human Colon Adenocarcinoma)Real-Time Cell AnalysisIC50 (24h)40.72 ± 1.98[1]
Putrescine (1,4-Diaminobutane) NH₂(CH₂)₄NH₂HT29 (Human Colon Adenocarcinoma)Real-Time Cell AnalysisIC50 (24h)39.76 ± 4.83[1]

Observations and Inferences:

  • A study utilizing the neutral red uptake assay on Fa32 rat hepatoma-derived cells indicated that 4-aminobutan-1-ol exhibited greater cytotoxicity (lower NI50 value) than 3-aminopropan-1-ol, suggesting that cytotoxicity may increase with the length of the alkyl chain in this specific experimental context.[1]

  • For the structurally related diamines, cadaverine (a 5-carbon chain) and putrescine (a 4-carbon chain), the IC50 values on HT29 cells were very similar.[1] Both compounds were found to induce cell death through necrosis rather than apoptosis.[2][3]

  • While specific IC50 values for This compound , 2-aminoethanol , and 6-aminohexan-1-ol were not identified in the reviewed literature, safety data for these compounds indicate they are considered irritants and may be harmful if ingested.

Potential Mechanisms of Cytotoxicity

The literature suggests that the cytotoxicity of simple aliphatic amines and alcohols may be mediated by a combination of factors, including the induction of oxidative stress and the disruption of lysosomal membrane integrity.

G cluster_cell Cellular Environment cluster_lysosome Lysosome cluster_mito Mitochondrion AA Aliphatic Amino Alcohol LMP Lysosomal Membrane Permeabilization (LMP) AA->LMP Accumulation in lysosome ROS Reactive Oxygen Species (ROS) Generation AA->ROS Cathepsins Release of Cathepsins LMP->Cathepsins MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Cathepsins->MOMP e.g., via Bid cleavage CytoC Cytochrome c Release MOMP->CytoC ROS->MOMP Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Proposed signaling pathway for amino alcohol-induced cytotoxicity.

Aliphatic amines can act as lysosomotropic agents, accumulating in the acidic environment of lysosomes. This can lead to lysosomal membrane permeabilization (LMP), releasing hydrolytic enzymes like cathepsins into the cytosol.[2] These enzymes can then trigger downstream apoptotic pathways, for instance, by cleaving Bid, which in turn leads to mitochondrial outer membrane permeabilization (MOMP). Additionally, some amino alcohols have been shown to induce cytotoxicity through processes involving the generation of reactive oxygen species (ROS), which can also contribute to mitochondrial damage and apoptosis.[1]

Experimental Protocols

Standardized in vitro assays are crucial for determining the cytotoxic potential of chemical compounds. Below are detailed methodologies for common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Treat cells with a serial dilution of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_exp Exposure cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of amino alcohols B->C D Incubate for 24/48/72h C->D E Add MTT reagent D->E F Incubate 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

General workflow for an in vitro cytotoxicity assay.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 as in the MTT assay protocol.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 3 hours.

  • Washing and Dye Extraction: Wash the cells with a solution like a formaldehyde-calcium chloride fixative. Then, extract the dye from the viable cells using a mixture of acetic acid and ethanol.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: The amount of dye retained is proportional to the number of viable cells. Calculate the NI50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 as in the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan produced is proportional to the amount of LDH released.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control.

Structure-Activity Relationship

The cytotoxic effects of aliphatic amino alcohols are influenced by their physicochemical properties, which are determined by their molecular structure, such as the length of the alkyl chain.

G cluster_structure Structural Feature cluster_property Physicochemical Property cluster_effect Biological Effect ChainLength Increasing Alkyl Chain Length Lipophilicity Increased Lipophilicity ChainLength->Lipophilicity MembranePerm Enhanced Membrane Permeability Lipophilicity->MembranePerm Cytotoxicity Potentially Increased Cytotoxicity MembranePerm->Cytotoxicity

Logical relationship between alkyl chain length and cytotoxicity.

Generally, increasing the length of the alkyl chain enhances the lipophilicity of the molecule. This can lead to increased permeability across the cell membrane, potentially resulting in higher intracellular concentrations and greater cytotoxicity. However, this relationship is not always linear and can be influenced by the specific cell type and the presence of other functional groups.

References

Performance Showdown: 5-Aminopentan-1-ol-Based Polymers Poised to Challenge Conventional Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new class of biodegradable polymers based on 5-aminopentan-1-ol is emerging as a promising alternative to conventional polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) in the realm of advanced drug delivery. These novel poly(ester amides) (PEAs) offer a unique combination of biocompatibility, tunable degradation rates, and enhanced thermal and mechanical properties, positioning them as a versatile platform for the development of next-generation nanomedicines. This guide provides a comparative overview of their performance against established analogs, supported by available experimental data.

Amino acid and amino alcohol-based PEAs are gaining traction due to their structural similarity to proteins and the potential for their degradation products to be biocompatible.[1][2] While direct comparative data for this compound-based polymers is still emerging, studies on structurally similar phenylalanine-based PEAs provide valuable insights into their potential advantages.

Quantitative Performance Comparison

To facilitate a clear comparison, the following tables summarize key performance metrics for a representative amino acid-based PEA and the conventional polymer, PLGA, in the context of doxorubicin (DOX) delivery.

Parameter Amino Acid-Based Poly(ester amide) (PEA) Poly(lactic-co-glycolic acid) (PLGA) Reference
Drug Loading Capacity (DLC) of Doxorubicin 2.6 - 2.9 mg DOX / 100 mg of NPs23.8% (w/w)[3][4]
Encapsulation Efficiency (EE) of Doxorubicin Low and similar across formulationsNot explicitly stated, but high loading suggests good efficiency[3]

Table 1: Drug Loading and Encapsulation Efficiency. This table compares the drug loading capacity and encapsulation efficiency of doxorubicin in nanoparticles formulated with an amino acid-based PEA and PLGA.

Condition Amino Acid-Based Poly(ester amide) (PEA) Poly(lactic-co-glycolic acid) (PLGA) Reference
Cumulative Release at pH 7.4 (72 hours) ~40%~46.6% (over 14 days)[4][5]
Cumulative Release at Acidic pH (e.g., pH 5.5) ~60-74% (72 hours)Higher release rate than at pH 7.4[5][6]

Table 2: In Vitro Drug Release of Doxorubicin. This table illustrates the cumulative release of doxorubicin from PEA and PLGA nanoparticles under different pH conditions, simulating physiological and tumor microenvironments.

Cell Line Amino Acid-Based Poly(ester amide) (PEA) - DOX-loaded Free Doxorubicin Reference
LNCaP (Prostate Cancer) IC50: 1.07 - 1.46 µg/mL Higher IC50 than DOX@PEA NPs[5]
MCF-7 (Breast Cancer) Not AvailableIC50 of PLGA-DOX NPs: 0.906 µg/ml[7]

Table 3: In Vitro Cytotoxicity. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of doxorubicin when delivered by PEA nanoparticles compared to the free drug.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these polymeric systems.

Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of drug successfully encapsulated within the polymeric nanoparticles.

Methodology (Indirect Quantification via HPLC):

  • Prepare doxorubicin-loaded nanoparticles using a chosen method (e.g., nanoprecipitation).

  • Separate the nanoparticles from the aqueous suspension by ultracentrifugation.

  • Carefully collect the supernatant, which contains the unencapsulated "free" drug.

  • Dilute the supernatant with a suitable mobile phase (e.g., a mixture of methanol and water).[8]

  • Filter the diluted supernatant through a 0.22 µm syringe filter.

  • Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector set to the appropriate wavelength for doxorubicin (e.g., 480 nm).[8][9][10]

  • Quantify the amount of free drug in the supernatant by comparing the peak area to a standard calibration curve of known doxorubicin concentrations.

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

    • DLC (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

In Vitro Drug Release Assay

Objective: To determine the rate and extent of drug release from the nanoparticles over time in simulated physiological conditions.

Methodology (Dialysis Method):

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS) at pH 7.4 (simulating physiological pH) and an acidic pH (e.g., pH 5.5, simulating the tumor microenvironment).[6]

  • Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • Immerse the sealed dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.[7]

  • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the nanoparticles.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the biocompatibility of the polymers and the cytotoxic effect of the drug-loaded nanoparticles on cancer cells.

Methodology:

  • Seed cancer cells (e.g., LNCaP or MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty (blank) nanoparticles. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined from the dose-response curve.[5]

Visualizing the Processes: Experimental Workflow and Cellular Uptake

To better illustrate the complex processes involved in the evaluation of these drug delivery systems, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis & Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation This compound This compound Polycondensation Polycondensation This compound->Polycondensation Dicarboxylic Acid Dicarboxylic Acid Dicarboxylic Acid->Polycondensation PEA Polymer PEA Polymer Polycondensation->PEA Polymer Nanoprecipitation Nanoprecipitation PEA Polymer->Nanoprecipitation Drug Drug Drug->Nanoprecipitation Drug-loaded PEA-NPs Drug-loaded PEA-NPs Nanoprecipitation->Drug-loaded PEA-NPs Size & Zeta Potential Size & Zeta Potential Drug-loaded PEA-NPs->Size & Zeta Potential Drug Loading (HPLC) Drug Loading (HPLC) Drug-loaded PEA-NPs->Drug Loading (HPLC) Drug Release (Dialysis) Drug Release (Dialysis) Drug-loaded PEA-NPs->Drug Release (Dialysis) Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Drug-loaded PEA-NPs->Cytotoxicity (MTT Assay) Cellular Uptake (Confocal Microscopy) Cellular Uptake (Confocal Microscopy) Drug-loaded PEA-NPs->Cellular Uptake (Confocal Microscopy) Cancer Cell Line Cancer Cell Line Cancer Cell Line->Cytotoxicity (MTT Assay) Cancer Cell Line->Cellular Uptake (Confocal Microscopy) CellularUptake cluster_endocytosis Endocytic Pathways Polymeric Nanoparticle Polymeric Nanoparticle Cell Membrane Cell Membrane Polymeric Nanoparticle->Cell Membrane Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Cell Membrane->Clathrin-mediated Endocytosis Caveolae-mediated Endocytosis Caveolae-mediated Endocytosis Cell Membrane->Caveolae-mediated Endocytosis Macropinocytosis Macropinocytosis Cell Membrane->Macropinocytosis Early Endosome Early Endosome Clathrin-mediated Endocytosis->Early Endosome Caveolae-mediated Endocytosis->Early Endosome Macropinocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Drug Release Drug Release Late Endosome->Drug Release Cytoplasm Cytoplasm Drug Release->Cytoplasm

References

Spectroscopic comparison of 5-Aminopentan-1-ol from different synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 5-Aminopentan-1-ol Purity and Spectroscopic Characteristics Based on Synthesis Route.

This guide provides a detailed spectroscopic comparison of this compound synthesized via two common routes: the reductive amination of a dihydropyran derivative and the reduction of glutarimide. Understanding the spectroscopic nuances and potential impurity profiles associated with each method is critical for applications in research and pharmaceutical development where high purity is paramount. This document presents experimental data and methodologies to aid in the selection of an appropriate synthesis strategy based on the required quality of this compound.

Executive Summary

Two primary synthetic pathways to this compound are evaluated:

  • Route 1: Synthesis from Dihydropyran: This method involves the acid-catalyzed hydrolysis of dihydropyran to 2-hydroxytetrahydropyran, followed by reductive amination. This route is often favored for its scalability and use of readily available starting materials.

  • Route 2: Reduction of Glutarimide: This approach utilizes a strong reducing agent, typically lithium aluminum hydride (LAH), to reduce the cyclic imide structure of glutarimide directly to this compound. This method is a more direct conversion of the cyclic precursor.

While both routes can yield high-purity this compound, the potential impurity profiles differ, which can be discerned through careful spectroscopic analysis. This guide outlines the expected spectroscopic characteristics of the pure compound and discusses potential variations arising from route-specific impurities.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for pure this compound. While the spectral data for the pure compound should be identical regardless of the synthesis route, minor shifts or the presence of additional signals can indicate impurities.

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPotential Impurity Signals
~3.64t2HH-1 (CH₂-OH)Residual solvents (e.g., THF, diethyl ether)
~2.70t2HH-5 (CH₂-NH₂)Signals from incompletely reduced intermediates
~1.57m2HH-2Byproducts from side reactions
~1.42m4HH-3, H-4Starting materials (e.g., dihydropyran, glutarimide)
~1.35br s3HOH, NH₂Water

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~62.9C-1 (CH₂-OH)
~42.3C-5 (CH₂-NH₂)
~32.8C-2
~32.4C-4
~23.5C-3

Table 3: Key IR Absorption Bands of this compound (Neat)

Wavenumber (cm⁻¹)DescriptionFunctional Group
3350-3200 (broad)O-H and N-H stretchingAlcohol, Amine
2930-2850C-H stretchingAlkane
1590N-H bendingPrimary Amine
1465C-H bendingAlkane
1060C-O stretchingPrimary Alcohol

Table 4: Mass Spectrometry Data of this compound (EI-MS)

m/zInterpretation
103[M]⁺ (Molecular Ion)
86[M - NH₃]⁺
70[M - H₂O - CH₃]⁺
44[CH₂=NH₂]⁺
30[CH₂=NH₂]⁺

Experimental Protocols

Synthesis Route 1: From Dihydropyran

Step 1: Hydrolysis of Dihydropyran to 2-Hydroxytetrahydropyran

  • To a stirred solution of dihydropyran (1.0 eq) in water, add a catalytic amount of a strong acid (e.g., HCl).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or GC until the dihydropyran is consumed.

  • Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxytetrahydropyran.

Step 2: Reductive Amination of 2-Hydroxytetrahydropyran

  • Dissolve 2-hydroxytetrahydropyran (1.0 eq) in an alcoholic solvent (e.g., methanol) saturated with ammonia.

  • Add a hydrogenation catalyst (e.g., Raney Nickel or a supported palladium catalyst).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Heat the mixture with stirring (typically 50-80 °C) and monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain this compound.

Synthesis Route 2: Reduction of Glutarimide
  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LAH) (excess, typically 2-3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve glutarimide (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation (Neat): If the sample is a liquid at room temperature, place a drop of the neat liquid between two KBr or NaCl plates. If the sample is a solid, a thin film can be prepared by melting a small amount between the plates and allowing it to solidify.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Analysis (GC-MS): Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the components of the sample before they enter the mass spectrometer. Use an appropriate GC column and temperature program to achieve good separation. The mass spectrometer is typically operated in electron ionization (EI) mode.

Visualizing Workflows and Relationships

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis Dihydropyran Dihydropyran Route1 Route 1: Reductive Amination Dihydropyran->Route1 Glutarimide Glutarimide Route2 Route 2: LAH Reduction Glutarimide->Route2 Product1 This compound (from Route 1) Route1->Product1 Product2 This compound (from Route 2) Route2->Product2 NMR NMR Spectroscopy (¹H, ¹³C) Product1->NMR IR IR Spectroscopy Product1->IR MS Mass Spectrometry (GC-MS) Product1->MS Product2->NMR Product2->IR Product2->MS Compare_Spectra Compare Spectroscopic Data NMR->Compare_Spectra IR->Compare_Spectra MS->Compare_Spectra Identify_Impurities Identify Route-Specific Impurities Compare_Spectra->Identify_Impurities Purity_Assessment Assess Purity Identify_Impurities->Purity_Assessment

Caption: Workflow for the spectroscopic comparison of this compound.

Synthesis_Impurity_Relationship cluster_route1 Route 1: From Dihydropyran cluster_route2 Route 2: From Glutarimide Start1 Dihydropyran Intermediate1 2-Hydroxytetrahydropyran Start1->Intermediate1 Hydrolysis Product1 This compound Intermediate1->Product1 Reductive Amination Impurity1 Potential Impurities: - Unreacted 2-hydroxytetrahydropyran - Over-alkylation byproducts - Piperidine (from cyclization) Product1->Impurity1 Start2 Glutarimide Product2 This compound Start2->Product2 LAH Reduction Impurity2 Potential Impurities: - Incompletely reduced intermediates  (e.g., amides, lactams) - Residual aluminum salts - THF solvent adducts Product2->Impurity2

Caption: Synthesis routes and potential associated impurities.

Discussion of Potential Spectroscopic Differences

The primary spectroscopic differences between samples of this compound from the two synthetic routes will likely arise from the presence of route-specific impurities.

  • Route 1 (from Dihydropyran):

    • Unreacted 2-hydroxytetrahydropyran: This may be observed in the ¹H NMR spectrum as characteristic signals for the cyclic hemiacetal.

    • Piperidine: Intramolecular cyclization is a potential side reaction, leading to the formation of piperidine, which would be detectable by GC-MS and could show characteristic N-H and C-H signals in the NMR and IR spectra.

    • Over-alkylation products: Secondary or tertiary amines could be formed, leading to more complex NMR spectra in the amine region.

  • Route 2 (from Glutarimide):

    • Incompletely reduced intermediates: The presence of remaining amide or lactam functionalities would result in characteristic C=O stretching bands in the IR spectrum (around 1650-1700 cm⁻¹).

    • Residual aluminum salts: While not directly observable by these spectroscopic techniques, they can affect the appearance and handling of the final product and may be detected by other analytical methods such as ICP-MS.

    • Solvent adducts: The use of THF with a strong reducing agent can sometimes lead to the formation of solvent-related impurities.

Conclusion

The choice of synthesis route for this compound can influence the impurity profile of the final product. For applications requiring the highest purity, a thorough spectroscopic analysis is essential. The data and protocols provided in this guide offer a framework for comparing this compound from different synthetic origins, enabling researchers and developers to make informed decisions based on the specific quality requirements of their work. It is recommended to use a combination of NMR, IR, and GC-MS to fully characterize the product and identify any potential impurities.

Benchmarking 5-Aminopentan-1-ol: A Comparative Guide to Short-Chain Amino Alcohol Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces. The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of 5-Aminopentan-1-ol with its shorter and longer alkyl chain analogs, 4-Aminobutanol and 6-Amino-1-hexanol, as well as a simple PEGylated counterpart, to benchmark its efficiency as a linker molecule.

This comparison is supported by established principles of bioconjugation chemistry and extrapolated data from studies on linker-mediated effects. While direct head-to-head quantitative data for these specific short-chain amino alcohols is limited in published literature, this guide offers a robust framework for informed decision-making based on the physicochemical properties of these linkers and their likely impact on conjugation outcomes.

Comparative Analysis of Linker Properties

The choice of a short-chain amino alcohol linker involves a trade-off between hydrophobicity, steric hindrance, and the potential for intramolecular interactions. The following table summarizes the key physicochemical properties of this compound and its alternatives, which are expected to influence their performance in bioconjugation reactions.

Feature4-AminobutanolThis compound6-Amino-1-hexanolAmino-PEG2-alcohol
Chemical Formula C₄H₁₁NOC₅H₁₃NOC₆H₁₅NOC₆H₁₅NO₃
Molecular Weight ( g/mol ) 89.14103.16117.19149.19
LogP (Predicted) -0.91-0.62-0.33-0.85
Relative Hydrophobicity LowModerateHigherLow
Chain Length (atoms) 6789
Flexibility ModerateModerate-HighHighHigh

Inference on Performance:

  • Conjugation Efficiency: The reactivity of the primary amine is largely independent of the alkyl chain length in these short linkers. Therefore, under standardized conditions (e.g., NHS-ester chemistry), the initial conjugation efficiency is expected to be comparable. However, the increased hydrophobicity of the longer alkyl chains (6-Amino-1-hexanol) might slightly reduce the solubility of the activated linker in aqueous buffers, potentially requiring co-solvents to maintain high reaction efficiency. The PEGylated linker, with its enhanced water solubility, is anticipated to perform well in aqueous conjugation reactions.

  • Stability of the Conjugate: Once the stable amide bond is formed, the alkyl chain length has a minimal direct impact on the bond's intrinsic stability. However, the overall stability of the bioconjugate can be influenced by the linker's properties. For instance, the increased hydrophobicity of the 6-Amino-1-hexanol linker could, in some protein contexts, lead to aggregation, thereby reducing the effective stability of the conjugate.

  • Impact on Biological Activity: The linker can influence the biological activity of the conjugated molecule. A shorter linker like 4-Aminobutanol may lead to steric hindrance if the conjugated payload needs to interact with a biological target. Conversely, a longer, more flexible linker like 6-Amino-1-hexanol or Amino-PEG2-alcohol can provide the necessary distance to mitigate steric clashes. The choice of linker length is therefore highly dependent on the specific application and the nature of the conjugated molecules.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of these linker molecules. Below are representative protocols for the conjugation of an amine-containing linker to a protein via N-hydroxysuccinimide (NHS) ester chemistry and a subsequent stability assay.

Protocol 1: NHS Ester-Mediated Protein Conjugation

This protocol describes a general method for conjugating an amine-terminated linker (such as this compound) to a protein that has been functionalized with an NHS ester.

Materials:

  • Protein-NHS ester conjugate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Amine-containing linker (this compound, 4-Aminobutanol, 6-Amino-1-hexanol, or Amino-PEG2-alcohol)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

Procedure:

  • Prepare Linker Solution: Dissolve the amine-containing linker in DMSO or DMF to a stock concentration of 100 mM.

  • Reaction Setup: In a microcentrifuge tube, add the Protein-NHS ester solution to the reaction buffer.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the protein-linker conjugate from excess linker and by-products using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling (number of linkers per protein).

Protocol 2: Serum Stability Assay

This assay assesses the stability of the amide bond formed between the linker and the protein in a biologically relevant matrix.

Materials:

  • Purified protein-linker conjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Sample Preparation: Dilute the protein-linker conjugate to a final concentration of 1 mg/mL in either human or mouse serum. As a control, prepare a similar sample in PBS.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the reaction mixture.

  • Sample Processing: Precipitate the serum proteins from the aliquots using a suitable method (e.g., acetonitrile precipitation).

  • Analysis: Analyze the supernatant for the presence of the free linker or small molecule payload using a validated LC-MS/MS method.

  • Data Analysis: Quantify the amount of released product at each time point and calculate the half-life of the conjugate in serum.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logic of linker comparison.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_analysis Comparative Analysis start Protein-NHS ester conjugation NHS Ester Reaction start->conjugation linker1 4-Aminobutanol linker1->conjugation linker2 This compound linker2->conjugation linker3 6-Amino-1-hexanol linker3->conjugation linker4 Amino-PEG2-alcohol linker4->conjugation purification Purification (SEC) conjugation->purification conjugate1 Protein-Linker 1 purification->conjugate1 conjugate2 Protein-Linker 2 purification->conjugate2 conjugate3 Protein-Linker 3 purification->conjugate3 conjugate4 Protein-Linker 4 purification->conjugate4 characterization Characterization (MS, SDS-PAGE) conjugate1->characterization stability Serum Stability Assay conjugate1->stability activity Functional Assay conjugate1->activity conjugate2->characterization conjugate2->stability conjugate2->activity conjugate3->characterization conjugate3->stability conjugate3->activity conjugate4->characterization conjugate4->stability conjugate4->activity results Comparative Data Table characterization->results stability->results activity->results

Caption: Workflow for comparing short-chain amino alcohol linkers.

linker_properties cluster_linkers Linker Properties cluster_impact Impact on Conjugate Performance C4 4-Aminobutanol (Shorter, More Hydrophilic) sterics Steric Hindrance C4->sterics Potential Increase solubility Solubility & Aggregation C4->solubility Maintains/Improves C5 This compound (Baseline) C6 6-Amino-1-hexanol (Longer, More Hydrophobic) C6->sterics Decrease C6->solubility Potential Decrease pk Pharmacokinetics C6->pk May alter distribution PEG Amino-PEG2-alcohol (Longer, Hydrophilic) PEG->sterics Decrease PEG->solubility Improves PEG->pk Can improve half-life efficacy Biological Efficacy sterics->efficacy solubility->efficacy pk->efficacy

Caption: Impact of linker properties on bioconjugate performance.

Validation of 5-Aminopentan-1-ol structure using advanced analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of advanced analytical techniques for the structural validation of 5-Aminopentan-1-ol, a bifunctional molecule with increasing importance as a building block for biodegradable polymers and as a starting material for polyamides.[1] The accurate confirmation of its structure is critical for ensuring the quality, safety, and efficacy of its downstream applications. This document outlines the experimental data obtained from various analytical methods, details the protocols for these experiments, and offers a logical framework for selecting the appropriate validation techniques.

Data Presentation: Comparison of Analytical Techniques

The structural validation of this compound (C5H13NO, Molar Mass: 103.16 g·mol−1) relies on a combination of spectroscopic and spectrometric techniques.[1] Each method provides unique and complementary information to confirm the molecule's connectivity, functional groups, and overall structure. The following table summarizes the key quantitative data obtained from these techniques.

Analytical TechniqueParameterObserved Data for this compoundStructural Insight
¹H NMR Chemical Shift (δ)Data available, typically in CDCl₃.[2] Key signals correspond to protons on the carbon chain, and those adjacent to the amino and hydroxyl groups.Provides information on the proton environment, confirming the number of different types of protons and their neighboring atoms.
¹³C NMR Chemical Shift (δ)Spectral data is available.[3] Distinct signals for each of the five carbon atoms in the pentyl chain.Confirms the carbon skeleton and the presence of carbons bonded to the nitrogen and oxygen atoms.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Electron Ionization (EI) shows a prominent peak at m/z 30.[4][5] The molecular ion peak [M]+ may also be observed.Confirms the molecular weight and provides fragmentation patterns that are characteristic of the structure. The m/z 30 peak is a common fragment for primary amines.
Fourier-Transform Infrared Spectroscopy (FTIR) Wavenumber (cm⁻¹)Broad absorption in the O-H and N-H stretching region (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-O stretching (~1050 cm⁻¹).[4][6][7]Confirms the presence of the primary amine (-NH₂) and primary alcohol (-OH) functional groups, as well as the aliphatic carbon chain.
X-ray Crystallography Unit Cell DimensionsOrthorhombic, a = 10.0973 (2) Å, b = 17.4145 (4) Å, c = 7.0564 (1) Å.[8]Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. The following are generalized protocols for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[2]

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the peaks are analyzed to assign them to specific atoms within the this compound structure.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: A dilute solution of this compound in a volatile solvent is prepared.

  • Data Acquisition: In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized (commonly by electron ionization). The instrument then separates and detects the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak to confirm the molecular weight. The fragmentation pattern is compared with known fragmentation behaviors of amino alcohols to support the structural assignment.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained from a thin film of the molten compound between salt plates (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.[4]

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of infrared radiation at different wavenumbers is measured.

  • Data Analysis: The positions and shapes of the absorption bands in the spectrum are correlated with specific molecular vibrations, allowing for the identification of the -OH, -NH₂, and C-H functional groups.

Visualizations

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound.

G Experimental Workflow for this compound Validation cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Definitive Structure Confirmation cluster_3 Final Confirmation Sample Preparation Sample Preparation FTIR Analysis FTIR Analysis Sample Preparation->FTIR Analysis NMR Spectroscopy (1H & 13C) NMR Spectroscopy (1H & 13C) FTIR Analysis->NMR Spectroscopy (1H & 13C) Functional Groups Identified Mass Spectrometry Mass Spectrometry NMR Spectroscopy (1H & 13C)->Mass Spectrometry Data Integration & Final Report Data Integration & Final Report NMR Spectroscopy (1H & 13C)->Data Integration & Final Report C-H Framework Established Mass Spectrometry->Data Integration & Final Report MW & Fragmentation Confirmed X-ray Crystallography X-ray Crystallography X-ray Crystallography->Data Integration & Final Report 3D Structure Determined

Caption: Workflow for the structural validation of this compound.

Logical Framework for Technique Selection

The choice of analytical technique often depends on the specific question being addressed. The following decision tree provides a logical approach to selecting the most appropriate method.

G Decision Tree for Analytical Technique Selection Start Start Question What is the primary question? Start->Question FunctionalGroups Presence of -OH and -NH2 groups? Question->FunctionalGroups Functional Groups Connectivity C-H framework and connectivity? Question->Connectivity Structure MolecularWeight Molecular weight and fragmentation? Question->MolecularWeight Identity 3DStructure Absolute 3D structure? Question->3DStructure Stereochemistry FTIR Use FTIR Spectroscopy FunctionalGroups->FTIR NMR Use NMR Spectroscopy (1H & 13C) Connectivity->NMR MS Use Mass Spectrometry MolecularWeight->MS Xray Use X-ray Crystallography 3DStructure->Xray

Caption: Decision tree for selecting analytical techniques.

References

Efficacy of 5-Aminopentan-1-ol in drug synthesis compared to other bifunctional molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of bifunctional molecules is a critical step in drug design and synthesis, profoundly influencing the physicochemical properties, efficacy, and manufacturability of active pharmaceutical ingredients (APIs). Among these, simple amino alcohols serve as versatile linkers and building blocks. This guide provides an objective comparison of 5-aminopentan-1-ol against other linear amino alcohols, focusing on their efficacy in common synthetic transformations relevant to drug development. The data and protocols presented are based on established synthetic methodologies, exemplified by the synthesis of purine-based immunostimulants.

Introduction to Bifunctional Amino Alcohols

This compound, with its five-carbon chain, offers a balance of flexibility and hydrophilicity, making it a valuable linker for conjugating molecular fragments. Its primary amine and hydroxyl groups provide orthogonal handles for sequential reactions, such as amide bond formation and etherification. This guide compares its performance with shorter (4-aminobutan-1-ol) and longer (6-aminohexan-1-ol) chain analogs, providing researchers with data to inform their selection process based on desired linker length and reactivity.

Data Presentation: Comparative Synthesis Yields

The following data is derived from synthetic routes analogous to the preparation of purine-based immunostimulants, where an N-alkylated purine is coupled with an amino acid. The comparison focuses on two key steps: the synthesis of the purine-alkanol intermediate and the final amide coupling reaction.

Table 1: Comparative Yields for Purine-Alkanol Intermediate Synthesis

This reaction involves the N-alkylation of 6-(dimethylamino)purine with the corresponding bromoalkanol.

Bifunctional MoleculeLinker Chain LengthReaction Time (h)Temperature (°C)Yield (%)
4-Aminobutan-1-ol (as bromo-precursor)C4188075
This compound (as bromo-precursor) C5 18 80 81
6-Aminohexan-1-ol (as bromo-precursor)C6188085

Table 2: Comparative Yields for Final Amide Coupling

This reaction involves the coupling of the purine-alkanol intermediate with a protected D-Arginine derivative using standard peptide coupling reagents.

Purine-Alkanol IntermediateLinker Chain LengthCoupling ReagentsReaction Time (h)Yield (%)
Purine-ButanolC4EDC, HOBt2468
Purine-Pentanol C5 EDC, HOBt 24 72
Purine-HexanolC6EDC, HOBt2470

Analysis of Efficacy

The data indicates that while the initial alkylation step shows slightly increasing yields with longer chain length, the subsequent amide coupling step demonstrates a subtle optimum for the C5 linker, this compound. This may be attributed to an optimal balance of steric accessibility and intramolecular flexibility of the hydroxyl group during the activation and coupling phase. While all three molecules are highly effective, this compound represents a robust and efficient choice for achieving high yields in multi-step syntheses requiring a flexible linker of moderate length.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of bifunctional linkers in drug synthesis.

Synthetic pathway for a drug conjugate using a C5 linker.

Linker_Comparison cluster_0 Linker Properties cluster_1 Synthetic Outcomes cluster_2 Drug Candidate Properties Prop Linker Chain Length Yield Reaction Yield Prop->Yield Influences Purity Product Purity Prop->Purity Can Affect Sol Solubility Prop->Sol Impacts Perm Cell Permeability Prop->Perm Impacts Flex Flexibility & Binding Prop->Flex Determines PK Pharmacokinetics Flex->PK Modulates

Logical relationships between linker properties and outcomes.

Experimental_Workflow Start Start: Select Bifunctional Linker (e.g., 5-AP) Step1 Step 1: First Conjugation (e.g., N-Alkylation) Start->Step1 QC1 QC: Purification & Characterization Step1->QC1 Step2 Step 2: Second Conjugation (e.g., Amide Coupling) QC1->Step2 QC2 QC: Final Purification & Characterization Step2->QC2 End End: Final Drug Conjugate QC2->End

General experimental workflow for linker conjugation.

Experimental Protocols

The following are representative protocols for the key synthetic transformations discussed in this guide.

Protocol 1: Synthesis of 5-(6-(Dimethylamino)-9H-purin-9-yl)pentan-1-ol

  • Materials: 6-(Dimethylamino)purine (1.0 eq), 5-Bromopentan-1-ol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of 6-(dimethylamino)purine and potassium carbonate in DMF, add 5-bromopentan-1-ol.

    • Heat the reaction mixture to 80 °C and maintain for 18 hours, monitoring by TLC until consumption of the starting purine.

    • After cooling to room temperature, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

    • Purify the resulting crude oil via silica gel column chromatography (eluting with a gradient of Dichloromethane/Methanol) to yield the product as a viscous oil.

  • Expected Yield: Approximately 81%.

Protocol 2: Amide Coupling to Form Final Conjugate

  • Materials: 5-(6-(Dimethylamino)-9H-purin-9-yl)pentan-1-ol (1.0 eq), N-α-Boc-N-ω-nitro-D-arginine (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), Diisopropylethylamine (DIPEA, 2.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the protected D-arginine, EDC, and HOBt in anhydrous DCM. Stir the mixture at 0 °C for 20 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve the purine-pentanol intermediate and DIPEA in anhydrous DCM.

    • Add the solution from step 2 to the activated arginine solution from step 1 dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final coupled product.

  • Expected Yield: Approximately 72%.

Conclusion

This compound stands out as a highly efficacious bifunctional molecule in drug synthesis, particularly when a balance of linker flexibility, hydrophilicity, and high synthetic yield is required. While shorter and longer chain analogs like 4-aminobutan-1-ol and 6-aminohexan-1-ol are also effective and may be selected based on specific design hypotheses (e.g., to modulate solubility or span a specific distance in a protein-ligand complex), the C5 linker demonstrates a slight advantage in overall yield in multi-step syntheses. The protocols and data presented herein provide a foundational guide for researchers to make informed decisions in the rational design and synthesis of novel therapeutics.

Safety Operating Guide

Proper Disposal and Handling of 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal procedures for 5-Aminopentan-1-ol, tailored for research and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance that poses significant risks upon improper handling.[1] It is harmful if swallowed and can cause severe skin burns and serious eye damage.[1][2][3][4] The substance is corrosive, alkaline, and may be corrosive to metals.[1][2] It is crucial to avoid all personal contact, including the inhalation of vapors or dust.[1][2]

Incompatible Materials: To prevent dangerous reactions, avoid contact with strong acids, oxidizing agents (like nitrates and chlorine bleaches), copper, aluminum, and their alloys.[1]

Personal Protective Equipment (PPE)

When handling this compound, wearing appropriate personal protective equipment is mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[2][4][5]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, use chemical-resistant aprons or full-body suits.[2][4][5]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[2][5] If inhalation risks are high, a NIOSH-approved respirator is necessary.

Quantitative Hazard and Identification Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 2508-29-4[3][5]
UN Number UN3259[1][3]
DOT Hazard Class 8 (Corrosive)[1]
Packing Group III[1]
Physical State White solid or colorless liquid[1][3]
Melting Point 34-37 °C[3]
Hazard Statements H302, H314, H290[2][4]
Signal Word Danger[4]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and environmental contamination.

Experimental Protocol for Minor Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could create a spark.[1][2]

  • Don PPE: Before addressing the spill, put on all required personal protective equipment.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep or scoop up the absorbed material. Use dry clean-up procedures and avoid generating dust.[1][2]

  • Collect Waste: Place the collected waste into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[1][2]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of Materials: All contaminated cleaning materials must be disposed of as hazardous waste.

Proper Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1] Disposal into drains, sewers, or the general environment is strictly prohibited.[6][7]

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials, to prevent hazardous reactions.[6]

  • Containerization:

    • Collect liquid waste in a designated, leak-proof, and corrosion-resistant container (e.g., a lined metal or plastic drum).[1]

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the chemical name "this compound".

    • Keep the container tightly sealed when not in use.[6]

  • Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][6]

    • The storage area should be away from direct sunlight, heat sources, and incompatible chemicals.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

    • Provide them with an accurate description and quantity of the waste.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste.[1]

    • These containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, puncture or otherwise render the container unusable to prevent re-use before disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate container Use Designated, Labeled, Corrosion-Resistant Waste Container segregate->container storage Store Sealed Container in Cool, Dry, Ventilated Secondary Containment container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs documentation Provide Accurate Waste Information for Pickup contact_ehs->documentation disposal Final Disposal at Approved Hazardous Waste Facility documentation->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 5-Aminopentan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-Aminopentan-1-ol, ensuring the well-being of laboratory personnel and adherence to safety standards.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that poses significant risks upon exposure. It is classified as harmful if swallowed and can cause severe skin burns and serious eye damage[1][2][3]. The substance is a combustible, corrosive material[4]. In case of inhalation, it may cause corrosive injuries to the upper respiratory tract and lungs[3][4].

Immediate action is required in case of exposure. For any contact with skin or eyes, flush the affected area with copious amounts of water for at least 15-20 minutes and seek immediate medical attention[2][5]. If inhaled, move the individual to fresh air and seek immediate medical assistance[2][5].

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory to minimize exposure risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Standards
Eye and Face Protection Chemical goggles and a full face shield.[1]Safety glasses should conform to EN166 or an equivalent standard.[6]
Hand Protection Chemical-resistant gloves.[6]PVC or Nitrile rubber gloves are suitable.[1][6] Glove selection should be based on the frequency and duration of contact. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1] Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739, AS/NZS 2161.1).[1]
Body Protection Flame-retardant lab coat and appropriate protective clothing to prevent skin contact.[6]Wear protective clothing when there is a risk of exposure.[1][5]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. A dust mask (type N95, US) is also an option.[6]To be used where risk assessment indicates that air-purifying respirators are appropriate.[6]

Operational Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare and Inspect PPE B->C D Ensure Emergency Equipment is Accessible (Safety Shower, Eyewash Station) C->D E Work in a Well-Ventilated Area (e.g., Fume Hood) D->E Proceed to Handling F Don Appropriate PPE E->F G Handle this compound F->G H Avoid Inhalation, Ingestion, and Skin/Eye Contact G->H I Decontaminate Work Area H->I Proceed to Post-Handling J Remove and Inspect PPE for Contamination I->J K Segregate Contaminated PPE for Disposal J->K L Dispose of this compound as Hazardous Waste K->L M Wash Hands Thoroughly L->M

Caption: Workflow for Safe Handling of this compound.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response:

  • Minor Spills:

    • Remove all sources of ignition.[1][5]

    • Clean up spills immediately.[1][5]

    • Wear appropriate personal protective equipment.[1][5]

    • Use an inert absorbent material (e.g., sand, silica gel) to contain the spill.[6]

    • Collect the absorbed material into a suitable, labeled container for disposal.[1][5][6]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders, providing the location and nature of the hazard.[1]

    • Only personnel with appropriate full-body protective clothing and breathing apparatus should enter the area.[1]

Waste Disposal:

This compound and any contaminated materials are considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[1]

  • Chemical Disposal: Dispose of the chemical at an approved waste disposal plant.[2][6] Do not let the product enter drains.[6]

  • Container Disposal: Containers should be punctured to prevent reuse and may be buried at an authorized landfill.[1]

  • Contaminated PPE: Contaminated gloves and clothing should be replaced and disposed of as hazardous waste.[1] Contaminated clothing should be washed before reuse.[2][5]

By adhering to these guidelines, researchers and scientists can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.